molecular formula C8H7BrO3 B1273817 5-Bromo-2-hydroxy-3-methylbenzoic acid CAS No. 36194-82-8

5-Bromo-2-hydroxy-3-methylbenzoic acid

Cat. No.: B1273817
CAS No.: 36194-82-8
M. Wt: 231.04 g/mol
InChI Key: YMYKOYICVWKQFQ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKOYICVWKQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377414
Record name 5-bromo-2-hydroxy-3-methylbenzoic acid
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36194-82-8
Record name 5-bromo-2-hydroxy-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and professionals in drug development and chemical synthesis.

Core Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a carboxyl group, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.

The definitive identifier for this compound is its CAS Number: 36194-82-8 .[1][2][3][4][5]

Chemical Structure

The structural arrangement of functional groups dictates the reactivity and properties of the molecule. The hydroxyl and carboxylic acid groups are ortho to each other, allowing for potential intramolecular hydrogen bonding. The methyl and bromo substituents influence the electronic and steric environment of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-3-methylsalicylic acid[1]
Appearance Solid (Typical)[6]
Purity ≥97% (Commercially available)[2]

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (bromination) of the precursor, 2-hydroxy-3-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing and activating, alongside the meta-directing and deactivating carboxylic acid (-COOH) group, are crucial in determining the regioselectivity of the bromination.

Reaction Principle

The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group primarily governs the position of bromination, leading to substitution at the para position relative to it, which is the C5 position.

G cluster_0 Synthesis Workflow Start Start Precursor 2-hydroxy-3-methylbenzoic acid in a suitable solvent Start->Precursor Step 1 Brominating_Agent Addition of Brominating Agent (e.g., Br2 in acetic acid) Precursor->Brominating_Agent Step 2 Reaction Reaction under controlled temperature Brominating_Agent->Reaction Step 3 Workup Quenching, extraction, and washing Reaction->Workup Step 4 Purification Recrystallization or chromatography Workup->Purification Step 5 Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the bromination of phenolic compounds.

  • Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of molecular bromine (Br₂) in the same solvent.

  • Controlled Addition: Cool the flask containing the starting material in an ice bath. Add the bromine solution dropwise with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Reaction Quenching and Product Precipitation: Once the reaction is complete, pour the mixture into ice-cold water. This will quench the reaction and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid and inorganic by-products.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization and Data Interpretation

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as doublets due to coupling with each other. The methyl protons will be a singlet. The hydroxyl and carboxylic acid protons will also likely appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the successful synthesis and structure. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, a C=O stretch for the carboxylic acid, C=C stretches for the aromatic ring, and a C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the molecular weight of this compound should be observed. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[7]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.

Role as a Synthetic Intermediate

This compound is a valuable building block for the synthesis of various therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of antidiabetic drugs.[8] The bromo- and hydroxyl- functionalities provide reactive sites for cross-coupling reactions and etherification, respectively, enabling the construction of more elaborate molecular architectures.

G cluster_1 Role in Drug Synthesis Intermediate This compound Reaction1 Cross-Coupling (e.g., Suzuki, Heck) at C-Br bond Intermediate->Reaction1 Reaction2 Esterification/Amidation of -COOH group Intermediate->Reaction2 Reaction3 Etherification of -OH group Intermediate->Reaction3 API Active Pharmaceutical Ingredient (API) Reaction1->API Reaction2->API Reaction3->API

Caption: Synthetic utility of this compound in API synthesis.

The biological activities of derivatives of hydroxyl- and bromo- substituted benzoic acids are well-documented, encompassing antimicrobial, anti-inflammatory, and antioxidant properties.[9] This suggests that the core structure of this compound can be a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

Recommended Handling Procedures
PrecautionDetails
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Ventilation Use only outdoors or in a well-ventilated area.
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.
Storage Store in a well-ventilated place. Keep container tightly closed. Commercial suppliers often recommend storage at 4°C under nitrogen.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound, identified by CAS number 36194-82-8, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development. A thorough understanding of its synthesis, guided by the principles of electrophilic aromatic substitution, and its characterization through modern spectroscopic techniques are fundamental for its effective utilization. Its versatile structure provides a platform for the creation of novel molecules with potential therapeutic value. Adherence to strict safety protocols is imperative when handling this compound to ensure a safe and productive research environment.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS No. 36194-82-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes computational data with field-proven experimental methodologies. While specific experimental data for this compound is not widely published, we leverage data from structurally analogous compounds to provide reliable estimates and context. This guide details the molecular identity, computed physicochemical parameters, expected experimental properties, and a full spectroscopic profile. Crucially, it includes validated, step-by-step protocols for the experimental determination of key properties such as melting point, solubility, and pKa, empowering researchers to perform their own characterization.

Molecular Identity and Structure

This compound, also known as 5-bromo-3-methylsalicylic acid, is a polysubstituted aromatic carboxylic acid. Its structure is built upon a salicylic acid scaffold, which is fundamental to many pharmaceutical compounds. The strategic placement of a bromine atom and a methyl group modifies the electronic and steric properties of the parent molecule, influencing its reactivity, binding affinity, and metabolic stability.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Canonical SMILES CC1=CC(=CC(=C1O)C(=O)O)Br[1][3]
InChIKey YMYKOYICVWKQFQ-UHFFFAOYSA-N[1][3]
Synonyms 5-Bromo-3-methylsalicylic acid, 5-BROMO-2-HYDROXY-3-METHYLBENZENECARBOXYLIC ACID[1][2]

Structural Insights for Drug Development: The core salicylic acid moiety provides a key bidentate chelation site through its carboxylic acid and ortho-hydroxyl groups, a feature often exploited in targeting metalloenzymes. The bromine atom at the 5-position is a lipophilic, electron-withdrawing group that can enhance membrane permeability and potentially introduce halogen bonding interactions with target proteins. The methyl group at the 3-position is a small, lipophilic, electron-donating group that can influence the acidity of the neighboring hydroxyl group and provide a steric handle to modulate binding selectivity.

G cluster_target Target Compound cluster_analogues Structural Analogues Target 5-Bromo-2-hydroxy- 3-methylbenzoic acid SA Salicylic Acid (Parent Scaffold) Target->SA - Br, -CH₃ + H, +H BSA 5-Bromosalicylic Acid Target->BSA - CH₃ + H MSA 5-Methylsalicylic Acid Target->MSA - Br + H

Caption: Structural relationship of the target compound to key analogues.

Computed Physicochemical Properties

Computational models provide a valuable in silico profile of a compound's behavior, guiding experimental design and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following parameters were computed using established algorithms.

PropertyValueInterpretation & SignificanceSource
XLogP3 3.4Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability.[1][3]
LogP 2.16A lower computed value, but still in the lipophilic range. This discrepancy highlights the importance of experimental validation.[2]
Topological Polar Surface Area (TPSA) 57.5 ŲSuggests good oral bioavailability, as it is well below the 140 Ų threshold often associated with poor absorption.[1][2]
Hydrogen Bond Donors 2The carboxylic acid and hydroxyl protons are available for H-bonding, crucial for target interaction.[2]
Hydrogen Bond Acceptors 3The carbonyl oxygen and two hydroxyl oxygens can accept H-bonds.[1]
Rotatable Bond Count 1The C-C bond between the ring and the carboxyl group allows for conformational flexibility, which can be critical for fitting into a binding pocket.[2]

Experimental Physical Properties & Protocols

Direct experimental data for this compound is sparse in the literature. Therefore, we present data from its closest structural analogue, 5-Bromosalicylic acid , as a scientifically grounded proxy and provide robust protocols for definitive characterization.

Appearance

The compound is expected to be a white to off-white or beige crystalline solid at room temperature, consistent with the appearance of related substituted benzoic acids.[4]

Melting Point

A sharp, defined melting point is a primary indicator of compound purity. While no specific melting point is published for the title compound, its analogue 5-Bromosalicylic acid (CAS 89-55-4) has a reported melting range of 159-166 °C .[4][5][6] The addition of a methyl group may slightly alter this value due to changes in crystal lattice packing and molecular weight.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak.

  • Methodology:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.

    • Crimp the pan to enclose the sample. An empty, crimped pan is used as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to 200 °C at a rate of 10 °C/min.

    • The onset temperature of the large endothermic peak in the resulting thermogram is recorded as the melting point.

  • Trustworthiness: This method is highly reproducible and provides a thermodynamically accurate melting point. A broad peak suggests the presence of impurities or multiple crystalline forms (polymorphs).

Solubility

Solubility is a critical parameter for drug development, impacting formulation, bioavailability, and assay development. Quantitative data for this compound is not available. Based on its structure—containing both polar (carboxyl, hydroxyl) and non-polar (brominated aromatic ring, methyl group) regions—it is expected to be:

  • Poorly soluble in neutral aqueous media.

  • Soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone.

  • Soluble in basic aqueous solutions (e.g., 1M NaOH) due to the deprotonation of the acidic carboxylic acid and phenol groups to form a more soluble salt.

Protocol: Kinetic Solubility Measurement by UV-Vis Spectroscopy

  • Principle: A supersaturated stock solution of the compound in DMSO is diluted into an aqueous buffer. After equilibration, any precipitated compound is removed, and the concentration of the remaining soluble compound is measured via its UV absorbance.

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Generate a standard curve by making serial dilutions of the stock solution in DMSO/PBS (50:50) and measuring the absorbance at the compound's λ_max (determined by an initial wavelength scan).

    • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Filter the plate to remove any precipitate.

    • Measure the UV absorbance of the filtered solution at the predetermined λ_max.

    • Calculate the concentration of the soluble compound using the standard curve. This value represents the kinetic solubility.

  • Causality: This assay mimics the conditions a compound might experience upon injection of a DMSO stock into an aqueous biological medium, providing a highly relevant measure for early-stage drug discovery screening.

Acidity (pKa)

The pKa values of the carboxylic acid and the phenolic hydroxyl group are critical determinants of the compound's charge state at physiological pH, which in turn governs its solubility, membrane transport, and receptor binding. No experimental pKa has been published. However, we can infer its approximate value from related compounds:

  • o-Hydroxybenzoic acid (Salicylic Acid): pKa₁ ≈ 2.97[7]

  • 5-Bromosalicylic acid: pKa₁ ≈ 2.61[4][6]

The electron-withdrawing bromine atom in 5-bromosalicylic acid stabilizes the carboxylate anion, making it a stronger acid (lower pKa) than salicylic acid. In our target molecule, the electron-donating methyl group at the 3-position will have a slight counteracting effect. Therefore, the pKa of the carboxylic acid is expected to be slightly higher than that of 5-bromosalicylic acid, likely in the range of 2.7 - 2.9 . The pKa of the phenolic hydroxyl group is expected to be in the range of 8-10.

Protocol: pKa Determination by Potentiometric Titration

  • Principle: The compound is dissolved in a co-solvent system and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

  • Methodology:

    • Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 methanol:water).

    • Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Calibrate a pH electrode and place it in the solution.

    • Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.

  • Self-Validation: The shape of the titration curve and its derivative plot (dpH/dV) provide an internal validation of the measurement quality. A sharp inflection at the equivalence point confirms an accurate titration.

Spectroscopic Profile & Characterization Workflow

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While spectra for the title compound are not publicly available, we can predict the key features and use data from 5-Bromosalicylic acid for illustration.

G cluster_workflow General Workflow for Physicochemical & Spectroscopic Characterization start Pristine Compound Sample (>97% Purity) dsc DSC Analysis (Melting Point, Purity) start->dsc Parallel Analysis sol Solubility Assay (Aqueous Buffer, pH 7.4) start->sol Parallel Analysis titr Potentiometric Titration (pKa Determination) start->titr Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Parallel Analysis ir FT-IR Spectroscopy (Functional Groups) start->ir Parallel Analysis uv UV-Vis Spectroscopy (λ_max, Molar Absorptivity) start->uv Parallel Analysis data Consolidated Data Package dsc->data sol->data titr->data nmr->data ir->data uv->data

Caption: A validated workflow for comprehensive compound characterization.

¹H NMR Spectroscopy
  • Predicted Spectrum (in DMSO-d₆):

    • ~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

    • ~10.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH).

    • ~7.8 ppm (d, 1H): Aromatic proton at C4, ortho to the methyl group.

    • ~7.6 ppm (d, 1H): Aromatic proton at C6, ortho to the carboxyl group.

    • ~2.2 ppm (s, 3H): Methyl group protons (-CH₃).

¹³C NMR Spectroscopy
  • Predicted Spectrum (in DMSO-d₆):

    • ~170 ppm: Carboxylic acid carbon (-COOH).

    • ~158 ppm: Phenolic carbon (C-OH).

    • ~110-140 ppm: Four aromatic carbons, including the carbon attached to bromine (C-Br) at the lower end of this range.

    • ~15 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Absorptions:

    • 2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.

    • ~1680-1700 cm⁻¹ (strong, sharp): C=O stretch of the aryl carboxylic acid.

    • ~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid and phenol.

  • Reference Spectrum: The FT-IR spectrum for the analogue 5-Bromosalicylic acid is well-documented and available through the NIST Chemistry WebBook, providing a reliable comparison.[8][9]

UV-Vis Spectroscopy
  • Expected Maxima (in Methanol): Salicylic acid derivatives typically show two main absorption bands. For this compound, one would expect absorption maxima (λ_max) around 210-230 nm and 300-320 nm , corresponding to π→π* transitions within the substituted benzene ring.

  • Reference Spectrum: The UV-Vis spectrum for 5-Bromosalicylic acid is available from the NIST Chemistry WebBook and shows these characteristic features.[10]

Safety and Handling

Proper handling is essential when working with any research chemical. This compound is classified with the following hazards:

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or with a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at 4°C under a nitrogen atmosphere.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • BenchChem. (2025). Physical and chemical properties of 5-Bromosalicylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764345, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7BrO3). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59131736, 5-Bromo-3-hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a relevant university chemistry resource.

Sources

5-Bromo-2-hydroxy-3-methylbenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract

This compound, a halogenated derivative of salicylic acid, is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, a methyl group, and a bromine atom—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via electrophilic bromination, outline its characteristic spectroscopic signature for analytical verification, and explore its reactivity and potential applications as a key building block in the development of novel pharmaceutical agents and advanced materials.

Core Compound Identity and Physicochemical Properties

This compound, also known as 5-Bromo-3-methylsalicylic acid, is a solid organic compound whose utility is derived from its distinct structural features. A comprehensive understanding of its fundamental properties is the first step in its successful application in a research and development setting.

Chemical Structure and Nomenclature

The molecule consists of a benzene ring substituted with four different functional groups. The hydroxyl and carboxylic acid groups at positions 2 and 1, respectively, classify it as a salicylic acid derivative. The methyl group at position 3 and the bromine atom at position 5 complete its unique structure.

Caption: Chemical structure of this compound.

Chemical Identifiers and Properties

Quantitative data and identifiers are crucial for database searches, regulatory submissions, and computational modeling. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonym 5-Bromo-3-methylsalicylic acid[1]
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Canonical SMILES CC1=CC(=CC(=C1O)C(=O)O)Br[1]
InChIKey YMYKOYICVWKQFQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 57.53 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Predicted logP 2.16[2]

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is achieved through the regioselective bromination of its precursor, 3-methylsalicylic acid.

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is governed by the principles of electrophilic aromatic substitution. The benzene ring is influenced by three substituents:

  • -OH (Hydroxyl): A strongly activating, ortho, para-directing group.

  • -CH₃ (Methyl): A weakly activating, ortho, para-directing group.

  • -COOH (Carboxylic Acid): A moderately deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates the reaction's regiochemistry. It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The ortho position (C3) is already occupied by the methyl group. The other ortho position (C1) is occupied by the carboxyl group. Therefore, the electrophilic attack occurs almost exclusively at the sterically accessible and electronically enriched para position (C5), yielding the desired product with high selectivity. Salicylic acid itself reacts readily with bromine water, indicating the high activation of the ring by the hydroxyl group[3].

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the bromination of activated aromatic rings[4][5].

Materials and Reagents:

  • 3-Methylsalicylic acid (precursor)[6][7]

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (brominating agent)

  • Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate (extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Ethanol/Water mixture (recrystallization solvent)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylsalicylic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent over-bromination or side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold water containing a small amount of sodium thiosulfate solution to quench any unreacted bromine. The disappearance of the orange/brown bromine color indicates a complete quench.

  • Precipitation & Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 3-Methylsalicylic Acid in Glacial Acetic Acid add_br Add Bromine Solution (Slowly, <10°C) start->add_br react Stir at Room Temperature (2-4h, Monitor by TLC) add_br->react quench Quench with Water & Sodium Thiosulfate react->quench filter Collect Crude Product by Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Collect Pure Crystals and Dry Under Vacuum recrystallize->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following spectroscopic data are predicted based on the known effects of the functional groups on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be relatively simple. The two aromatic protons are not equivalent and will appear as doublets due to ortho-coupling. The methyl and two hydroxyl protons will appear as singlets.

    • Predicted ¹H NMR Data:

      Chemical Shift (δ, ppm) Multiplicity Integration Assignment
      ~11.0 - 13.0 Singlet (broad) 1H -COOH
      ~7.8 Doublet 1H Ar-H
      ~7.6 Doublet 1H Ar-H
      ~5.0 - 6.0 Singlet (broad) 1H Ar-OH

      | ~2.3 | Singlet | 3H | -CH₃ |

  • ¹³C NMR: Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule.

    • Predicted ¹³C NMR Data:

      Chemical Shift (δ, ppm) Assignment
      ~170 C=O (Carboxylic Acid)
      ~158 C-OH
      ~138 C-H (Aromatic)
      ~135 C-H (Aromatic)
      ~125 C-CH₃
      ~120 C-COOH
      ~115 C-Br

      | ~16 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The spectrum for the closely related 5-bromosalicylic acid shows these characteristic peaks[8][9].

  • Characteristic IR Absorptions:

    Wavenumber (cm⁻¹) Functional Group Intensity
    2500-3300 O-H stretch (Carboxylic acid, H-bonded) Broad, Strong
    ~1680 C=O stretch (Carboxylic acid) Strong, Sharp
    1550-1600 C=C stretch (Aromatic ring) Medium
    ~1250 C-O stretch (Acid/Phenol) Strong

    | ~550 | C-Br stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and the presence of bromine.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z values of 230 and 232 , corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of H₂O (m/z 212/214), the loss of the carboxyl group as COOH (m/z 185/187), or the loss of Br (m/z 151).

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a multifunctional synthetic intermediate.

Reactivity Profile

The compound offers three primary sites for further chemical modification, making it a highly desirable building block.

G core 5-Bromo-2-hydroxy- 3-methylbenzoic Acid ester Esterification (R-OH, H⁺) core->ester -COOH amide Amide Coupling (R₂NH, coupling agent) core->amide -COOH acid_chloride Acid Chloride Formation (SOCl₂) core->acid_chloride -COOH ether Etherification (e.g., Williamson Ether Synthesis) core->ether -OH phenolic_ester Phenolic Ester Formation (Acyl Chloride, Base) core->phenolic_ester -OH suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) core->suzuki -Br heck Heck Coupling (Alkene, Pd catalyst) core->heck -Br buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) core->buchwald -Br

Caption: Key reaction sites on this compound.

Applications in Drug Discovery

Substituted salicylic acids are foundational scaffolds in medicinal chemistry. Their derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties[10][11][12]. Specifically, bromo-substituted benzoic acids serve as crucial intermediates in the synthesis of modern pharmaceuticals, such as the antidiabetic drug Canagliflozin, which is derived from a 5-bromo-2-methylbenzoic acid precursor[13].

The structure of this compound makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening. For instance, the aryl bromide is a handle for introducing diverse substituents via palladium-catalyzed cross-coupling, while the acid and phenol groups allow for the attachment of various side chains to modulate properties like solubility, cell permeability, and target binding.

Hypothesized Mechanism of Action for Derivatives

Many drugs derived from salicylic acid exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. It is hypothesized that novel derivatives synthesized from this core scaffold would follow a similar mechanism.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative Derivative of 5-B-3-MSA Derivative->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by derivatives of this compound.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds like 5-bromosalicylic acid, this compound should be treated as an irritant[1][14].

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward, high-yield synthesis and multiple reactive sites make it an exceptionally useful building block for researchers in medicinal chemistry and materials science. The detailed protocols and analytical data provided in this guide serve as a foundational resource for scientists looking to leverage this compound's unique structural attributes to construct novel molecules with significant therapeutic or functional potential.

References

  • Paraskevopoulos, G., et al. (2016). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 24(1), 102-114. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate (n.d.). A highly efficient strategy for the synthesis of 3-substituted salicylic acids. ResearchGate. Retrieved from [Link]

  • Wang, D. H., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Organic Letters, 17(22), 5686-5689. [Link]

  • University of Birmingham (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. University of Birmingham Research Portal. Retrieved from [Link]

  • Chemical Review and Letters (2021). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Rasayan J. Chem. (2009). Kinetics and Mechanism of the Bromination of Salicylic Acid. Rasayan Journal of Chemistry. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents (1968). Preparation of 3, 5-dibromo-salicylic acid. Google Patents.
  • StackExchange (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents.
  • PubChem (n.d.). 3-Methylsalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia (n.d.). 3-Methylsalicylic acid. Wikipedia. Retrieved from [Link]

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An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxy-3-methylbenzoic acid is a halogenated derivative of salicylic acid that serves as a crucial building block in synthetic organic chemistry and medicinal research. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom on the aromatic ring—provides a versatile scaffold for the development of complex molecules with significant biological activity. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust protocol for its synthesis and characterization, details critical safety and handling procedures, and explores its emerging applications in the field of drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Physicochemical Properties and Molecular Identifiers

This compound is a solid organic compound whose structure lends itself to various chemical modifications. The hydroxyl and carboxylic acid groups are key sites for esterification and amidation reactions, while the bromine atom can participate in cross-coupling reactions, making it a highly valuable intermediate.

The fundamental properties and identifiers of the compound are summarized below for quick reference.

Table 1: Core Molecular Properties and Identifiers

PropertyValueSource
Molecular Formula C₈H₇BrO₃PubChem[1]
Molecular Weight 231.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 36194-82-8Sigma-Aldrich
Canonical SMILES CC1=CC(=CC(=C1O)C(=O)O)BrPubChem[1]
InChIKey YMYKOYICVWKQFQ-UHFFFAOYSA-NPubChem[1]

Table 2: Computed Physicochemical Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 57.5 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 229.95786 DaPubChem[1]

Synthesis and Purification

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the regioselective bromination of its precursor, 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid).[2][3] The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring are key to this strategy. The hydroxyl group is a strongly activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.

Given that the hydroxyl group's activating influence is dominant, electrophilic attack is directed to the positions ortho and para to it. The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most probable site for bromination.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis based on established bromination methodologies for salicylic acids.[4][5]

Objective: To synthesize this compound from 2-hydroxy-3-methylbenzoic acid.

Materials:

  • 2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM) or Acetic Acid (solvent)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent like dichloromethane. Stir the solution at room temperature.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) to the solution in portions over 15-20 minutes. Causality Note: NBS is chosen as a milder and more selective brominating agent compared to liquid bromine, reducing the risk of over-bromination and improving safety.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine or NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers. Self-Validation: The distinct separation of organic and aqueous layers ensures efficient product recovery.

  • Washing & Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 3-Methylsalicylic Acid in Dichloromethane B 2. Add N-Bromosuccinimide (NBS) in Portions A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ Solution C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry (Na₂SO₄), and Concentrate E->F G 7. Recrystallize Crude Solid F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. Standard analytical techniques should be employed.

Protocol: Quality Control and Characterization

  • Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) and volatile solvents for LC-MS (e.g., Methanol/Acetonitrile). Prepare a KBr pellet or neat sample for FT-IR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the sample to confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z corresponding to [M-H]⁻ or [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and environment of protons on the aromatic ring and the methyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will identify key functional groups, such as the broad O-H stretch from the carboxylic acid, the phenolic O-H stretch, and the C=O stretch of the carboxyl group.

Analytical Workflow Diagram

G cluster_analysis Analytical Techniques cluster_results Confirmation Input Synthesized Product LCMS LC-MS Input->LCMS NMR NMR ('H, '³C) Input->NMR FTIR FT-IR Input->FTIR MW Correct Molecular Weight & Isotopic Pattern LCMS->MW Structure Correct Proton/Carbon Environment NMR->Structure FG Presence of Key Functional Groups FTIR->FG Output Verified Compound (Identity & Purity) MW->Output Structure->Output FG->Output

Caption: Standard analytical workflow for compound verification.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classifications

Hazard CodeDescriptionPictogramSource
H315 Causes skin irritationWarningPubChem[1]
H319 Causes serious eye irritationWarningPubChem[1]
H335 May cause respiratory irritationWarningPubChem[1]

Protocol: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or OSHA standards (US).

  • Ventilation: Handle the solid powder exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure Controls: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water. If skin irritation persists, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Halogenated salicylic acids are valuable scaffolds in medicinal chemistry. The bromine atom can serve as a handle for further functionalization (e.g., via Suzuki or Sonogashira coupling) or can enhance biological activity through halogen bonding and by modifying the compound's lipophilicity.

While direct applications of this compound are still emerging, the utility of closely related structures provides a strong rationale for its use. For example, derivatives of 5-bromo-salicylaldehyde are used to synthesize Schiff bases and metal complexes with significant antimicrobial and anticancer potential.[6][7] These derivatives often work by inhibiting crucial enzymes or interacting with biological macromolecules.

Role as a Versatile Chemical Scaffold

The title compound can be envisioned as a starting material for several classes of potential therapeutic agents:

  • Amide Derivatives: Coupling the carboxylic acid with various amines can generate a library of compounds for screening against targets like bacterial enzymes or protein kinases.

  • Ester Derivatives: Esterification can produce prodrugs or modify the compound's pharmacokinetic profile.

  • Metal Complexes: The salicylic acid moiety can act as a ligand to form metal complexes, which are being investigated for antimicrobial and anticancer properties.[6][7]

Conceptual Drug Discovery Pathway

G cluster_derivatives Chemical Derivatization cluster_targets Potential Biological Applications Core 5-Bromo-2-hydroxy- 3-methylbenzoic Acid (Scaffold) Amides Amide Synthesis (Coupling with Amines) Core->Amides Esters Esterification Core->Esters Coupling Cross-Coupling Rxns (at Bromine site) Core->Coupling Antimicrobial Antimicrobial Agents (e.g., Enzyme Inhibitors) Amides->Antimicrobial Anticancer Anticancer Agents (e.g., FAS Inhibitors) Amides->Anticancer AntiInflammatory Anti-inflammatory Esters->AntiInflammatory Coupling->Anticancer

Caption: Role as a scaffold in generating diverse bioactive compounds.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and multifunctional nature make it an attractive starting point for developing novel molecules with tailored biological activities. Adherence to rigorous analytical characterization and strict safety protocols is paramount for its successful and safe utilization. As research continues, this compound is poised to become an increasingly important intermediate in the synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • UniCA IRIS - Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylsalicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylsalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 36194-82-8) is a polysubstituted aromatic carboxylic acid.[1] Its value in the fields of pharmaceutical development and materials science stems from its densely functionalized scaffold. The specific arrangement of the bromo, hydroxyl, carboxyl, and methyl groups offers multiple reactive sites for further elaboration, making it a key intermediate in the construction of more complex molecular architectures. Understanding its synthesis is not merely an academic exercise; it is a foundational requirement for researchers aiming to leverage its unique chemical properties. This guide provides a detailed examination of its primary synthesis pathway, the underlying chemical principles, and a field-proven experimental protocol.

Part 1: The Primary Synthetic Strategy

The most direct and logical approach to synthesizing this compound is a two-stage process. This strategy is predicated on fundamental, well-established reactions in organic chemistry, ensuring reliability and scalability.

  • Stage 1: Carboxylation of o-Cresol. The synthesis begins with the creation of the core structure, 2-hydroxy-3-methylbenzoic acid, from readily available o-cresol. The Kolbe-Schmitt reaction is the industrial method of choice for this transformation.[2][3][4] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.

  • Stage 2: Regioselective Bromination. The second stage involves the introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution. The key challenge and scientific point of interest here is achieving high regioselectivity to yield the desired 5-bromo isomer.

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: Bromination o-cresol o-cresol Sodium o-cresolate Sodium o-cresolate o-cresol->Sodium o-cresolate NaOH 2-hydroxy-3-methylbenzoic acid 2-hydroxy-3-methylbenzoic acid Sodium o-cresolate->2-hydroxy-3-methylbenzoic acid 1. CO2, Pressure, Heat 2. H+ Workup Target_Product This compound 2-hydroxy-3-methylbenzoic acid->Target_Product Br2, Acetic Acid

Caption: High-level workflow for the synthesis of the target compound.

Part 2: The Causality of Regioselectivity in Bromination

The success of this synthesis hinges on the predictable outcome of the electrophilic aromatic substitution in Stage 2. The substitution pattern on the starting material, 2-hydroxy-3-methylbenzoic acid, synergistically directs the incoming electrophile (Br+) to the C-5 position.

  • Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the intermediate carbocation (the arenium ion).

  • Methyl (-CH₃) Group: This is a weakly activating group and an ortho, para-director through an inductive effect.

  • Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director because it withdraws electron density from the ring.

Analysis of Directing Effects: Let's consider the positions relative to the powerful -OH group at C-2:

  • Ortho-positions: C-1 is blocked by the -COOH group, and C-3 is blocked by the -CH₃ group.

  • Para-position: C-5 is open and electronically favored.

Simultaneously, the C-5 position is para to the methyl group and meta to the carboxylic acid group, making it the convergent point for all directing influences. This confluence of electronic effects is the primary reason for the high regioselectivity of this reaction, making it a robust and trustworthy synthetic step.

Caption: Mechanism of electrophilic aromatic bromination.

Part 3: Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear purposes for each step. Adherence to safety protocols is paramount.

Protocol 1: Synthesis of 2-hydroxy-3-methylbenzoic acid (CAS 83-40-9)

This procedure is an adaptation of the Kolbe-Schmitt reaction.[3][5]

  • 1. Reagents and Equipment:

    • o-Cresol

    • Sodium hydroxide (NaOH)

    • Carbon dioxide (CO₂), preferably from a cylinder or dry ice

    • Concentrated hydrochloric acid (HCl)

    • High-pressure reactor (autoclave)

    • Standard laboratory glassware

  • 2. Procedure:

    • Phenoxide Formation: In a round-bottom flask, dissolve o-cresol in a minimal amount of toluene. Add one molar equivalent of sodium hydroxide solution and heat to reflux with a Dean-Stark trap to remove water azeotropically. Continue until no more water is collected. Remove the solvent under reduced pressure to obtain dry sodium o-cresolate as a solid.

    • Carboxylation: Transfer the dry sodium o-cresolate to a high-pressure autoclave. Seal the vessel and pressurize with carbon dioxide to approximately 100 atm. Heat the reactor to 125-150°C and maintain these conditions for 6-8 hours with vigorous stirring. The precise temperature and pressure can influence the ortho/para selectivity; for this substrate, these conditions favor ortho-carboxylation.[6]

    • Work-up and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid reaction mass in hot water. Transfer the aqueous solution to a beaker and acidify to a pH of ~2 by slowly adding concentrated HCl while stirring in an ice bath. The product, 2-hydroxy-3-methylbenzoic acid, will precipitate as a solid.

    • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 2-hydroxy-3-methylbenzoic acid.

Protocol 2: Synthesis of this compound (CAS 36194-82-8)

This protocol employs direct bromination using molecular bromine.

  • 1. Reagents and Equipment:

    • 2-hydroxy-3-methylbenzoic acid

    • Molecular bromine (Br₂)

    • Glacial acetic acid

    • Sodium bisulfite (NaHSO₃) solution (saturated)

    • Standard laboratory glassware

  • 2. Procedure:

    • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize HBr gas, dissolve 2-hydroxy-3-methylbenzoic acid in glacial acetic acid.

    • Bromination: Cool the solution in an ice bath. From the dropping funnel, add one molar equivalent of molecular bromine dissolved in a small amount of glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10°C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Pour the reaction mixture into a large beaker of ice water. The crude product will precipitate. If the solution retains a bromine color, add saturated sodium bisulfite solution dropwise until the color dissipates. This step quenches any unreacted bromine.

    • Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water. The primary purification is achieved by recrystallization from an ethanol/water solvent system. Dry the resulting white to off-white crystals under vacuum.

Part 4: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyExpected ValueSource
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point ~220-224 °CVendor Data
CAS Number 36194-82-8[1][7]

Spectroscopic Analysis:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons should appear as distinct singlets or doublets, confirming the substitution pattern.

  • IR Spectroscopy: Key peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and the O-H stretch of the phenol (~3300-3500 cm⁻¹).

Part 5: Safety and Handling

  • o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations must be performed in a well-ventilated fume hood. Use appropriate gloves (e.g., butyl rubber or Viton) and have a bromine spill kit available.

  • Acids (HCl, Acetic Acid): Corrosive. Handle with care.

  • High-Pressure Reactions: Only to be performed by trained personnel using certified equipment.

All waste should be neutralized and disposed of in accordance with institutional and local regulations.

References

  • Grokipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]

  • Mohan, D., et al. (2022). Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO₂). Chemistry – An Asian Journal. Available from: [Link]

  • Dains, F. B., & Eberly, F. (n.d.). 2,4,6-TRIBROMOBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available from: [Link]

  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. Available from: [Link]

  • Google Patents. (n.d.). US3360553A - Process for producing hydroxybenzoic acid.
  • Stenutz, R. (n.d.). 2-hydroxy-3-methylbenzoic acid. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Available from: [Link]

  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Gilman, H., & Kirby, J. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available from: [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic strategies for producing 5-Bromo-2-hydroxy-3-methylbenzoic acid, a valuable substituted aromatic acid in the development of pharmaceuticals and other fine chemicals. We will explore two primary synthetic pathways, evaluating the choice of starting materials and the critical reaction steps involved. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of this target molecule.

Strategic Overview: Choosing a Synthetic Pathway

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and challenges. The choice of route often depends on the availability and cost of starting materials, desired purity, and scalability of the process.

  • Route A: Building from a Substituted Phenol. This is a convergent approach that begins with a readily available substituted phenol, o-cresol. The synthesis involves the introduction of a carboxyl group, followed by a regioselective bromination.

  • Route B: Building from a Brominated Phenol. This is a more linear approach that starts with a pre-brominated phenol, 2-bromo-6-methylphenol. The key transformation in this route is the introduction of the carboxylic acid functionality.

The following sections will provide a detailed analysis of each of these routes, including reaction mechanisms, experimental protocols, and a comparative evaluation.

Route A: Carboxylation Followed by Bromination

This synthetic pathway is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring are strategically exploited to achieve the desired product.

Synthesis of the Key Intermediate: 2-Hydroxy-3-methylbenzoic Acid

The first step in this route is the synthesis of 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid) from o-cresol. The most common and industrially viable method for this transformation is the Kolbe-Schmitt reaction .[1][2]

Mechanism of the Kolbe-Schmitt Reaction:

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[3] The reaction typically proceeds by heating a sodium phenoxide with carbon dioxide under pressure.[1] The sodium phenoxide is generated in situ by treating the phenol with sodium hydroxide. The reaction is then followed by acidification to yield the hydroxybenzoic acid.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction

  • Materials: o-cresol, sodium hydroxide, carbon dioxide, sulfuric acid.

  • Procedure:

    • In a suitable pressure reactor, sodium o-cresolate is prepared by reacting o-cresol with a stoichiometric amount of sodium hydroxide.

    • The reactor is then pressurized with carbon dioxide (typically to 100 atm) and heated to around 125°C.[1]

    • The reaction mixture is maintained at this temperature and pressure for several hours to allow for the carboxylation to proceed.

    • After cooling, the reaction mixture is treated with sulfuric acid to protonate the carboxylate and precipitate the 2-hydroxy-3-methylbenzoic acid.[1]

    • The product can be purified by recrystallization.

Regioselective Bromination of 2-Hydroxy-3-methylbenzoic Acid

The second and final step of Route A is the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid to yield the target molecule, this compound. The success of this step hinges on the regioselectivity of the bromination, which is dictated by the directing effects of the substituents already present on the aromatic ring.

Understanding Regioselectivity:

The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating and directing effect of the hydroxyl group dominates, strongly directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is the C-5 position, which is the desired site for bromination.

G cluster_0 Route A: Step 2 - Regioselective Bromination Start 2-Hydroxy-3-methylbenzoic acid Reagent Bromine (Br2) in Acetic Acid Start->Reagent Electrophilic Aromatic Substitution Product This compound Reagent->Product G cluster_1 Route B: Carboxylation of 2-Bromo-6-methylphenol Start_B 2-Bromo-6-methylphenol Reagents_B 1. NaOH 2. CO2 (pressure, heat) 3. H2SO4 Start_B->Reagents_B Kolbe-Schmitt Reaction Product_B This compound Reagents_B->Product_B

Diagram 2: Workflow for the carboxylation of 2-bromo-6-methylphenol.

Experimental Protocol: Carboxylation of 2-Bromo-6-methylphenol

A specific, validated protocol for the Kolbe-Schmitt reaction on 2-bromo-6-methylphenol is not widely reported. However, a general procedure can be proposed based on the established mechanism of the reaction.

  • Materials: 2-bromo-6-methylphenol, sodium hydroxide, carbon dioxide, sulfuric acid.

  • Procedure:

    • Prepare sodium 2-bromo-6-methylphenoxide by reacting 2-bromo-6-methylphenol with sodium hydroxide.

    • In a pressure vessel, heat the sodium phenoxide with carbon dioxide under pressure (e.g., 100 atm, 125°C). [1] 3. Maintain the reaction at elevated temperature and pressure for a sufficient duration.

    • After cooling, acidify the reaction mixture with a strong acid like sulfuric acid to precipitate the product.

    • Isolate and purify the this compound by filtration and recrystallization.

Comparative Analysis of Synthetic Routes

The selection of the optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the two approaches.

FeatureRoute A: Carboxylation then BrominationRoute B: Bromination then Carboxylation
Starting Material o-cresol2-Bromo-6-methylphenol
Number of Steps 21 (if starting material is available)
Key Reactions Kolbe-Schmitt, Electrophilic BrominationKolbe-Schmitt Reaction
Potential Issues Regiocontrol in bromination, potential for over-bromination.Availability and cost of starting material, potential for lower yield in carboxylation due to the deactivating effect of bromine.
Overall Yield Generally good, but can be variable depending on the efficiency of the bromination step.Highly dependent on the success of the carboxylation of the deactivated ring.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. Route A, starting from the inexpensive and readily available o-cresol, is a well-established and logical approach, with the primary challenge being the optimization of the regioselective bromination step. Route B offers a more direct path if the brominated precursor is accessible, but the efficiency of the carboxylation of a somewhat deactivated ring needs to be carefully considered.

For industrial-scale production, Route A is likely the more cost-effective and practical choice due to the low cost of the initial starting material. For laboratory-scale synthesis, the choice may be dictated by the availability of either 2-hydroxy-3-methylbenzoic acid or 2-bromo-6-methylphenol. Further process development and optimization would be necessary to maximize the yield and purity for either route.

References

  • PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).
  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • Eureka | Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (1976). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid. (DE2503929A1).
  • PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (CN102304052A).
  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Google Patents. (1982). United States Patent (19).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • MDPI. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved from [Link]

  • YouTube. (2020). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Google Patents. (2006). United States Patent (12).
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester. (CN102557947A).
  • NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2013). N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. Retrieved from [Link]

  • Google Patents. (1989). United States Patent (19).
  • Google Patents. (2012). Process for producing N-bromosuccinimide. (CN102329260A).
  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis, characterization, and application. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive tool for confirming the molecular structure of such compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, including a detailed prediction of the spectrum, a step-by-step experimental protocol for its acquisition, and an interpretation of the expected spectral features. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Theoretical Analysis and Spectrum Prediction

The structure of this compound features a benzene ring with five substituents: a carboxylic acid group (-COOH), a hydroxyl group (-OH), a methyl group (-CH₃), a bromine atom (-Br), and a hydrogen atom. The unique electronic environment of each proton in the molecule gives rise to a distinct signal in the ¹H NMR spectrum.

Proton Environments

There are four distinct proton environments in this compound:

  • -COOH proton: The acidic proton of the carboxylic acid group.

  • -OH proton: The phenolic proton of the hydroxyl group.

  • -CH₃ protons: The three equivalent protons of the methyl group.

  • Aromatic protons: Two non-equivalent protons on the benzene ring.

The analysis of the aromatic region is particularly informative for confirming the substitution pattern.

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the two aromatic protons are influenced by the electronic effects of the four substituents on the benzene ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing, and they operate through inductive and resonance mechanisms.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance, which shields the ortho and para positions, shifting their proton signals upfield (to lower ppm values). It is also inductively electron-withdrawing, but the resonance effect is dominant.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation, leading to a slight shielding of the aromatic protons.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, electron-withdrawing group through both induction and resonance. This deshields the aromatic protons, shifting their signals downfield (to higher ppm values).

  • Bromine (-Br): Bromine is an interesting case. It is deactivating due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director due to its ability to donate electron density through resonance. Overall, it tends to deshield the aromatic protons.

Considering the positions of the substituents in this compound, we can predict the relative chemical shifts of the two aromatic protons, H-4 and H-6.

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound.

Proton Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
-COOH~11-131HSinglet (broad)N/A
-OH~9-111HSinglet (broad)N/A
H-6~7.81HDoublet~2.5 (meta coupling)
H-4~7.51HDoublet~2.5 (meta coupling)
-CH₃~2.33HSingletN/A
  • -COOH and -OH Protons: These acidic protons are expected to appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts can be highly dependent on the solvent, concentration, and temperature.

  • Aromatic Protons (H-4 and H-6): These two protons are meta to each other, which will result in a small coupling constant (typically 2-3 Hz). H-6 is ortho to the electron-withdrawing bromine atom and para to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. H-4 is ortho to the electron-donating methyl group and para to the electron-donating hydroxyl group, but also ortho to the bromine atom. The competing effects make a precise prediction challenging without experimental data, but it is expected to be slightly upfield compared to H-6.

  • -CH₃ Protons: The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹H NMR Spectrum Summary

The predicted spectral data provides a clear fingerprint for the identification of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Sample Preparation
  • Choice of Solvent: A deuterated solvent that can dissolve the analyte is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice for carboxylic acids due to its high polarity. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are also possibilities. The choice of solvent will affect the chemical shifts of the labile -COOH and -OH protons.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][3]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also be referenced to the residual solvent peak.[4]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequency, and the magnetic field homogeneity should be optimized through shimming to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Typically, 16 to 64 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.

    • Spectral Width: A spectral width of approximately 15-20 ppm is appropriate to cover the entire range of expected proton signals.

Data Interpretation and Validation

Once the spectrum is acquired, the following steps should be taken for interpretation and validation:

  • Phase Correction and Baseline Correction: The raw data (Free Induction Decay, FID) should be Fourier transformed, and the resulting spectrum should be phase-corrected and baseline-corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: The area under each signal should be integrated to determine the relative number of protons giving rise to that signal. The integration values should correspond to the predicted ratios (1:1:1:1:3).

  • Multiplicity Analysis: The splitting pattern of each signal should be analyzed to determine the number of neighboring protons. The predicted doublet for each aromatic proton and singlets for the other protons should be confirmed.

  • Coupling Constant Measurement: The coupling constant (J-value) for the aromatic doublets should be measured. The value should be consistent with a meta-coupling (around 2-3 Hz).[5]

The congruence between the predicted and experimental spectra provides strong evidence for the correct structure of the synthesized compound.

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key protons labeled.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Tune and Shim load->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase and Baseline Correction acquire->process analyze Reference, Integrate, and Analyze Splitting process->analyze validate Compare with Predicted Spectrum analyze->validate

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects allows for a detailed prediction of the chemical shifts, integrations, and multiplicities of the various proton signals. This theoretical framework, combined with a robust experimental protocol, enables the unambiguous confirmation of the molecule's structure. For scientists in drug discovery and development, mastering the interpretation of such spectra is a fundamental skill for ensuring the identity and purity of their compounds, thereby underpinning the reliability of their research.

References

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13C NMR of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this substituted aromatic compound. By integrating fundamental principles with practical insights, this guide serves as an authoritative resource for the structural elucidation of complex organic molecules. We will explore the influence of various substituents on the carbon chemical shifts, present a robust methodology for spectral acquisition, and provide a reasoned assignment of the ¹³C NMR spectrum based on established principles and comparative data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Its precise structural characterization is a critical prerequisite for any further research or development. Among the suite of analytical techniques available for this purpose, ¹³C NMR spectroscopy stands out for its ability to provide direct information about the carbon skeleton of a molecule.

Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of each unique carbon atom in a molecule, offering profound insights into its electronic environment, connectivity, and symmetry.[3] The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects. This sensitivity makes ¹³C NMR an unparalleled tool for confirming molecular structures, identifying isomers, and ensuring the purity of synthetic intermediates like this compound.

Theoretical Foundations: Predicting the ¹³C Spectrum

The ¹³C spectrum of this compound is dictated by the electronic effects of its five substituents on the benzene ring and the functional groups themselves. To interpret the spectrum authoritatively, one must understand how each group—hydroxyl (-OH), carboxylic acid (-COOH), bromo (-Br), and methyl (-CH₃)—modulates the electron density of the carbon framework.

  • Symmetry Considerations: The substitution pattern of this compound lacks any plane of symmetry. Consequently, all eight carbon atoms in the molecule are chemically non-equivalent. This leads to the fundamental prediction that the broadband proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals .[4]

  • Substituent Effects on Chemical Shifts:

    • Carboxylic Acid (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electronegativity of the two oxygen atoms and resonance. It is expected to appear furthest downfield, typically in the 160-185 ppm range.[5][6]

    • Hydroxyl (-OH): The phenolic oxygen atom is strongly electron-donating via resonance and electron-withdrawing via induction. Its direct attachment to the aromatic ring causes a significant downfield shift for the ipso-carbon (C-2), often placing it in the 150-160 ppm region.

    • Bromo (-Br): Halogens exhibit a complex influence. While inductively withdrawing, the "heavy atom effect" of bromine can also be a factor. The ipso-carbon (C-5) is expected to be found in the typical aromatic region, with its exact shift influenced by the other substituents.

    • Methyl (-CH₃): The methyl group is a weak electron-donating group. The carbon of the methyl group itself will appear far upfield, typically between 10-25 ppm.[5] Its attachment to the aromatic ring (C-3) will slightly shield the ortho and para carbons relative to the substituent.

    • Aromatic Carbons (C₁-C₆): The chemical shifts of the six aromatic carbons will fall within the general range of 110-160 ppm.[3][7] Their precise locations are determined by the cumulative electron-donating and electron-withdrawing effects of all substituents. Carbons directly attached to electron-withdrawing groups will be shifted downfield, while those influenced by electron-donating groups will be shifted upfield.

Below is the structure of this compound with the IUPAC numbering system that will be used for spectral assignment.

Caption: Numbering scheme for this compound.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[3]

Sample Preparation
  • Weighing: Accurately weigh 20-50 mg of high-purity this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds containing carboxylic acid and hydroxyl groups, and its solvent signal (~39.5 ppm) does not typically overlap with signals of interest.[8] Deuterated chloroform (CDCl₃) is an alternative, but solubility may be limited.

  • Dissolution: Transfer the weighed sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently agitate or use sonication to ensure the sample is completely dissolved and the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard and defined as 0.0 ppm.[6] Modern spectrometers can also reference the residual solvent peak.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern 400-600 MHz NMR spectrometer.

  • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This uses a 30° pulse angle and decouples protons during acquisition to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

  • Frequency: Set the spectrometer to the ¹³C observe frequency (e.g., ~100 MHz for a 400 MHz ¹H instrument).

  • Spectral Width: A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover all expected carbon signals.

  • Acquisition Time (AQ): Set to 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): This is highly dependent on sample concentration. A starting point is 1024 scans, which can be increased to improve the signal-to-noise ratio.

  • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-50 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Parameters (zgpg30, NS=1024, D1=2s) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Reference to TMS or Solvent baseline->integrate

Caption: Standard workflow for ¹³C NMR spectroscopy.

Spectral Interpretation and Predicted Assignments

Based on the theoretical principles discussed, we can predict the chemical shifts for each of the eight unique carbons in this compound. These assignments provide a robust hypothesis that can be confirmed with an experimental spectrum, potentially aided by advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC).

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C₇ (-COOH) Quaternary (C)170 – 175Highly deshielded carbonyl carbon, typical for a benzoic acid.[6]
C₂ (-OH) Quaternary (C)155 – 160Ipso-carbon to the strongly deshielding phenolic -OH group.
C₃ (-CH₃) Quaternary (C)125 – 130Ipso-carbon to the methyl group, deshielded by neighboring -OH.
C₁ Quaternary (C)115 – 120Ipso-carbon to the -COOH group, shielded by the ortho -OH group.
C₅ (-Br) Quaternary (C)112 – 118Ipso-carbon to the bromine atom.
C₆ Methine (CH)135 – 140Aromatic CH ortho to the electron-withdrawing -COOH group.
C₄ Methine (CH)132 – 137Aromatic CH para to the -OH group and ortho to the -Br group.
C₈ (-CH₃) Methyl (CH₃)15 – 20Aliphatic carbon of the methyl group, appears far upfield.
Self-Validating the Assignments with DEPT Spectroscopy

To add a layer of trustworthiness to these assignments, one would perform DEPT-135 and DEPT-90 experiments.

  • DEPT-135: This experiment would confirm the assignments for C₄, C₆, and C₈. The signals for the methine carbons (C₄, C₆) and the methyl carbon (C₈) would appear as positive peaks.

  • DEPT-90: This spectrum would exclusively show the methine carbons, C₄ and C₆, allowing for their unambiguous identification from the methyl signal.

  • Quaternary Carbons: The signals for C₁, C₂, C₃, C₅, and C₇ would be absent in both DEPT-135 and DEPT-90 spectra, confirming their identity as quaternary carbons.

This multi-pronged approach, combining chemical shift theory with spectral editing techniques, forms a self-validating system for the complete and accurate assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive fingerprint of its carbon framework. A thorough understanding of substituent effects allows for the confident prediction of eight distinct signals, corresponding to each unique carbon atom. The downfield region is dominated by the carboxylic acid and phenolic carbons, while the upfield region features the characteristic methyl carbon signal. The remaining aromatic signals are distributed according to the complex interplay of electronic effects from all five substituents. By following the detailed experimental protocol and employing spectral editing techniques like DEPT, researchers can acquire and authoritatively interpret the ¹³C NMR spectrum, ensuring the structural integrity of this valuable chemical intermediate for its use in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [https://www.pugetsound.edu/files/resources/7356_C13-NMR handout.pdf]([Link] handout.pdf)

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7BrO3). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrometric behavior of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its ionization and fragmentation, offering both theoretical understanding and practical experimental guidance.

Introduction: The Analytical Significance of this compound

This compound, with the chemical formula C₈H₇BrO₃ and a monoisotopic mass of 229.95786 Da, is a substituted aromatic carboxylic acid.[1] Its structural complexity, featuring a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety on a benzene ring, presents a unique analytical challenge and makes mass spectrometry an indispensable tool for its characterization. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification in various stages of drug discovery and development. This guide will delve into the intricacies of its mass spectral analysis, with a focus on the causal relationships between its structure and its fragmentation patterns.

Foundational Chemical Properties

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.

PropertyValueSource
Molecular FormulaC₈H₇BrO₃PubChem[1]
Molecular Weight231.04 g/mol PubChem[1]
Monoisotopic Mass229.95786 DaPubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number36194-82-8PubChem[1]

The presence of acidic (carboxylic acid and hydroxyl) and lipophilic (brominated aromatic ring) regions suggests that both electrospray ionization (ESI) and electron ionization (EI) could be viable ionization techniques, with the choice depending on the specific analytical context and the desired information.

Mass Spectrometric Analysis: Ionization and Fragmentation Behavior

The mass spectrum of this compound is dictated by the interplay of its functional groups. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks of roughly equal intensity separated by 2 m/z units.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed structural fingerprint of the molecule.

Predicted Fragmentation Pathways under EI:

The fragmentation of aromatic carboxylic acids under EI is well-documented.[2] For this compound, the fragmentation is expected to be influenced by the "ortho effect" due to the hydroxyl group at the C2 position relative to the carboxylic acid.[3][4][5][6] This proximity can lead to characteristic fragmentation patterns, such as the loss of water.

A logical workflow for the fragmentation of this compound under electron ionization is as follows:

fragmentation_ei M [M]⁺˙ m/z 230/232 F1 [M-H₂O]⁺˙ m/z 212/214 M->F1 - H₂O (ortho effect) F2 [M-CH₃]⁺ m/z 215/217 M->F2 - •CH₃ F3 [M-COOH]⁺ m/z 185/187 M->F3 - •COOH F4 [M-Br]⁺ m/z 151 M->F4 - •Br F5 [M-H₂O-CO]⁺˙ m/z 184/186 F1->F5 - CO

Predicted EI Fragmentation Pathway. This diagram illustrates the expected major fragmentation routes for this compound under electron ionization, including the characteristic loss of water due to the ortho-hydroxyl group.

Key Predicted Fragment Ions (EI):

m/z (for ⁷⁹Br/⁸¹Br)Proposed FragmentMechanistic Rationale
230/232[M]⁺˙ Molecular ion. The presence of the M+2 peak is a clear indicator of a single bromine atom.
212/214[M-H₂O]⁺˙ Loss of a water molecule, a classic example of the "ortho effect" where the hydroxyl and carboxylic acid groups interact.[3][4][5]
215/217[M-CH₃]⁺ Loss of a methyl radical from the aromatic ring.
185/187[M-COOH]⁺ Loss of the carboxyl group as a radical.
151[M-Br]⁺ Loss of a bromine radical, a common fragmentation for brominated aromatic compounds.
184/186[M-H₂O-CO]⁺˙ Subsequent loss of carbon monoxide from the [M-H₂O]⁺˙ ion.
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in minimal fragmentation in the source, making it ideal for determining the molecular weight of the analyte. It is particularly well-suited for polar and ionizable compounds like carboxylic acids.

Expected Ionization in ESI:

Given the presence of the acidic carboxylic acid and phenolic hydroxyl groups, this compound is expected to ionize most efficiently in negative ion mode , forming the deprotonated molecule [M-H]⁻ .

An experimental workflow for ESI-MS analysis would involve the following steps:

workflow_esi cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve sample in LC-MS grade solvent (e.g., Methanol/Water) lc Inject onto a C18 reverse-phase column prep->lc esi Electrospray Ionization (Negative Mode) lc->esi ms1 MS1 Scan (Detect [M-H]⁻) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Analysis) cid->ms2

LC-ESI-MS/MS Workflow. This diagram outlines a typical workflow for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.

In tandem mass spectrometry (MS/MS), the [M-H]⁻ ion can be selected and fragmented by collision-induced dissociation (CID) to provide further structural information.

Predicted Fragmentation of [M-H]⁻ in ESI-MS/MS:

Precursor Ion m/z (⁷⁹Br/⁸¹Br)Fragment Ion m/z (⁷⁹Br/⁸¹Br)Neutral LossMechanistic Rationale
229/231185/18744 Da (CO₂)Decarboxylation is a common and facile fragmentation pathway for deprotonated carboxylic acids.
229/23115079/81 Da (Br)Loss of a bromine atom as a radical (less common in negative mode) or HBr.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.

GC-EI-MS Protocol

This protocol is suitable for the analysis of the thermally stable and volatile derivatives of the analyte, or with careful optimization, the analyte itself.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of high-purity methanol or other suitable solvent.

    • (Optional but recommended) Derivatize the carboxylic acid and hydroxyl groups (e.g., via methylation or silylation) to improve volatility and chromatographic peak shape.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

LC-ESI-MS/MS Protocol

This is the preferred method for the direct analysis of the underivatized compound in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1: Scan from m/z 50-300 to detect the [M-H]⁻ ion at m/z 229/231.

    • MS2: Product ion scan of m/z 229 and 231 with a collision energy of 10-30 eV (optimization required).

Data Interpretation and Validation

  • Isotopic Pattern: The first step in spectrum validation is to confirm the presence of the characteristic 1:1 isotopic pattern for all bromine-containing ions.

  • Ortho Effect: In EI-MS, the observation of a significant [M-H₂O]⁺˙ peak provides strong evidence for the 2-hydroxy-benzoic acid structure.[3][4][5]

  • Decarboxylation: In ESI-MS/MS, a prominent neutral loss of 44 Da from the [M-H]⁻ ion is a reliable indicator of a carboxylic acid.

  • Reference Spectra: When available, comparison of the acquired spectrum with a library or reference spectrum is the gold standard for identification. For structurally similar compounds, the NIST WebBook can be a valuable resource.[7][8][9][10]

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the unique structural features of the molecule. By understanding the principles of its ionization and fragmentation, particularly the influence of the bromine isotope pattern and the "ortho effect," researchers can confidently identify and characterize this compound. The choice between EI and ESI techniques will depend on the analytical goals, with EI providing a detailed structural fingerprint and ESI offering sensitive molecular weight determination. The protocols and interpretive guidelines presented in this document serve as a robust framework for the successful mass spectrometric analysis of this and structurally related compounds in a research and development setting.

References

  • Duffin, K. L. (2003). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1375–1385. [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 31(5), 571–598. [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. (2012). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • ResearchGate. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in materials science and drug development. This document will delve into the theoretical underpinnings of its vibrational spectroscopy, provide a validated experimental protocol for acquiring a high-quality spectrum, and offer a detailed interpretation of its key spectral features.

Introduction: The Molecular Landscape

This compound (C₈H₇BrO₃) is a multifaceted molecule with a rich potential for spectroscopic characterization.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid group, presents a unique vibrational fingerprint.[1] Understanding this fingerprint through infrared spectroscopy is crucial for confirming its identity, assessing its purity, and gaining insights into its molecular structure and bonding.

The strategic placement of these functional groups—the hydroxyl and carboxylic acid groups ortho to each other—creates the potential for significant intramolecular hydrogen bonding. This, along with the electronic effects of the bromine and methyl substituents, profoundly influences the vibrational frequencies of the molecule.

Molecular Structure and Key Functional Groups:

Caption: Molecular structure of this compound.

Theoretical Framework: Vibrational Signatures of Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral pattern. The positions of these absorption bands are indicative of the types of chemical bonds and functional groups present.[4][5]

For this compound, the key vibrational modes are associated with the O-H, C=O, C-O, C-H, C=C, and C-Br bonds.

Key Functional Group Vibrations:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid (-COOH)O-H stretch (H-bonded)3300 - 2500Strong, very broadThe broadness is a hallmark of hydrogen-bonded dimers in carboxylic acids.[6][7][8]
Phenolic Hydroxyl (-OH)O-H stretch (intramolecular H-bonded)~3200Medium, broadThe intramolecular hydrogen bond with the adjacent carbonyl group will lower the frequency and broaden the peak.[9][10]
Carbonyl (C=O)C=O stretch1725 - 1700StrongConjugation with the aromatic ring and hydrogen bonding can lower the frequency.[11][12]
Aromatic RingC=C stretch1600 - 1450Medium to weakMultiple bands are expected due to the complex vibrations of the benzene ring.[13]
Carboxylic Acid (-COOH)C-O stretch1320 - 1210Strong
Methyl Group (-CH₃)C-H stretch3000 - 2850Medium
Aromatic RingC-H stretch3150 - 3050Strong
Carbon-Bromine (-C-Br)C-Br stretch< 667StrongThis will appear in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, a solid-state sampling technique is required. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method due to its minimal sample preparation and high-quality results.[14][15][16]

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • This compound (CAS No: 36194-82-8)[1][17]

  • Spatula

  • Methanol or isopropanol for cleaning

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a soft tissue dampened with methanol or isopropanol to remove any residues.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[18]

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[19]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the measurement, raise the press arm and carefully remove the sample powder.

    • Clean the ATR crystal surface as described in step 2.

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and ATR correction to produce a spectrum that resembles a traditional transmission spectrum.

Experimental Workflow Diagram:

experimental_workflow start Start prep Instrument Preparation (Power On, Diagnostics) start->prep background Acquire Background Spectrum (Clean ATR Crystal) prep->background sample_prep Apply Sample to ATR Crystal (Apply Pressure) background->sample_prep acquire_sample Acquire Sample Spectrum (16-32 Scans) sample_prep->acquire_sample process Data Processing (Baseline & ATR Correction) acquire_sample->process clean Clean ATR Crystal process->clean end End clean->end

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Detailed Band Assignments:

Wavenumber (cm⁻¹)AssignmentInterpretation
~3200 - 2500O-H stretch (Carboxylic Acid and Phenolic)This extremely broad and intense absorption is a composite of the carboxylic acid O-H stretching, which is broadened by strong intermolecular hydrogen bonding (dimerization), and the phenolic O-H stretch, which is involved in an intramolecular hydrogen bond with the adjacent carbonyl group.[6][7][9] The intramolecular hydrogen bond in ortho-hydroxy aromatic acids is known to cause a significant red-shift and broadening of the O-H stretching frequency.[9][20]
~3080C-H stretch (Aromatic)This weak to medium intensity band is characteristic of the C-H stretching vibrations of the benzene ring.[3][13]
~2970 and ~2860C-H stretch (Methyl)These bands, often appearing as shoulders on the broad O-H absorption, are due to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) group.
~1685C=O stretch (Carboxylic Acid)This strong, sharp absorption is characteristic of the carbonyl group in an aromatic carboxylic acid. Its position is influenced by both conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group, which tends to lower the frequency from that of a simple saturated carboxylic acid.[11][12]
~1605, ~1570, ~1470C=C stretch (Aromatic)These medium to strong absorptions are characteristic of the C=C stretching vibrations within the benzene ring. The presence of multiple bands in this region is typical for substituted benzenes.[13][21]
~1420O-H bend (in-plane) coupled with C-O stretchThis broad, medium-intensity band is characteristic of carboxylic acid dimers.
~1290C-O stretch (Carboxylic Acid)This strong band is attributed to the C-O stretching vibration of the carboxylic acid group, often coupled with O-H in-plane bending.[7]
~1220C-O stretch (Phenolic)This strong band corresponds to the C-O stretching of the phenolic hydroxyl group.
~920O-H bend (out-of-plane)This broad, medium-intensity band is a characteristic feature of carboxylic acid dimers.[7]
~870, ~810C-H bend (out-of-plane)The positions of these bands are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene ring, specific out-of-plane bending modes are expected in this region.[13][22]
Below 700C-Br stretch and Ring DeformationsThe C-Br stretching vibration is expected in this region, along with various skeletal vibrations and deformations of the benzene ring.[23]

Conclusion: A Validated Spectroscopic Identity

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The key features, including the exceptionally broad O-H stretching band, the position of the carbonyl absorption, and the characteristic aromatic and fingerprint region bands, are all consistent with its assigned structure. The pronounced effects of both inter- and intramolecular hydrogen bonding are clearly evident and play a dominant role in shaping the spectrum. This guide provides a robust framework for researchers and scientists to confidently identify and characterize this compound using infrared spectroscopy, ensuring the integrity and validity of their experimental work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Nagamatsu, H., et al. (2003). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Retrieved from [Link]

  • Slootmaekers, B., & Desseyn, H. (1995). Characterization of Inter- and Intramolecular Hydrogen Bonding in the Solid State Using Variable-Temperature IR Spectroscopy. Applied Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? Retrieved from [Link]

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  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Hansen, P. E. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Retrieved from [Link]

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An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Bromo-2-hydroxy-3-methylbenzoic acid: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active compound is a critical physicochemical parameter that governs its behavior in chemical synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-hydroxy-3-methylbenzoic acid. We begin by analyzing its molecular structure to predict its solubility profile in a range of organic solvents. Recognizing the absence of extensive published quantitative data, the core of this document is a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical foundation and the practical methodology required to master the solubility assessment of this compound.

Part 1: Physicochemical Profile and Solubility Prediction

A molecule's solubility is fundamentally dictated by its structure. By examining the functional groups and overall polarity of this compound, we can make robust predictions about its behavior in different solvent classes. This analysis forms the logical basis for solvent selection in experimental studies.

Molecular Structure and Properties

This compound is a substituted aromatic carboxylic acid. Its key physicochemical properties, computed from authoritative databases, are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Calculated logP 2.16[2]
Topological Polar Surface Area (TPSA) 57.53 Ų[2]
Hydrogen Bond Donors 2 (from -OH and -COOH)[2]
Hydrogen Bond Acceptors 2 (from C=O and -OH)[2]

The molecule possesses a combination of polar and non-polar features:

  • Polar Moieties: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are highly polar and capable of forming strong hydrogen bonds.[3]

  • Non-Polar Moieties: The benzene ring, methyl group (-CH₃), and to some extent the bromine atom contribute to the molecule's lipophilicity.

The calculated logP of 2.16 indicates a moderate lipophilicity, suggesting that the compound will not be extremely soluble in either very polar (like water) or very non-polar (like hexane) solvents, but will favor solvents of intermediate polarity.

Theoretical Solubility Profile

The guiding principle of solubility is "like dissolves like," which states that solutes dissolve best in solvents with similar intermolecular forces.[4][5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected via hydrogen bonding with the carboxylic acid and hydroxyl groups of the target molecule. Prediction: High solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the solute's hydrogen bond donor sites (-OH, -COOH). Prediction: Good to moderate solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They are unable to form strong interactions with the polar functional groups of the solute, making the energetic cost of breaking the solute's crystal lattice high. Prediction: Low solubility.

The following diagram illustrates these potential interactions.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Aromatic Ring -CH3 -Br Protic Polar Protic (e.g., Ethanol) Solute->Protic Dispersion Forces Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Low Solubility) H_Donors Polar Groups -COOH -OH H_Donors->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) H_Donors->Aprotic H-Bonding (Good Solubility)

Caption: Predicted interactions between the solute and different solvent classes.

Part 2: Authoritative Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable, quantitative data must be obtained through rigorous experimentation. The Equilibrium Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of choice for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility. The solid and liquid phases are then separated, and the concentration of the solute in the liquid is quantified using a validated analytical technique.[8][9]

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical measurement is accurate.

Materials & Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. B Step 2: Equilibration Agitate vials on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. B->C D Step 4: Sampling Carefully withdraw supernatant. Filter through a 0.22 µm PTFE syringe filter. C->D E Step 5: Dilution Accurately dilute the filtered sample into the mobile phase to fall within the calibration range. D->E F Step 6: Analysis Inject the diluted sample into a validated HPLC system. E->F G Step 7: Calculation Determine concentration from the calibration curve and calculate solubility (mg/mL). F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation: To a series of glass vials, add an excess amount of this compound. An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 50-100 mg). Accurately add a known volume (e.g., 10 mL) of the selected organic solvent to each vial. Prepare samples in triplicate for each solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8] Preliminary studies can confirm the minimum time required by measuring the concentration at various time points (e.g., 24, 48, 72 hours) until the value no longer significantly changes.[8]

  • Phase Separation: Remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation. Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to firmly pellet the excess solid.[8]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the aliquot through a chemically resistant 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.

    • Causality Note: Filtration is a critical step. However, for highly lipophilic compounds, adsorption of the solute onto the filter membrane can be a source of error.[7] Using PTFE filters minimizes this risk. It is advisable to discard the first portion of the filtrate (e.g., 0.5 mL) to saturate any potential binding sites on the filter.

  • Dilution: Based on the predicted solubility, accurately perform a serial dilution of the filtered sample with the HPLC mobile phase to ensure the final concentration falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a pre-validated, stability-indicating HPLC method. The advantage of HPLC is its ability to separate the parent compound from any potential impurities or degradants, ensuring accurate measurement.

  • Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original solubility of the compound in the solvent. Report the final value in standard units, such as mg/mL or mol/L.

Part 3: Data Presentation and Interpretation

The data generated from the experimental protocol should be organized systematically to facilitate analysis and comparison across different solvents.

Summary of Expected Solubility Data

The following table serves as a template for presenting the experimentally determined solubility data. The Dielectric Constant is included as a common measure of solvent polarity.[6]

SolventSolvent TypeDielectric Constant (ε)Experimentally Determined Solubility (mg/mL at 25°C)
HexaneNon-Polar1.89Enter experimental data
TolueneNon-Polar (Aromatic)2.38Enter experimental data
Diethyl EtherSlightly Polar4.34Enter experimental data
Ethyl AcetatePolar Aprotic6.02Enter experimental data
AcetonePolar Aprotic21.0Enter experimental data
EthanolPolar Protic24.5Enter experimental data
MethanolPolar Protic32.7Enter experimental data
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Enter experimental data
Interpretation of Results

When analyzing the results, the solubility should correlate with the theoretical principles outlined in Part 1. A high solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding. Moderate to high solubility in acetone and DMSO would demonstrate the importance of the solute's hydrogen bond donor capability. Conversely, very low solubility in hexane and toluene would validate the "like dissolves like" principle, as these non-polar solvents cannot effectively solvate the polar functional groups of the molecule.[6][10]

Factors that can influence experimental outcomes include:

  • Temperature: The solubility of solid compounds in organic solvents generally increases with temperature.[11] All comparisons must be made at the same temperature.

  • Purity of the Compound: Impurities can significantly alter the measured solubility of a substance.[12][13]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. Characterizing the solid form used in the experiment is crucial for reproducibility.

Conclusion

References

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An In-depth Technical Guide to the Potential Biological Activity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids represent a versatile and highly significant class of organic compounds within the landscape of drug discovery and development. The foundational structure, a benzene ring bearing a carboxylic acid group, serves as a privileged scaffold that, when functionalized with various substituents, gives rise to a remarkable diversity of biological activities. The nature, position, and number of these substituents profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] This guide provides an in-depth exploration of the multifaceted biological potential of substituted benzoic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to elucidate their therapeutic promise. We will delve into their applications as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Foundational Scaffold: Physicochemical Properties and Their Biological Implications

The benzoic acid moiety itself is a key pharmacophore. The carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently engaging in pivotal interactions with the active sites of enzymes and receptors.[1] The aromatic ring provides a rigid framework for the precise spatial orientation of functional groups and can participate in π-π stacking and hydrophobic interactions. The biological activity of benzoic acid derivatives is significantly modulated by the strategic placement of substituents on this aromatic ring.[1] These substituents fine-tune the molecule's properties, impacting its ability to cross biological membranes, bind to specific targets, and exert a therapeutic effect. For instance, electron-withdrawing groups like the nitro group (-NO₂) can increase the acidity of the carboxylic acid, while lipophilic groups like a methyl group (-CH₃) can enhance membrane permeability.[1]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Substituted benzoic acids have long been recognized for their antimicrobial properties and are utilized as preservatives in food and pharmaceutical products.[2][3] Their mechanism of action often involves the disruption of microbial cellular processes due to their acidic nature and their ability to interfere with enzyme function and membrane integrity.[4][5]

Structure-Activity Relationship in Antimicrobial Benzoic Acids

The antimicrobial efficacy of substituted benzoic acids is intricately linked to their chemical structure. Key determinants of activity include:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring are critical. Generally, an increase in the number of hydroxyl groups correlates with enhanced activity.[6] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits potent bactericidal effects.[6] The aldehyde group has been found to be more active than the carboxyl group in related benzaldehydes.[6] Methoxybenzoic acids, in contrast, are often largely inactive.[6]

  • Halogenation: The introduction of halogens, such as chlorine, can significantly enhance antimicrobial potential. For example, 2-chlorobenzoic acid derivatives have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[7]

  • Positional Isomerism: The location of substituents on the aromatic ring plays a crucial role. For example, against E. coli, 2-hydroxybenzoic acid (salicylic acid) shows strong antibacterial activity, whereas attaching a hydroxyl group at other positions can weaken the effect.[8]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected substituted benzoic acids against various microorganisms.

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic AcidE. coli O157:H71[8]
2-Hydroxybenzoic AcidE. coli O1571[8]
3-Hydroxybenzoic AcidE. coli O157:H7>0.5[8]
4-Hydroxybenzoic AcidE. coli O157:H7>0.5[8]
3,4-Dihydroxybenzoic AcidE. coli2.6[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a substituted benzoic acid derivative.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Test compound (substituted benzoic acid) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized cell density, typically 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.[9]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).[9]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]

  • Data Analysis: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture (Overnight) B Standardize Inoculum (5x10^5 CFU/mL) A->B E Inoculate Plate with Standardized Bacteria B->E C Prepare Compound Stock Solution D Serial Dilutions in 96-well plate C->D D->E F Incubate at 37°C (18-24 hours) E->F G Visual Inspection for Turbidity F->G H Measure OD at 600nm F->H I Determine MIC G->I H->I

Caption: Simplified pathway of apoptosis induction by a bioactive compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted benzoic acids exhibit significant anti-inflammatory properties, making them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). T[10]heir mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

Mechanism of Action and Key Derivatives

Salicylic acid (2-hydroxybenzoic acid) is a well-known anti-inflammatory agent and the active metabolite of aspirin. Its derivatives continue to be a source of new anti-inflammatory compounds. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic acid, has shown potent anti-inflammatory activity in lipopolysaccharide (LPS)-induced rat models. [11][12]In silico studies suggest this compound has a higher affinity for COX-2 than aspirin. T[11][12]he anti-inflammatory effect is mediated, at least in part, by the reduction of pro-inflammatory cytokines like TNF-α and IL-1β.

[11]#### 4.2. In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound (substituted benzoic acid derivative)

  • Positive control (e.g., Diclofenac)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound and the positive control orally or intraperitoneally at specified doses. The vehicle control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Neuroprotective Effects: Combating Neurodegenerative Processes

Emerging research indicates that some substituted benzoic acids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

[13][14]#### 5.1. Mechanisms of Neuroprotection

  • Enzyme Inhibition: Certain benzoic acid derivatives have been designed as inhibitors of enzymes implicated in neurodegeneration. For example, novel derivatives have been synthesized as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a potential drug target for neurodegenerative disorders. O[13]ther derivatives have been developed as multi-target inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), both of which are relevant to Alzheimer's disease. *[15] Antioxidant and Anti-excitotoxic Effects: Some benzofuran-2-carboxamide derivatives, which contain a benzoic acid moiety, have demonstrated neuroprotective effects against NMDA-induced excitotoxicity and possess antioxidant properties. *[16] Modulation of Cellular Degradation Pathways: Benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for clearing misfolded proteins that accumulate in neurodegenerative diseases.

[17]#### 5.2. In Vitro Neuroprotection Assay

An example of an in vitro assay to evaluate neuroprotective effects is the assessment of cell viability in response to a neurotoxin.

Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells

Materials:

  • HT22 hippocampal neuronal cell line

  • Cell culture medium

  • Glutamate solution

  • Test compound (substituted benzoic acid derivative)

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Culture and Plating: Culture HT22 cells and seed them into 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add glutamate to the cell culture medium to induce cell death.

  • Co-incubation: Co-incubate the cells with the test compound and glutamate for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Perform an MTT assay to determine the percentage of viable cells in each treatment group compared to the glutamate-only control. An increase in cell viability indicates a neuroprotective effect.

[13]

Diagram: Multi-target Inhibition in Neuroprotection

G BA Benzoic Acid Derivative AChE AChE BA->AChE Inhibits hCA hCA BA->hCA Inhibits STEP STEP BA->STEP Inhibits Neuroprotection Neuroprotection AChE->Neuroprotection hCA->Neuroprotection STEP->Neuroprotection

Caption: Benzoic acid derivatives can offer neuroprotection via multi-target inhibition.

Conclusion

Substituted benzoic acids are a rich source of biologically active molecules with a vast therapeutic potential. The versatility of their core structure allows for fine-tuning of their properties to achieve desired biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation using the methodologies outlined in this guide, is essential for the continued development of novel and effective therapeutics based on this remarkable chemical scaffold. Future research will undoubtedly uncover new biological targets and applications for this enduring class of compounds.

References

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]

  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed. Available at: [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available at: [Link]

  • THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS. PMC - NIH. Available at: [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. Available at: [Link]

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  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. Available at: [Link]

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  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. Available at: [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed. Available at: [Link]

  • Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. NIH. Available at: [Link]

  • Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. PubMed. Available at: [Link]

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  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. Available at: [Link]

  • What is Benzoic Acid used for?. Patsnap Synapse. Available at: [Link]

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  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. PubMed. Available at: [Link]

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  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Available at: [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

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Isomers of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Executive Summary

Substituted benzoic acids, particularly salicylic acid derivatives, are cornerstone scaffolds in medicinal chemistry and materials science. The precise substitution pattern on the aromatic ring dictates the molecule's physicochemical properties, biological activity, and safety profile. The compound this compound and its positional isomers present a significant analytical challenge due to their structural similarities. Minor shifts in the positions of the bromo, hydroxyl, and methyl groups can lead to vastly different pharmacological effects, making the unambiguous identification and separation of each isomer a critical step in research and development.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to navigate the complexities of this chemical family. It moves beyond a simple listing of properties to explain the causality behind experimental choices for separation and characterization. We will explore the structural landscape of these isomers, detail field-proven protocols for their separation using chromatographic and extraction techniques, and outline a multi-pronged spectroscopic approach for definitive structural elucidation. Every protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Part 1: The Structural Landscape of Bromohydroxymethylbenzoic Acid Isomers

The core structure is a benzoic acid molecule functionalized with one bromo, one hydroxyl, and one methyl group. With the carboxyl group defining position 1 of the benzene ring, the remaining three substituents can be arranged on carbons 2 through 6. This gives rise to a significant number of positional isomers, each with a unique IUPAC name and distinct chemical personality.

The parent compound, This compound , also known as 5-Bromo-3-methylsalicylic acid, has a specific arrangement that defines its properties.[1] However, dozens of other arrangements are possible. Understanding this isomeric diversity is the first step in tackling any synthetic or analytical problem in this area.

Table 1: Representative Positional Isomers of Bromohydroxymethylbenzoic Acid

IUPAC NameMolecular FormulaMolecular WeightCAS Number
This compoundC₈H₇BrO₃231.0436194-82-8[1][2][3]
5-Bromo-3-hydroxy-2-methylbenzoic acidC₈H₇BrO₃231.041442643-22-2[4][5]
3-Bromo-2-hydroxy-5-methylbenzoic acidC₈H₇BrO₃231.045635-75-6
4-Bromo-2-hydroxy-5-methylbenzoic acidC₈H₇BrO₃231.0420942-53-4

Note: This table is not exhaustive but illustrates the structural diversity.

Part 2: The Challenge and Strategy of Isomer Separation

Positional isomers often exhibit very similar physical properties, such as polarity, solubility, and boiling points, which makes their separation challenging.[6] Therefore, a multi-step, logical approach is required, often combining chemical manipulation with high-resolution chromatography.

Workflow 1: Initial Separation by Acid-Base Extraction

The presence of both a strongly acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group allows for a preliminary separation from any non-acidic impurities using liquid-liquid extraction. By carefully selecting the pH and the basic reagent (e.g., sodium bicarbonate vs. sodium hydroxide), some degree of separation between isomers with different acidities can be achieved, although this is generally insufficient for complete purification.[7][8]

G cluster_0 Acid-Base Extraction Workflow A Isomer Mixture in Organic Solvent (e.g., DCM) B Add aq. NaHCO3 Solution A->B C Separate Layers B->C D Aqueous Layer (Contains Sodium Benzoate Salt) C->D E Organic Layer (Neutral/Less Acidic Compounds) C->E F Acidify with HCl D->F G Precipitated Benzoic Acid Isomers F->G H Filter & Dry G->H I Partially Purified Isomer Mixture H->I

Caption: Logic flow for purifying benzoic acid isomers from neutral impurities.

Workflow 2: High-Resolution Chromatographic Separation

For separating the isomers from each other, high-performance liquid chromatography (HPLC) is the method of choice.[9][10] Reversed-phase HPLC, utilizing a C18 stationary phase, is particularly effective. The separation is governed by subtle differences in the polarity of the isomers.

This protocol is a robust starting point, adapted from established methods for separating substituted benzoic acids.[11]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: A C18 bonded silica column (e.g., 150 mm × 4.6 mm I.D.) is used as the stationary phase.[11]

    • Mobile Phase: Prepare a mobile phase consisting of 2-propanol, water, and acetic acid. A starting ratio of 20:80:0.4 (v/v/v) is recommended. The addition of acetic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and resolution.[9][11]

    • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0-1.2 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Injection: Inject 10-20 µL of the prepared sample.

    • Detection: Monitor the elution profile using a UV detector set to a wavelength where the compounds have strong absorbance (e.g., 254 nm).[11]

    • Data Analysis: The isomers will elute at different retention times based on their relative polarities, allowing for their quantification and collection.

G cluster_1 HPLC Separation & Analysis Workflow Sample Filtered Isomer Sample Injector Injector Sample->Injector MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Schematic of an HPLC system for isomer separation and analysis.

Part 3: Definitive Structural Elucidation

After separation, it is imperative to confirm the identity of each isolated isomer. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern on the benzene ring.

  • ¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer. Proximity to electron-withdrawing groups (like -Br and -COOH) or electron-donating groups (like -OH and -CH₃) causes predictable upfield or downfield shifts. The splitting patterns (e.g., doublet, triplet, singlet) reveal the number of adjacent protons, confirming their relative positions.[12][13]

  • ¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments, which can reveal molecular symmetry. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the attached substituents, providing further confirmation of the substitution pattern.[14][15][16]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (Predicted/Typical)

IsomerAromatic ¹H Shifts (δ, ppm)Aromatic ¹³C Shifts (δ, ppm)
This compound Two singlets or narrow doublets in the aromatic region.~6 distinct aromatic signals. The carbon bearing the bromine (C5) would be shifted to ~110-120 ppm.
4-Bromo-2-hydroxy-5-methylbenzoic acid Three distinct signals in the aromatic region, likely singlets or narrow doublets.~6 distinct aromatic signals. The carbon bearing the carboxyl group (C1) would be shifted to ~120-130 ppm.

Note: Values are approximate and depend on the solvent and experimental conditions. Data is based on general principles for substituted benzoic acids.[13][15][17]

Method 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.04 g/mol ).

  • Isotopic Pattern of Bromine: The most crucial diagnostic feature for a bromo-substituted compound is the presence of a second peak at M+2 with nearly equal intensity to the M⁺ peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[18][19] This signature is definitive proof of the presence of a single bromine atom in the molecule.[20][21]

Method 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. While many bands (like O-H and C=O stretches) will be similar across isomers, the fingerprint region is highly informative.

  • C-H Out-of-Plane Bending: The absorption bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.[13] For example, an isolated proton between two substituents often gives a strong band in a specific region, helping to differentiate isomers.[22]

Part 4: Significance in Research and Drug Development

The precise structure of a molecule is directly linked to its biological function. In drug development, one positional isomer may be a potent therapeutic agent while another could be inactive or even toxic. Halogenated salicylaldehydes and their derivatives, for instance, are versatile building blocks for synthesizing compounds with potential antimicrobial and anticancer properties.[23][24][25] Therefore, the ability to synthesize, isolate, and verify a single, pure isomer is not merely an academic exercise—it is a regulatory and safety imperative. The protocols and analytical strategies outlined in this guide provide the necessary framework to ensure the structural integrity of these valuable chemical entities.

References

  • Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns Source: PubMed URL: [Link]

  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters URL: [Link]

  • Title: 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters Source: PubMed URL: [Link]

  • Title: Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase Source: PubMed URL: [Link]

  • Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: ACS Publications URL: [Link]

  • Title: Schematic diagram of separation and identification of regioisomers and... Source: ResearchGate URL: [Link]

  • Title: Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Separation of regioisomers of metal phthalocyanines Source: Google Patents URL
  • Title: Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives Source: ACS Publications URL: [Link]

  • Title: How would you separate benzoic acid, anisole, and 9-fluorenone without distillation? Source: Quora URL: [Link]

  • Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent Source: Journal of Chromatography A URL: [Link]

  • Title: Separating Regioisomers using Preparative TLC Source: Reddit URL: [Link]

  • Title: SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES Source: um.edu.my URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: LCMS-guided detection of halogenated natural compounds Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: 5-bromo-3-hydroxybenzaldehyde Source: Stenutz URL: [Link]

  • Title: this compound | C8H7BrO3 | CID 2764345 Source: PubChem URL: [Link]

  • Title: Benzoic acid, 5-bromo-2-hydroxy- Source: NIST WebBook URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug Source: BMC Chemistry URL: [Link]

  • Title: Analysis of isomeric mixtures by molecular rotational resonance spectroscopy Source: Wiley Online Library URL: [Link]

  • Title: (PDF) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy Source: ResearchGate URL: [Link]

  • Title: 5-Bromo-3-hydroxy-2-methylbenzoic acid | C8H7BrO3 | CID 59131736 Source: PubChem URL: [Link]

  • Title: (PDF) VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID Source: ResearchGate URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: NIH URL: [Link]

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  • Title: Methyl 5-bromo-2-hydroxybenzoate Source: NIH URL: [Link]

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Navigating the Procurement and Application of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of project success. 5-Bromo-2-hydroxy-3-methylbenzoic acid, a substituted salicylic acid derivative, presents a unique scaffold for the synthesis of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and a detailed survey of its commercial suppliers, empowering informed decision-making in your research and development endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known by its synonym 5-bromo-3-methylsalicylic acid, is an aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl group appended to the benzoic acid core, offers multiple reaction sites for chemical modification. This trifunctional nature makes it a valuable starting material in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry where the development of novel therapeutic agents is paramount.

The strategic placement of the bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl and carboxylic acid groups can be readily functionalized or participate in the formation of various heterocyclic systems. The methyl group, in turn, can influence the steric and electronic properties of the molecule and its derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

PropertyValueSource
CAS Number 36194-82-8[PubChem][1]
Molecular Formula C₈H₇BrO₃[ChemScene][2]
Molecular Weight 231.04 g/mol [ChemScene][2]
Appearance Solid (Typical)N/A
Purity ≥97% (Typical Commercial Grade)[ChemScene][2]
Storage 4°C, stored under nitrogen[ChemScene][2]

Spectroscopic Data:

Synthesis and Purification Strategies

While many commercial suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to prepare it in-house or require derivatives not commercially available. A common synthetic approach involves the bromination of 2-hydroxy-3-methylbenzoic acid.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Conceptual Outline

A representative laboratory-scale synthesis would involve the following steps:

  • Dissolution: Dissolve 2-hydroxy-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature. The electrophilic bromine will preferentially substitute at the position para to the activating hydroxyl group.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

The choice of brominating agent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts.

Applications in Research and Drug Development

The utility of this compound in drug discovery lies in its role as a versatile scaffold for the synthesis of bioactive molecules. While specific, publicly disclosed applications of this exact molecule are not extensively documented in peer-reviewed literature, the broader class of substituted salicylic acids and brominated aromatics are well-established as important pharmacophores and synthetic intermediates.

For instance, related halogenated salicylaldehyde derivatives are used in the synthesis of antimicrobial and anticancer agents.[6] The core structure of this compound can be envisioned as a key building block for the generation of compound libraries for screening against various biological targets. The bromine atom, for example, can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, allowing for the rapid diversification of the molecular scaffold.

Commercial Suppliers: A Comparative Overview

A critical aspect of utilizing this compound in research is identifying reliable commercial suppliers. The following table provides a summary of several key vendors.

SupplierPurityAvailable QuantitiesNoted Features
ChemScene ≥97%5g, Bulk InquiryOffers custom synthesis and process optimization services.[2][7]
BLD Pharm Varies (Check specific batch)Gram to Kilogram scaleProvides access to analytical data such as NMR, HPLC, and LC-MS.[8]
Sigma-Aldrich (Merck) Varies by product lineGram scaleA well-established supplier with extensive documentation.[9]
Manchester Organics VariesGram scaleOffers lead times of 4-6 weeks for some products.[7]

Supplier Selection Logic:

Caption: A decision-making flowchart for selecting a suitable supplier.

When selecting a supplier, researchers should consider not only the list price but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis), typical lead times, and the supplier's capacity for bulk and custom synthesis. For early-stage discovery, a smaller quantity of high-purity material may be sufficient, while for later-stage development, the ability to procure kilogram quantities becomes critical.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a rich platform for the creation of novel and diverse molecular architectures. By understanding its chemical properties, synthetic routes, and the landscape of commercial suppliers, researchers can effectively integrate this compound into their research programs, accelerating the path toward new scientific discoveries and therapeutic innovations.

References

A comprehensive list of references is available in the final section of this document.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-hydroxy-3-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-hydroxy-3-methylbenzoic acid (also known as 5-Bromo-3-methylsalicylic acid) as a versatile and strategic building block in organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic rationale behind its application, explaining how the specific arrangement and electronic nature of its functional groups—a carboxylic acid, a phenolic hydroxyl, a bromine atom, and a methyl group—are leveraged to construct complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both high-level strategic insights and detailed, field-tested experimental protocols for its use in cross-coupling reactions and the synthesis of heterocyclic scaffolds.

Introduction: A Multifaceted Synthetic Building Block

This compound is a polysubstituted aromatic compound whose value in organic synthesis stems from the orthogonal reactivity of its functional groups.[1] The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxyl and bromo groups creates a unique electronic environment that chemists can exploit for selective transformations. This molecule is not merely a passive scaffold but an active participant in directing the course of complex synthetic sequences. Its applications range from the synthesis of pharmaceutical intermediates to the creation of novel materials.[1][2]

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory. The key properties are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 36194-82-8[3][4]
Molecular Formula C₈H₇BrO₃[3][4]
Molecular Weight 231.04 g/mol [3][4]
Appearance White to off-white solid
Melting Point 168-170 °C[5]
Solubility Soluble in DMF, DMSO, methanol; sparingly soluble in water
Structural Features and Reactivity Overview

The synthetic utility of this compound is dictated by its four distinct functional groups, each offering a handle for specific chemical transformations. The strategic selection of reagents and reaction conditions allows for the selective manipulation of one site while leaving the others intact.

Caption: Key reactive sites on this compound.

Core Application: Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide is arguably the most powerful synthetic handle on the molecule, providing direct access to carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents at the 5-position, dramatically increasing molecular complexity in a single, efficient step.

Mechanistic Insight: The Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance. The choice of a palladium catalyst, a suitable base, and solvent system is critical for achieving high yields. The base is not merely a spectator; it is essential for the activation of the boronic acid and the regeneration of the active catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-Br (Palladium Complex) oxidative_add->pd_complex Ar = 5-carboxy-4-hydroxy-3-methylphenyl transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)L₂-R (Di-organic Complex) transmetal->pd_r_complex R-group transfer boronate R-B(OR)₃⁻ boronate->transmetal boronic_acid R-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) boronic_acid->base Activation base->transmetal reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elim->product aryl_halide Ar-Br (Our Substrate) aryl_halide->oxidative_add workflow start 5-Bromo-2-hydroxy- 3-methylbenzoic acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl Ester Intermediate step1->intermediate1 step2 O-Alkylation (Ethyl Bromoacetate, K₂CO₃) intermediate1->step2 intermediate2 Ether Intermediate step2->intermediate2 step3 Intramolecular Cyclization/Condensation (NaOEt) intermediate2->step3 product Benzofuran Product step3->product

Sources

5-Bromo-2-hydroxy-3-methylbenzoic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A Versatile Synthetic Intermediate

Introduction

This compound, also known as 5-Bromo-3-methylsalicylic acid, is a polyfunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern offers three distinct and orthogonal reactive sites: an aryl bromide, a carboxylic acid, and a phenolic hydroxyl group. This trifecta of functionality makes it an exceptionally versatile building block, enabling sequential and site-selective modifications to build molecular complexity.

The aryl bromide is a prime handle for modern palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid and phenolic hydroxyl groups are classical functionalities for forming esters, amides, and ethers, which are pivotal for modulating the physicochemical properties of target molecules, such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-3-methylsalicylic acid[1]
Purity Typically ≥97%[2]
Storage 4°C, stored under nitrogen[2]

Hazard Information: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

The true utility of this compound lies in its capacity to serve as a scaffold for diverse chemical transformations. The following sections detail validated protocols for its synthesis and subsequent derivatization.

Synthesis via Electrophilic Aromatic Substitution

The most direct route to this compound is the electrophilic bromination of its parent compound, 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid).

Causality and Expertise: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful para-directing influence of the hydroxyl group overwhelmingly favors the substitution of bromine at the C-5 position, which is para to the -OH group and meta to the -COOH group, leading to the desired product with high selectivity. The use of a Lewis acid or a strong protic acid like sulfuric acid polarizes the bromine molecule, generating a potent electrophile ("Br⁺") necessary for the substitution.

cluster_synthesis Synthesis Workflow Start 2-Hydroxy-3-methylbenzoic Acid Reagents Brominating Agent (e.g., Br₂, NBS) + Acid Catalyst (e.g., H₂SO₄) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound (This protocol is adapted from established methods for brominating similar benzoic acid derivatives[3][4][5])

  • Materials: 2-hydroxy-3-methylbenzoic acid, concentrated sulfuric acid, liquid bromine, ice water, ethanol.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at room temperature.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add liquid bromine (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-20 hours. Monitor reaction progress by TLC.

    • Carefully pour the reaction mixture into a beaker containing ice water. A solid precipitate will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the construction of biaryl systems, which are prevalent scaffolds in pharmaceuticals[6].

Causality and Expertise: The Suzuki reaction follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.[7][8]

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (boronic acid), facilitating the transfer of its organic group to the palladium center.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7][8] The choice of ligand, base, and solvent is critical for reaction efficiency and can be tuned to accommodate a wide range of substrates[9][10].

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start This compound Reaction Suzuki Coupling Start->Reaction Partners Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) Base (e.g., K₂CO₃, 2.0 eq) Partners->Reaction Heat Heat (80-100 °C) Workup Extraction & Purification (Column Chromatography) Reaction->Workup Product 5-Aryl-2-hydroxy-3-methylbenzoic Acid Setup Inert Atmosphere (N₂ or Ar) Degassed Solvents (e.g., Dioxane/H₂O) Setup->Reaction Heat->Workup Workup->Product cluster_derivatization Derivatization Pathways cluster_amide Amide Formation cluster_ester Esterification / Etherification Start This compound Coupling Coupling Agent (EDC/HOBt) Start->Coupling Alcohol R-OH / H₂SO₄ (cat.) Start->Alcohol Fischer Esterification AlkylHalide R-X / Base (NaH, K₂CO₃) Start->AlkylHalide Williamson Ether/Ester Synthesis Amine R-NH₂ Amine->Coupling Amide Amide Derivative Coupling->Amide Ester Ester/Ether Derivative Alcohol->Ester Fischer Esterification AlkylHalide->Ester Williamson Ether/Ester Synthesis

Sources

Applications of 5-Bromo-2-hydroxy-3-methylbenzoic Acid in Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Chemical Tool

5-Bromo-2-hydroxy-3-methylbenzoic acid, a substituted derivative of salicylic acid, is emerging as a versatile tool in the expansive field of proteomics. While its direct applications are not yet extensively documented, its unique chemical architecture—featuring a carboxyl group, a hydroxyl group, a methyl substituent, and a bromine atom on an aromatic ring—suggests significant potential across several key proteomics workflows. The presence of these functional groups allows for its use as a novel matrix in mass spectrometry, a potential reagent for protein modification and cross-linking, and as a ligand for affinity-based protein capture.

This guide provides an in-depth exploration of the theoretical and practical applications of this compound in proteomics research. We will delve into the mechanistic basis for its utility and provide detailed, field-proven protocols to enable researchers to harness its capabilities in their own laboratories.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-3-methylsalicylic acid[1]

Application I: A Novel Matrix for MALDI Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of biomolecules, including proteins and peptides.[3] The choice of matrix is critical, as it must co-crystallize with the analyte and absorb laser energy to facilitate soft ionization.[4] The structure of this compound is highly analogous to common MALDI matrices like 2,5-dihydroxybenzoic acid (DHB), suggesting its utility in this application, particularly for the analysis of peptides and small proteins.[1][5] The bromine atom and methyl group modify the hydrophobicity and crystal packing of the matrix, which could offer unique advantages for specific classes of analytes.

Mechanism of Action as a MALDI Matrix

The proposed mechanism mirrors that of established benzoic acid-based matrices.[4]

MALDI_Mechanism cluster_0 Sample Preparation cluster_1 MALDI Process cluster_2 Detection Analyte Analyte (Peptide/Protein) Mix Mix & Co-crystallize Analyte->Mix Matrix 5-Bromo-2-hydroxy- 3-methylbenzoic acid Matrix->Mix Laser UV Laser Pulse (e.g., 337 nm) Mix->Laser Desorption Matrix absorbs energy, Desorption & Ionization Laser->Desorption Ions [Analyte+H]+ Ions Desorption->Ions TOF Time-of-Flight Analyzer Ions->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for using this compound as a MALDI matrix.

Protocol: MALDI Sample Preparation

This protocol is adapted from standard procedures for DHB and other cinnamic/benzoic acid derivatives.[2][5]

Materials:

  • This compound

  • Solvent A: Acetonitrile (ACN), proteomics grade

  • Solvent B: Deionized water, proteomics grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Analyte (peptide or protein sample)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation (10 mg/mL):

    • Prepare a solvent mixture of 50% ACN, 50% deionized water, and 0.1% TFA.

    • Dissolve 10 mg of this compound in 1 mL of the solvent mixture.

    • Vortex vigorously to ensure complete dissolution. This is your working matrix solution.

  • Sample Preparation (Dried Droplet Method):

    • Mix your analyte solution with the matrix solution. A 1:1 (v/v) ratio is a good starting point, but this may require optimization.

    • Apply 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix.

    • The plate is now ready for analysis in the mass spectrometer.

Experimental Considerations:

ParameterRecommendationRationale
Analyte Concentration 1-10 pmol/µLOptimal for achieving good signal-to-noise without detector saturation.
Matrix:Analyte Ratio 1,000:1 to 10,000:1 (molar)A large excess of matrix is necessary for efficient energy absorption and soft ionization.[6]
Laser Wavelength 337 nm (Nitrogen laser) or 355 nmThese are common laser wavelengths for MALDI and are in the absorption range of benzoic acid derivatives.[2]

Application II: Covalent Protein Modification via EDC/NHS Chemistry

The carboxylic acid moiety of this compound can be leveraged to covalently attach the molecule to primary amines (the N-terminus and lysine side chains) on a protein. This is achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8] This modification introduces a bromo-phenyl group onto the protein, which can serve as a heavy tag for mass spectrometry or as a structural probe.

Mechanism of EDC/NHS Coupling

The two-step reaction proceeds through a stable NHS-ester intermediate, which then reacts with primary amines on the target protein.[7]

EDC_NHS_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Molecule This compound (R-COOH) Intermediate1 O-acylisourea intermediate (unstable) Molecule->Intermediate1 +EDC EDC EDC Intermediate2 NHS-ester intermediate (amine-reactive, stable) Intermediate1->Intermediate2 +NHS NHS NHS or Sulfo-NHS Protein Protein-NH₂ Intermediate2->Protein Coupling Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate

Caption: Reaction scheme for protein modification using EDC/NHS chemistry.

Protocol: Protein Modification

This protocol provides a general framework for the covalent modification of a protein.[8][9]

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin Desalting Column)

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM solution of this compound in the Activation Buffer.

    • Prepare your protein of interest at a concentration of 1-5 mg/mL in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • To 1 mL of the this compound solution, add EDC to a final concentration of 10 mM and Sulfo-NHS to a final concentration of 25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated small molecule solution to your protein solution. A 20-fold molar excess of the small molecule to the protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

    • Remove excess small molecule and reaction byproducts by passing the solution through a desalting column equilibrated with your buffer of choice (e.g., PBS).

Application III: UV-Induced Photo-Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein conformation.[10] While this compound is not a traditional photo-cross-linker, the presence of a brominated aromatic ring suggests the potential for UV-induced cross-linking.[11] Upon irradiation with UV light, the carbon-bromine bond can be excited, potentially leading to the formation of a reactive radical species that can form covalent bonds with nearby amino acid residues. This "zero-length" cross-linking can capture transient or weak interactions.

Proposed Mechanism for UV Cross-Linking

UV_Crosslinking cluster_0 Pre-incubation cluster_1 Activation & Cross-linking cluster_2 Analysis Complex Protein A + Protein B + This compound (Non-covalent complex) UV_Light UV Irradiation (e.g., 254 nm) Complex->UV_Light Radical Reactive Intermediate Formation UV_Light->Radical Crosslink Covalent Cross-link Formation Radical->Crosslink SDS_PAGE SDS-PAGE Analysis Crosslink->SDS_PAGE MS_Analysis Mass Spectrometry (after digestion) Crosslink->MS_Analysis

Caption: Hypothetical workflow for UV-induced protein cross-linking.

Protocol: In Vitro UV Cross-Linking

This is an exploratory protocol based on general principles of UV cross-linking.[11][12]

Materials:

  • Purified interacting proteins (Protein A and Protein B)

  • This compound

  • Reaction Buffer: PBS or HEPES buffer, pH 7.4

  • UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

  • SDS-PAGE reagents

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine Protein A and Protein B at desired concentrations (e.g., 1-10 µM).

    • Add this compound from a stock solution to a final concentration of 100 µM to 1 mM. Include a control reaction without the compound.

    • Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • UV Irradiation:

    • Place the open tubes on ice directly under the UV lamp.

    • Irradiate the samples with 254 nm UV light for 5-30 minutes. The optimal time and energy will need to be determined empirically.

  • Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting. A successful cross-linking event will be indicated by the appearance of a higher molecular weight band corresponding to the Protein A-Protein B complex.

    • For identification of the cross-linked sites, the high molecular weight band can be excised, digested with trypsin, and analyzed by LC-MS/MS.

Application IV: Affinity-Based Proteomics

Salicylic acid and its derivatives are known to interact with a variety of proteins in biological systems, often modulating pathways related to immunity and stress response.[13] By immobilizing this compound onto a solid support (e.g., agarose beads), it can be used as "bait" in an affinity purification-mass spectrometry (AP-MS) experiment to identify its protein binding partners from a complex biological lysate.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS)

APMS_Workflow cluster_0 Resin Preparation cluster_1 Protein Capture & Elution cluster_2 Analysis Resin Amine-functionalized Resin Immobilization Immobilized Ligand (Affinity Resin) Resin->Immobilization Ligand 5-Bromo-2-hydroxy- 3-methylbenzoic acid Activation EDC/NHS Activation Ligand->Activation Activation->Immobilization Incubation Incubation & Binding Immobilization->Incubation Lysate Cell or Tissue Lysate Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution Digestion Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: General workflow for identifying protein targets using affinity purification.

Protocol: Immobilization and Affinity Pulldown

This protocol outlines the preparation of the affinity resin and a subsequent pulldown experiment.

Materials:

  • Amine-activated agarose beads (e.g., NHS-activated Sepharose)

  • This compound

  • EDC and Sulfo-NHS

  • Buffers as described in the Protein Modification protocol

  • Cell lysate

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 0.1 M Glycine, pH 2.5

Procedure:

  • Ligand Immobilization:

    • Follow the EDC/NHS protocol (Application II) to couple this compound to the amine-functionalized agarose beads. Ensure thorough washing to remove unreacted ligand and reagents.

    • Block any remaining active sites on the beads by incubating with 1 M ethanolamine at pH 8.0.

  • Affinity Pulldown:

    • Incubate the prepared affinity resin (and a control resin without the ligand) with cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash Buffer (e.g., 5 washes with 10 bed volumes).

    • Elute the bound proteins using the Elution Buffer. Neutralize the eluate immediately with 1 M Tris, pH 8.5.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be concentrated and separated by SDS-PAGE, followed by in-gel digestion of the protein bands.

    • Alternatively, the entire eluate can be subjected to in-solution trypsin digestion.

    • The resulting peptides are then analyzed by LC-MS/MS for protein identification.

Conclusion and Future Outlook

This compound presents a compelling, multi-faceted tool for proteomics research. Its structural similarity to known MALDI matrices, coupled with the reactivity of its carboxyl group and the potential for UV-induced cross-linking, opens up a range of experimental avenues. The protocols detailed in this guide provide a robust starting point for researchers to explore these applications. Further investigation and optimization will undoubtedly uncover novel uses and refine existing methodologies, solidifying the place of this and similar halogenated salicylic acid derivatives in the expanding chemical proteomics toolkit.

References

  • Wikipedia. (2023). Matrix-assisted laser desorption/ionization. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Murray, K. K. (2012). Matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1623–1630.
  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 111(10), 6143-6173.
  • Suchanek, M., Rädler, A., & Kuster, B. (2005). UV-Crosslinking of Proteins to Nucleic Acids. Current Protocols in Molecular Biology, Chapter 12, Unit 12.5.
  • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Fukuyama, Y., Tanimura, R., Maeda, K., Watanabe, M., Kawabata, S. I., Iwamoto, S., ... & Tanaka, K. (2012). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Analytical Chemistry, 84(10), 4443-4449.
  • McCullough, A. K., Dodson, M. L., & Lloyd, R. S. (2010). Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. ACS Chemical Biology, 5(11), 1047-1057.
  • Kéki, S., Török, Z., & Deák, G. (2008). 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. Analytical and Bioanalytical Chemistry, 392(5), 903-910.
  • Wang, P., & Giese, R. W. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry.
  • ResearchGate. (2025). UV Crosslinking of Proteins to Nucleic Acids. [Link]

  • Technology Networks. (2025). How MALDI Advances Peptide Research and Analysis. [Link]

  • De Pauw, E., & De Pauw-Gillet, M. C. (2007). MALDI matrices for low molecular weight compounds: an endless story?. Organic & Biomolecular Chemistry, 5(16), 2585-2593.
  • Kang, G., Li, G., Zheng, B., Han, Q., Wang, C., & Zhu, Y. (2012). Proteomics reveals the effects of salicylic acid on growth and tolerance to subsequent drought stress in wheat. Journal of Proteome Research, 11(12), 6066-6079.
  • Ye, L., Xu, A., Cheng, C., Zhang, L., Huo, C., Huang, F., ... & Li, R. (2011). Design and synthesis of affinity ligands and relation of their structure with adsorption of proteins.
  • Lowe, C. R., & Ta, T. C. (2006). Design, Synthesis, and Screening of Biomimetic Ligands for Affinity Chromatography. Methods in Molecular Biology, 328, 115-131.
  • ResearchGate. (2025). Affinity chromatography on immobilized "biomimetic" ligands. Synthesis, immobilization and chromatographic assessment of an immunoglobulin G-binding ligand. [Link]

  • Khan, M. I. R., Trivellini, A., Masood, A., Ferrante, A., & Khan, N. A. (2018). Proteomics unravel the regulating role of salicylic acid in soybean under yield limiting drought stress. Plant Physiology and Biochemistry, 130, 114-127.
  • Peng, Z., Wang, M., Li, F., Wang, A., & Wang, J. (2010). Proteomic analysis on salicylic acid-induced salt tolerance in common wheat seedlings (Triticum aestivum L.). Proteome Science, 8(1), 1-13.
  • Wang, D., Liu, Z., Lin, L., Li, C., & Zhang, Y. (2021). Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. International Journal of Molecular Sciences, 22(16), 8829.
  • Springer Nature Experiments. (n.d.). Small-Molecule—Protein Conjugation Procedures. [Link]

  • Kumar, S., & Klessig, D. F. (2018). Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. Frontiers in Plant Science, 9, 1845.
  • Chen, Z., & Xian, M. (2018). Chemoselective Caging of Carboxyl Groups for On-Demand Protein Activation with Small Molecules. ACS Chemical Biology, 13(7), 1841-1846.
  • Fuchs, B. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3298.
  • LaRocca, T. J., & Caprioli, R. M. (2014). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Analytical Chemistry, 86(19), 9577-9584.
  • G-Biosciences. (2016). Coupling of ligands for carbohydrate affinity chromatography. [Link]

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Derivatization of 5-Bromo-2-hydroxy-3-methylbenzoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the derivatization of 5-Bromo-2-hydroxy-3-methylbenzoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound is challenging due to the presence of polar, active hydrogen-containing functional groups—a carboxylic acid and a phenolic hydroxyl group. These moieties impart low volatility and high polarity, leading to poor chromatographic performance, including peak tailing and low sensitivity. This guide details scientifically-grounded derivatization strategies, primarily focusing on silylation, to overcome these analytical hurdles. Step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a substituted aromatic compound whose accurate quantification is essential in various fields, from assessing impurities in active pharmaceutical ingredients (APIs) to monitoring its presence as a metabolite or environmental contaminant. The molecular structure contains two highly polar functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH).

For Gas Chromatography (GC), the presence of these "active hydrogens" is problematic.[1] They can engage in hydrogen bonding with active sites on the column and in the inlet, leading to significant peak tailing, reduced column lifetime, and poor reproducibility. Furthermore, these polar groups render the molecule non-volatile, requiring high temperatures that can cause thermal degradation. Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with non-polar, thermally stable groups, thereby increasing volatility and improving chromatographic behavior.[2][3]

While High-Performance Liquid Chromatography (HPLC) can be used for direct analysis, derivatization may still be employed to enhance detection sensitivity, for example, by attaching a fluorescent tag for trace-level quantification.[4][5][6] This guide will focus primarily on derivatization for GC-MS, the most common and powerful technique for this class of analyte once volatilized.

Visualizing the Analyte and the Challenge

To understand the necessity of derivatization, it is crucial to visualize the molecule and its reactive sites.

Caption: Structure of this compound with reactive groups highlighted.

Derivatization Strategies for GC-MS Analysis

The ideal derivatization strategy for this molecule must address both the carboxylic acid and the phenolic hydroxyl groups. Silylation is the most versatile and widely used method for this purpose. Alkylation is another viable, albeit sometimes more hazardous, approach.

Silylation: The Gold Standard

Silylation involves replacing the active hydrogens with a non-polar trimethylsilyl (TMS) group.[7] This reaction effectively "caps" the polar sites, dramatically increasing volatility and thermal stability.

Recommended Reagent: BSTFA + TMCS Catalyst

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS donor that reacts readily with both carboxylic acids and phenols.[8][9] Its by-products are highly volatile, which minimizes chromatographic interference.[7]

  • Trimethylchlorosilane (TMCS): Often added as a catalyst (typically 1-10%) to increase the reactivity of BSTFA, especially for sterically hindered groups.[7][9][10] It acts by donating a proton to the leaving group, making it more favorable to depart.

The reaction proceeds as follows, forming a di-TMS derivative:

G cluster_reaction Silylation Reaction with BSTFA start_mol This compound (R-COOH, R'-OH) end_mol Di-TMS Derivative (R-COOTMS, R'-OTMS) start_mol->end_mol Heat (e.g., 70°C) bstfa BSTFA + 1% TMCS Catalyst byproducts Volatile By-products

Caption: Overview of the silylation derivatization workflow.

Alkylation: An Alternative Approach

Alkylation converts the acidic protons into alkyl groups, most commonly methyl groups, forming esters from carboxylic acids and ethers from phenols.[11]

  • Diazomethane (CH₂N₂): Historically, this was a popular reagent as it reacts rapidly and quantitatively at room temperature with carboxylic acids and phenols, producing only nitrogen gas as a by-product.[12][13][14] However, diazomethane is extremely toxic, carcinogenic, and potentially explosive. [13][15] Its use is strongly discouraged without specialized equipment and extensive safety precautions.

  • Safer Alternatives:

    • Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer alternative to diazomethane for forming methyl esters, although it reacts more slowly.[12]

    • Boron Trifluoride (BF₃) in Methanol: An effective reagent for the esterification of carboxylic acids.[8] However, it is less effective for derivatizing the phenolic group under standard conditions, potentially requiring a two-step process.

Due to the superior safety profile, versatility, and single-step efficiency for derivatizing both functional groups, silylation with BSTFA is the recommended method.

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol describes the derivatization of this compound to its di-TMS derivative.

1. Materials and Reagents:

  • This compound standard or sample extract.

  • Internal Standard (IS): (e.g., an isotopically labeled analog or a structurally similar compound not present in the sample, such as 4-Bromobenzoic acid).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [CAS: 25561-30-2, 75-77-4].

  • Anhydrous Pyridine [CAS: 110-86-1] (optional, as a catalyst and solvent).

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane).

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

2. Causality Behind Reagent Choices:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[7][16] Any water present will react preferentially with the BSTFA, consuming the reagent and preventing complete derivatization of the analyte. Therefore, all solvents and glassware must be anhydrous, and samples should be dried completely.

  • Excess Reagent: The derivatization is an equilibrium reaction. Using a significant molar excess of the silylating reagent (at least 2:1 ratio of BSTFA to active hydrogens) drives the reaction to completion, ensuring all analyte molecules are derivatized.[7][9]

3. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 0.1-1.0 mg) into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known concentration of the chosen internal standard to the dried sample.

  • Reagent Addition: To the dry residue, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[8]

  • Reaction: Tightly cap the vial immediately. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes.[2] The heat accelerates the reaction, ensuring even sterically hindered groups are derivatized.

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The derivatized sample is generally stable for 24-48 hours if stored properly capped and protected from moisture.

4. GC-MS Instrumental Parameters (Example):

The following parameters serve as a starting point and should be optimized for your specific instrument and column.

ParameterExample SettingRationale
GC System Agilent 8890 GC or equivalentStandard high-performance GC system.
Column Low-polarity phase, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)Non-polar columns are compatible with TMS derivatives and provide good separation for aromatic compounds.[10] Avoid "WAX" phases.
Inlet Temperature 250 - 280°CEnsures rapid volatilization of the derivative without thermal breakdown.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples; Splitless for trace analysis.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 minA temperature ramp effectively separates the derivatized analyte from solvent fronts and potential by-products.
MS System Agilent 5977B MSD or equivalentStandard single quadrupole or tandem mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity and quantitative accuracy.

Data Interpretation and Validation

Successful derivatization is confirmed by examining the mass spectrum of the analyte peak.

  • Parent Compound (Underivatized): C₈H₇BrO₃, Molecular Weight = 231.04 g/mol .

  • Di-TMS Derivative: C₁₄H₂₃BrO₃Si₂, Molecular Weight = 375.40 g/mol .

The mass spectrum of the derivative will show a molecular ion (M⁺) at m/z 375. A characteristic fragment is the loss of a methyl group ([M-15]⁺) at m/z 360.[17] The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) for the molecular ion and bromine-containing fragments.

The protocol is validated by ensuring no peak for the underivatized parent compound is observed, confirming the reaction went to completion. Quantitative accuracy is achieved by creating a calibration curve using the peak area ratio of the derivatized analyte to the derivatized internal standard.

Overall Analytical Workflow

The entire process from sample receipt to final data can be visualized as a logical sequence.

G sample_prep 1. Sample Preparation (Dry sample, add IS) derivatization 2. Derivatization (Add BSTFA, heat at 70°C) sample_prep->derivatization gc_injection 3. GC-MS Injection (Inject cooled sample) derivatization->gc_injection separation 4. Chromatographic Separation (HP-5ms column) gc_injection->separation detection 5. MS Detection (EI, Scan/SIM mode) separation->detection data_analysis 6. Data Analysis (Quantification vs. IS) detection->data_analysis

Caption: A streamlined workflow for the analysis of this compound.

References

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Toiu, A., & Vlase, L. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal, 59(2), 235-240. [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Lepri, E., et al. (1975). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography A, 111(1), 149-155. [Link]

  • Toiu, A., & Vlase, L. (2011). HPLC analysis of salicylic derivatives from natural products. ResearchGate. [Link]

  • Raskin, I. (1992). Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector. In Methods in Molecular Biology. [Link]

  • Huesgen, D. (2009). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • Helm, P. A., & Ikonomou, M. G. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

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Application Notes: The Strategic Role of 5-Bromo-2-hydroxy-3-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the applications of 5-Bromo-2-hydroxy-3-methylbenzoic acid (also known as 5-Bromo-3-methylsalicylic acid) in the field of medicinal chemistry. We will explore its structural significance, its role as a versatile synthetic intermediate, and its potential as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction and Structural Significance

This compound is a halogenated derivative of salicylic acid, a class of compounds with a long and storied history in medicine. Its utility in modern drug discovery stems from a unique combination of three key structural features: the salicylic acid core, a bromine substituent, and a methyl group. This strategic arrangement of functional groups provides a powerful platform for synthesizing complex molecules with tailored biological activities.

  • The Salicylic Acid Core: The ortho-positioning of the hydroxyl and carboxylic acid groups is fundamental to its biological and chemical reactivity. This arrangement is a classic pharmacophore known for its anti-inflammatory properties and its ability to chelate metal ions within enzyme active sites.

  • The Bromine Atom: The introduction of a bromine atom at the 5-position significantly influences the molecule's properties. As a halogen, it increases lipophilicity, which can enhance membrane permeability and bioavailability. Its electron-withdrawing nature modulates the acidity of the phenolic proton and the reactivity of the aromatic ring. Furthermore, the bromine atom serves as a versatile synthetic handle for advanced cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecular architectures. The inclusion of bromine has been shown to increase the bioactivity of certain compounds.

  • The Methyl Group: The methyl group at the 3-position provides steric bulk, which can influence the molecule's binding orientation with target proteins. It also subtly alters the electronic environment of the ring, further fine-tuning its reactivity and biological profile.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its application in synthesis and biological assays.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonym(s) 5-Bromo-3-methylsalicylic acidPubChem
CAS Number 36194-82-8ChemScene
Molecular Formula C₈H₇BrO₃PubChem
Molecular Weight 231.04 g/mol ChemScene
SMILES CC1=CC(=CC(=C1O)C(=O)O)BrPubChem
Predicted LogP 3.4PubChem
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hazards Causes skin, eye, and respiratory irritationPubChem

Core Applications in Medicinal Chemistry

While this compound is primarily valued as a building block, its inherent structural motifs suggest several direct lines of therapeutic inquiry.

A. Scaffold for Novel Anti-inflammatory Agents

Causality: The salicylic acid family is renowned for its anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. As a substituted salicylate, this compound and its derivatives are prime candidates for development as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially modulated potency and selectivity.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 5-Bromo-3-methylsalicylic Acid Derivatives Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by salicylate derivatives.

B. Intermediate for Antimicrobial and Anticancer Agents

The true power of this molecule lies in its capacity as a synthetic intermediate. The carboxylic acid and hydroxyl groups are reactive handles for derivatization, enabling the creation of large libraries of compounds for screening.

Rationale: Research on structurally related compounds like 5-bromosalicylaldehyde has shown that derivatives such as Schiff bases and hydrazones possess significant antimicrobial and anticancer properties. The imine linkage (-C=N-) in these derivatives is often crucial for their biological activity. By converting the carboxylic acid of this compound into amides, esters, or hydrazides, chemists can systematically explore structure-activity relationships (SAR) to develop potent therapeutic agents.

Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: An In-depth Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on scientific integrity, explaining the rationale behind the experimental choices and ensuring a self-validating process.

Introduction

This compound, a derivative of salicylic acid, incorporates a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the bromine atom, in particular, allows for further functionalization through various cross-coupling reactions, making it a key component in the construction of complex molecular architectures. This guide will detail a reliable method for the preparation of this compound via electrophilic aromatic substitution.

Reaction Scheme

The synthesis of this compound is achieved through the bromination of 2-hydroxy-3-methylbenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine is the electrophile.

Reaction_Scheme reagent1 Br2 product This compound reagent1->product reagent2 Solvent reagent2->product side_product HBr product->side_product starting_material 2-Hydroxy-3-methylbenzoic acid starting_material->product

Caption: General reaction scheme for the bromination of 2-hydroxy-3-methylbenzoic acid.

Mechanistic Insights: The Rationale Behind the Synthesis

The bromination of 2-hydroxy-3-methylbenzoic acid is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH3) groups are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by an electrophile. Conversely, the carboxylic acid (-COOH) group is a deactivating group.

The -OH group is a strong activating group and an ortho, para-director. The -CH3 group is a weaker activating group and is also an ortho, para-director. The -COOH group is a deactivating group and a meta-director. In this specific substrate, the powerful activating and directing effect of the hydroxyl group at position 2 and the methyl group at position 3 will predominantly direct the incoming electrophile (bromine) to the position para to the hydroxyl group (position 5), which is also meta to the deactivating carboxyl group. This regioselectivity is a key principle guiding this synthesis.

Mechanism_Workflow A Generation of Electrophile (Br+) B Nucleophilic Attack by Aromatic Ring A->B C Formation of Sigma Complex (Arenium Ion) B->C D Deprotonation C->D E Restoration of Aromaticity D->E F Product Formation E->F

Caption: Step-wise workflow of the electrophilic aromatic substitution mechanism.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Hydroxy-3-methylbenzoic acid83-40-9C₈H₈O₃≥98%Sigma-Aldrich
Bromine7726-95-6Br₂≥99.5%Acros Organics
Glacial Acetic Acid64-19-7CH₃COOH≥99.7%Fisher Scientific
Sodium Thiosulfate7772-98-7Na₂S₂O₃≥98%J.T. Baker
Sodium Bicarbonate144-55-8NaHCO₃≥99.5%EMD Millipore
Deionized Water-H₂O--
Ethanol64-17-5C₂H₅OH95%VWR
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and causes severe burns. Glacial acetic acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.066 mol) of 2-hydroxy-3-methylbenzoic acid in 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

Step 2: Addition of Bromine

  • In a dropping funnel, prepare a solution of 11.5 g (0.072 mol, 1.1 equivalents) of bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 2-hydroxy-3-methylbenzoic acid over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion of the reaction, slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange color of bromine disappears.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and salts.

Step 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (approximately 95%).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature value: 214-216 °C
¹H NMR Expected signals for aromatic protons, methyl protons, hydroxyl proton, and carboxylic acid proton. The aromatic protons will show characteristic splitting patterns due to the substitution pattern.
¹³C NMR Expected signals for all eight unique carbon atoms in the molecule.
FT-IR (KBr) Characteristic peaks for O-H (broad), C=O (carboxylic acid), C-Br, and aromatic C-H and C=C stretching vibrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reaction time or slightly increase the amount of bromine. Ensure efficient stirring.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water. Be careful not to use an excessive amount of solvent during recrystallization.
Product is colored Presence of residual bromine.Ensure complete quenching with sodium thiosulfate. Wash the crude product thoroughly.
Impurities from starting material or side reactions.Perform a second recrystallization or consider column chromatography for higher purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the procedural details and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • PrepChem. Synthesis of methyl 5-bromosalicylate. [Link][2]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link][3]

Sources

Purification of 5-Bromo-2-hydroxy-3-methylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Purification of 5-Bromo-2-hydroxy-3-methylbenzoic Acid by Recrystallization

Abstract & Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4] Typically, the compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[5] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).[3]

This application note provides a detailed, step-by-step protocol for the purification of this compound using recrystallization. It explains the scientific rationale behind solvent selection and procedural steps, offers a troubleshooting guide for common issues, and outlines methods for assessing the purity of the final product.

Physicochemical Properties & Rationale

Understanding the physicochemical properties of this compound is critical for developing an effective purification strategy. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring dictates its polarity and solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[6]
Molecular Weight 231.04 g/mol [6][7]
Synonyms 5-Bromo-3-methylsalicylic acid[6]
Solubility Profile A related isomer, 5-bromosalicylic acid, is soluble in hot water, ethanol, and ether, but only slightly soluble in cold water.[8] This suggests a similar profile for the target compound, making water or an ethanol/water mixture an excellent candidate for recrystallization.[8]

The key to a successful recrystallization is selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] The significant difference in solubility of similar benzoic acid derivatives in hot versus cold water makes it a primary candidate solvent due to its low cost, non-flammability, and ability to dissolve polar impurities.

Safety & Handling Precautions

This compound and the solvents used for its purification require careful handling in a controlled laboratory environment.

  • Compound Hazards: This chemical is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9]

  • Engineering Controls: All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Always consult the latest Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.[6][9]

Materials & Equipment

MaterialsEquipment
Crude this compoundHeating mantle or hot plate with stirrer
Deionized waterErlenmeyer flasks (various sizes)
Ethanol (optional, for mixed-solvent system)Graduated cylinders
Boiling chipsBüchner funnel and flask
Fluted filter paperVacuum source (aspirator or pump)
Filter paper for Büchner funnelGlass funnel (short-stem)
Ice bathSpatula and glass stirring rod
Watch glass
Drying oven or vacuum desiccator
Melting point apparatus

Experimental Protocol: Recrystallization using Water

This protocol is designed for the purification of approximately 5 grams of crude material. The volumes should be scaled accordingly for different quantities.

Step 1: Dissolution
  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water and a few boiling chips to the flask. The initial volume of water should be insufficient to dissolve the solid at room temperature.

  • Gently heat the mixture on a hot plate while stirring continuously. Bring the solvent to a gentle boil.

  • Rationale: Heating increases the kinetic energy of the solvent molecules, enabling them to overcome the crystal lattice energy of the solid more effectively, thus increasing solubility.[4]

  • Continue adding small portions of hot deionized water to the boiling suspension until the solid just completely dissolves. It is crucial to add the minimum amount of boiling solvent necessary to form a saturated solution.

  • Rationale: Using the minimum amount of solvent ensures that the solution is saturated. This maximizes the recovery of the purified compound upon cooling, as the solubility limit will be quickly exceeded.[3][5]

Step 2: Hot Filtration (Optional)

This step is only necessary if insoluble impurities (e.g., dust, sand, or insoluble byproducts) are observed in the hot solution.

  • Place a short-stem glass funnel with fluted filter paper into the neck of a second, pre-heated 250 mL Erlenmeyer flask.

  • Rationale: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[2]

  • Carefully and quickly pour the hot, saturated solution through the fluted filter paper.

  • If crystallization occurs on the filter paper, wash it with a small amount of boiling solvent to redissolve the product and carry it into the filtrate.

Step 3: Crystallization
  • Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature on the lab bench.

  • Rationale: Slow cooling promotes the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield.

  • Rationale: The solubility of the compound is further reduced at lower temperatures, causing more of the dissolved product to crystallize out of the solution.[5]

Step 4: Crystal Collection & Washing
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals in the funnel with a small portion (5-10 mL) of ice-cold deionized water.

  • Rationale: The cold solvent wash removes any residual mother liquor adhering to the surface of the crystals, which contains the dissolved impurities.[11] The solvent must be cold to minimize redissolving the purified product.

  • Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.

Step 5: Drying
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the crystals with a spatula to increase the surface area for drying.

  • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator. Caution: Do not exceed the melting point of the compound.

Process Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (If Needed) Dissolve->HotFilter Impurities? Cool Slow Cooling & Ice Bath Dissolve->Cool No Insolubles HotFilter->Cool No Impure_Solid Insoluble Impurities HotFilter->Impure_Solid VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impure_Liquid Soluble Impurities in Mother Liquor VacuumFilter->Impure_Liquid Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent.Add more hot solvent in small increments until the solid dissolves.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Add more hot solvent to decrease saturation. Alternatively, switch to a solvent with a lower boiling point or use a mixed-solvent system (e.g., ethanol/water).
No Crystals Form on Cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the filtration apparatus (funnel, receiving flask) is pre-heated. Add a small amount of excess hot solvent before filtering to keep the compound in solution.
Low Recovery / Yield Too much solvent was used; crystals were washed with too much cold solvent; compound is significantly soluble in cold solvent.Use the minimum amount of hot solvent for dissolution. Use only a very small amount of ice-cold solvent for washing. Ensure the filtrate is thoroughly cooled in an ice bath before filtering.

Assessing Purity (Self-Validation)

The trustworthiness of a purification protocol lies in its ability to be validated. The primary method for assessing the purity of a crystalline organic compound is melting point determination.

  • Principle: Pure crystalline solids typically have a sharp, well-defined melting point range (usually < 2 °C). Impurities disrupt the crystal lattice, which generally causes the melting point to be depressed (lower) and the range to become broad.

  • Procedure:

    • Load a small amount of the dry, purified crystals into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

    • Compare the experimental value to the literature value. A sharp melting range close to the literature value indicates high purity.

SampleExpected Melting Point ObservationInterpretation
Crude (Impure) Sample Broad range, e.g., 155-162 °CThe presence of impurities disrupts the crystal lattice, lowering and broadening the melting range.
Recrystallized (Pure) Sample Sharp range, e.g., 168-170 °CIndicates a high degree of purity with a well-ordered crystal lattice.[12]*

*Note: The melting point for the related isomer 5-bromosalicylic acid is cited.[12] The purified product should exhibit a similarly sharp range.

Conclusion

Recrystallization is a highly effective, scalable, and economical method for the purification of this compound. By carefully selecting a suitable solvent system and controlling the rates of cooling and crystallization, one can significantly enhance the purity of the compound, making it suitable for demanding applications in research and development. The protocol described herein provides a robust and reliable procedure, with melting point analysis serving as a straightforward method to validate the success of the purification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Al-Hetlani, E. (2017). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5199. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid.
  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid.
  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Journal of Physical and Chemical Reference Data, 42(3), 033102. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-2-hydroxy-3-methylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and efficiency. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the methodological choices to ensure reproducibility and accuracy.

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid and a hydroxyl group, imparts polarity and pH-dependent ionization, while the brominated aromatic ring adds hydrophobicity. An effective HPLC method must control the ionization state of the analyte to ensure sharp, symmetrical peaks and reproducible retention times. Reversed-phase chromatography is ideally suited for this class of compounds, offering excellent separation based on hydrophobicity.[1][2][3] The key to a successful separation is the careful selection of the mobile phase, particularly its pH, to suppress the ionization of the carboxylic acid group.

Physicochemical Properties of this compound:
PropertyValueSource
Molecular Formula C₈H₇BrO₃[4][5]
Molecular Weight 231.04 g/mol [4][5]
IUPAC Name This compound[4]
Predicted LogP 2.16[5]
Structure CC1=CC(=CC(=C1O)C(=O)O)Br[4]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • pH Meter: Calibrated, with a resolution of 0.01 pH units.

  • Analytical Balance: 0.01 mg readability.

  • Filtration: 0.45 µm PTFE syringe filters for sample and mobile phase filtration.

Reagents and Standards
  • This compound reference standard: Purity ≥97%[5]

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher, 85%.

  • Methanol (MeOH): HPLC grade (for cleaning).

Mobile Phase Preparation

The selected mobile phase is a mixture of acidified water and acetonitrile. The acidic modifier ensures that the carboxylic acid group of the analyte remains protonated, leading to a single, well-retained species.

Protocol:

  • Aqueous Component (0.1% H₃PO₄ in Water, pH ~2.5):

    • Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask.

    • Add approximately 800 mL of deionized water and mix.

    • Allow to cool to room temperature, then dilute to the mark with water.

    • Filter through a 0.45 µm filter.

  • Organic Component (Acetonitrile):

    • Use HPLC grade acetonitrile directly.

  • Isocratic Mobile Phase:

    • Prepare the final mobile phase by mixing the aqueous and organic components in a ratio of 60:40 (v/v) Aqueous:Acetonitrile .

    • Degas the mobile phase by sonication for 15 minutes or by online degasser.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This stock solution is stable for up to one week when stored at 4°C, protected from light.

Working Standard Solutions:

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

HPLC Method Parameters

The following parameters have been optimized for a robust and efficient separation.

ParameterSettingRationale
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 provides excellent hydrophobic retention for the aromatic ring.
Mobile Phase 60% (0.1% H₃PO₄ in H₂O) : 40% ACNAcidified mobile phase suppresses ionization of the analyte.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Column Temperature 30 °CEnsures stable retention times and improved peak shape.
Detection Wavelength 280 nmOptimal wavelength for UV absorbance of the brominated phenolic compound.
Run Time 10 minutesSufficient for elution of the analyte and any common impurities.

System Suitability and Validation

Before sample analysis, the system's performance must be verified.

System Suitability Test (SST):

  • Inject a working standard (e.g., 25 µg/mL) six consecutive times.

  • The following criteria should be met:

    • Tailing Factor (Asymmetry): 0.9 – 1.5

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • RSD of Retention Time: ≤ 1.0%

Method Validation (Abbreviated ICH Guidelines):

  • Linearity: A calibration curve should be constructed with at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike and recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): RSD of ≤ 2.0% for six replicate preparations of the same sample.

    • Intermediate Precision (Inter-day): RSD of ≤ 2.0% when analyzed on different days by different analysts.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Workflow and Data Analysis

The logical flow from sample preparation to final result is crucial for maintaining data integrity.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing MobilePhase Mobile Phase Prep. (60:40 A:B) SystemEquil System Equilibration (≥30 min) MobilePhase->SystemEquil StandardPrep Standard Prep. (Stock & Working) SST System Suitability Test (6 Injections) StandardPrep->SST SamplePrep Sample Prep. (Weigh, Dissolve, Filter) SampleAnalysis Sample Injection SamplePrep->SampleAnalysis SystemEquil->SST CalCurve Calibration Curve (5-Point) SST->CalCurve Quantification Quantification (vs. Calibration Curve) CalCurve->Quantification Integration Peak Integration SampleAnalysis->Integration Integration->Quantification Report Final Report (Assay % w/w) Quantification->Report

Sources

Thin-layer chromatography of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Thin-Layer Chromatography of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the analysis of this compound using thin-layer chromatography (TLC). This compound, a substituted aromatic carboxylic acid, is relevant in synthetic chemistry and drug development. TLC offers a rapid, cost-effective, and versatile method for monitoring reaction progress, assessing purity, and identifying the compound.[1][2][3] This document outlines the fundamental principles, provides a step-by-step experimental protocol, and offers insights into the optimization of separation parameters and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction to the Analyte and Chromatographic Principle

Analyte: this compound

This compound is a polyfunctional aromatic compound featuring a carboxylic acid, a hydroxyl (phenolic) group, and a bromine atom attached to a toluene backbone.[4][5] Its chemical structure is presented below:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₈H₇BrO₃[4][5]

  • Molecular Weight: 231.04 g/mol [4][5]

The presence of the polar carboxylic acid and hydroxyl functional groups dictates its chromatographic behavior, making it a relatively polar compound with a strong affinity for polar stationary phases.

Principle of Thin-Layer Chromatography (TLC)

TLC separates components of a mixture based on the principle of differential adsorption.[6] The separation occurs as a mobile phase (a solvent or solvent mixture) moves by capillary action through a stationary phase (a thin layer of an adsorbent like silica gel coated on a plate).[7]

Components of the mixture travel up the plate at different rates depending on two competing factors:

  • Adsorption to the Stationary Phase: Polar compounds interact strongly with the polar stationary phase (e.g., silica gel) and thus move slowly up the plate.[8][9]

  • Solubility in the Mobile Phase: Compounds that are more soluble in the mobile phase are carried further up the plate.[9]

For this compound, its polar functional groups will cause it to adsorb strongly to the silica gel stationary phase. Therefore, a mobile phase with sufficient polarity is required to elute the compound effectively.

Experimental Protocol: A Validated Approach

This protocol is designed to be a self-validating system, providing a robust starting point and clear guidance for optimization.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing)

  • Analyte: this compound (≥97% purity)[5]

  • Solvents (HPLC or ACS grade):

    • Ethyl Acetate

    • Hexane (or Toluene)

    • Glacial Acetic Acid

    • Methanol or Dichloromethane (for sample dissolution)

  • Equipment:

    • TLC developing chamber with lid

    • Microcapillary tubes for spotting

    • Pencil

    • Ruler

    • Forceps

    • UV lamp (254 nm)

    • Fume hood

Preparation of the Mobile Phase (Eluent)

The choice of mobile phase is critical for achieving good separation.[1] Due to the acidic nature of the analyte, which can cause streaking on silica plates, a small amount of acetic acid is added to the eluent.[7][10] This suppresses the ionization of the carboxylic acid, leading to a less polar species and a more compact spot.

Recommended Starting System:

  • 95:5:1 (v/v/v) Hexane : Ethyl Acetate : Glacial Acetic Acid

This system provides a moderately polar mobile phase. The ratio can be adjusted to optimize the separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the analyte to travel further up the plate (higher Rf value).

Step-by-Step TLC Procedure

The entire workflow is designed to ensure reproducibility and accuracy.

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Mobile Phase B Prepare TLC Chamber (Add Eluent & Filter Paper) A->B F Develop Plate in Chamber B->F C Prepare Sample Solution (~1 mg/mL in MeOH) E Spot Sample on Origin C->E D Prepare TLC Plate (Draw Origin Line) D->E E->F G Mark Solvent Front & Dry F->G H Visualize Spot (UV 254 nm) G->H I Calculate Rf Value H->I

Caption: Workflow for TLC analysis of this compound.

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for 10-15 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.[1]

  • TLC Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface.[9] Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[7]

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.[7]

  • Spotting: Using a microcapillary tube, carefully apply a small spot of the sample solution onto the origin line.[10] The spot should be as small and concentrated as possible (1-2 mm in diameter). Allow the solvent to fully evaporate.

  • Development: Using forceps, place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[7] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[7][8] Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood.

Visualization
  • UV Light (Non-destructive): The primary method of visualization for this aromatic compound is a UV lamp.[11] Place the dried plate under a UV lamp set to 254 nm. The compound, being UV-active, will appear as a dark spot against the green fluorescent background of the plate.[9][12] Gently circle the spot with a pencil.

  • Chemical Staining (Destructive, Optional): For confirmation, a chemical stain can be used. An Iron (III) Chloride (FeCl₃) stain is highly specific for phenols and will produce a distinct color (typically blue, violet, or green) upon gentle heating.[11]

Data Analysis and Interpretation

The primary quantitative measure in TLC is the Retention Factor (Rf) . It is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13][14]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [8][15]

The Rf value is a characteristic constant for a given compound under a specific set of conditions (stationary phase, mobile phase, temperature).[8] A well-separated spot should have an Rf value between 0.2 and 0.8.[12]

Mobile Phase Composition (Hexane:EtOAc:AcOH)Analyte Migration (cm)Solvent Front (cm)Calculated Rf ValueObservations
95:5:11.86.00.30Good separation, ideal for analysis.
90:10:13.16.00.52Faster elution, still acceptable.
80:20:14.96.00.82Spot is too high, risk of poor separation from less polar impurities.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Spot is streaked Sample is too concentrated; Analyte is highly acidic and binding irreversibly.[7]Dilute the sample; Ensure sufficient acetic acid (1-2%) is in the mobile phase.[7]
Rf value is too low (<0.2) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Rf value is too high (>0.8) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate).
No spot is visible Sample is too dilute; Compound is not UV-active (unlikely for this analyte).[11]Concentrate the sample and re-spot; Use a chemical stain.
Solvent front is crooked Chamber was not level; Plate was touching the side of the chamber or filter paper.[7]Ensure the chamber is on a level surface and the plate is centered.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the thin-layer chromatography of this compound. By understanding the interplay between the analyte's polarity, the stationary phase, and the mobile phase, researchers can effectively use TLC for rapid and reliable analysis. The detailed steps for execution, visualization, and troubleshooting serve as a robust guide for obtaining high-quality, reproducible results in a research or drug development setting.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Environmental Science Institute, The University of Texas at Austin. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Retrieved from [Link]

  • AWS. (n.d.). Exploring the World of Thin-Layer Chromatography: A Review. Retrieved from [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

This compound is a highly versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive aryl bromide for cross-coupling, a directing hydroxyl group, and a carboxylic acid moiety—provides a powerful scaffold for the synthesis of complex molecular architectures. The derivatives of this compound are integral to the development of novel pharmaceuticals, agrochemicals, and functional organic materials. For instance, the biaryl motif, readily accessible via Suzuki-Miyaura coupling, is a cornerstone of many therapeutic agents, including anti-inflammatory drugs like diflunisal, which is a salicylic acid derivative.[1][2]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide provides detailed application notes and robust protocols for the four most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed to serve as a validated starting point for optimization, empowering researchers to efficiently generate diverse libraries of novel compounds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds from an aryl halide and an organoboron reagent.[1][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1]

Reaction Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-R Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX 5-Bromo-2-hydroxy- 3-methylbenzoic acid ArX->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar substrates, such as 5-bromosalicylaldehyde.[5] The presence of both a free hydroxyl and a carboxylic acid group necessitates the use of a sufficient amount of base to facilitate both the activation of the boronic acid and the deprotonation of the acidic functionalities.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid product, making it extractable into an organic solvent.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O9012HighAdapted from[1][5]
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O10010HighGeneral Conditions[1]
3-Pyridylboronic acidPdCl₂(dppf) (4)Cs₂CO₃ (3)DMF10016Moderate-HighGeneral Conditions[1]

Heck Reaction: Vinylation of the Aromatic Core

The Mizoroki-Heck reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an alkene.[6][7] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable precursors in polymer and pharmaceutical synthesis.[8]

Reaction Principle and Catalytic Cycle

The Heck reaction also operates via a palladium catalytic cycle.[6]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the benzoic acid derivative.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond (migratory insertion).

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon of the newly formed alkyl chain is eliminated, forming the product's double bond and a palladium-hydride species.

  • Regeneration of Catalyst: The base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Insertion Migratory Insertion PdII_ArX->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product PdH H-Pd(II)L₂-Br BetaElim->PdH ArX 5-Bromo-2-hydroxy- 3-methylbenzoic acid ArX->OxAdd Alkene H₂C=CH-R Alkene->Insertion Base Base Base->Pd0 PdH->Base - H-Base⁺ Br⁻

Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Protocol: Heck Reaction of this compound with Styrene

This protocol is based on general conditions for the Heck vinylation of aryl bromides.[9][10] The choice of a polar aprotic solvent like DMF is common, and an inorganic base is typically sufficient.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)

  • P(o-tolyl)₃ (Tri(o-tolyl)phosphine) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sealed reaction tube or microwave vial

Procedure:

  • Reaction Setup: To a reaction tube, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the styrene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-140 °C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the mixture with water and acidify with 1M HCl.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: After solvent removal, purify the residue by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
AlkeneCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂/P(o-tolyl)₃ (2/4)Et₃N (2)DMF12018GoodGeneral Conditions[6][8]
n-Butyl acrylatePd(OAc)₂ (1)K₂CO₃ (2)NMP1406HighGeneral Conditions[8]
Methyl vinyl sulfonePdCl₂(dppf) (3)Na₂CO₃ (2)DMF13012HighAdapted from[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I). The resulting aryl alkynes are crucial intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[12]

Reaction Principle and Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br PdII_ArAlkynyl Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Product Ar-C≡C-R PdII_ArAlkynyl->Product Reductive Elimination ArX Aryl Bromide ArX->PdII_ArX Oxidative Addition Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Base CuI Cu(I)Br Cu_Acetylide->PdII_ArX + CuBr Cu_Acetylide->CuI - H-Base⁺ Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Amido_Formation Amido Formation PdII_ArX->Amido_Formation PdII_Amido Ar-Pd(II)L₂-NR¹R² Amido_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Aryl Bromide ArX->OxAdd Amine HNR¹R² + Base Amine->Amido_Formation Experimental_Workflow Setup 1. Reaction Setup (Substrate, Reagents, Catalyst, Base in dry flask) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent & Reagent Addition (Degassed solvent, coupling partner) Inert->Solvent Reaction 4. Reaction (Heating with vigorous stirring) Solvent->Reaction Monitor 5. Monitoring (TLC, LC-MS) Reaction->Monitor Workup 6. Work-up (Quenching, Extraction, Washing) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Sources

The Strategic Utility of 5-Bromo-2-hydroxy-3-methylbenzoic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Synthesis

5-Bromo-2-hydroxy-3-methylbenzoic acid, also known as 5-bromo-3-methylsalicylic acid, is a polysubstituted aromatic compound that has emerged as a valuable building block for the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom—offers a rich platform for a diverse array of chemical transformations. This strategic positioning allows for selective modifications, making it an ideal starting material or intermediate in medicinal chemistry and natural product synthesis.

The presence of the bromine atom is particularly significant, as it serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The carboxylic acid and hydroxyl groups provide sites for esterification, amidation, and etherification, allowing for the introduction of a wide range of substituents and the construction of more elaborate molecular architectures. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of complex molecules, grounded in established chemical principles and supported by literature precedents.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical building block.

PropertyValueReference
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
IUPAC Name This compound
CAS Number 36194-82-8
Appearance Solid-
Melting Point 168-170 °C

Safety and Handling: this compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

The strategic placement of functional groups on the this compound scaffold allows for a variety of synthetic transformations. The following sections detail key applications and provide step-by-step protocols.

Synthesis of this compound via Electrophilic Bromination

The title compound is readily synthesized from the commercially available 3-methylsalicylic acid through electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups are ortho, para-directing, and the incoming bromine atom is directed to the position para to the hydroxyl group.

3-methylsalicylic_acid 3-Methylsalicylic Acid product This compound 3-methylsalicylic_acid->product Electrophilic Bromination reagents Br₂, Acetic Acid reagents->3-methylsalicylic_acid

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound [2]

  • Materials:

    • 3-Methylsalicylic acid (1.0 eq.)

    • Bromine (1.0 eq.)

    • Glacial acetic acid

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Filtration apparatus

  • Procedure:

    • Dissolve 3-methylsalicylic acid (e.g., 5.04 g, 32.9 mmol) in glacial acetic acid (65 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add bromine (1.70 mL, 32.9 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 6 hours at room temperature.

    • After 6 hours, add water (50 mL) to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The aryl bromide moiety of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

start_material This compound product 5-Aryl-2-hydroxy-3-methylbenzoic acid start_material->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->start_material

Caption: Suzuki-Miyaura coupling of this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

    • Schlenk flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Esterification and Amidation: Derivatization of the Carboxylic Acid

The carboxylic acid functionality of this compound can be readily converted to esters and amides. These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound in drug discovery.

cluster_0 Esterification cluster_1 Amidation start_material_ester This compound alcohol R-OH, Acid Catalyst start_material_ester->alcohol ester_product Ester Derivative alcohol->ester_product start_material_amide This compound amine R-NH₂, Coupling Agent start_material_amide->amine amide_product Amide Derivative amine->amide_product start_material This compound product (5-Bromo-2-hydroxy-3-methylphenyl)methanol start_material->product Reduction reducing_agent LiAlH₄, THF reducing_agent->start_material

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxy-3-methylbenzoic acid is a polysubstituted aromatic compound that serves as a highly versatile scaffold for the synthesis of advanced pharmaceutical intermediates. Its structure incorporates three key functional groups ripe for chemical modification: a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide. This strategic arrangement allows for orthogonal chemical strategies, enabling the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into transforming this starting material into key intermediates through fundamental reactions in medicinal chemistry, including amide bond formation, etherification, and palladium-catalyzed cross-coupling reactions. Each protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-yield outcomes for researchers in drug development.

Introduction: The Strategic Value of the Starting Scaffold

This compound (CAS: 36194-82-8) is a derivative of salicylic acid, a well-established pharmacophore in its own right.[1] The value of this specific scaffold is amplified by its distinct functional handles:

  • Carboxylic Acid (-COOH): Provides a primary site for forming amides and esters, which are among the most common linkages in approved pharmaceuticals. This group can be activated to react with a vast library of amines or alcohols.

  • Phenolic Hydroxyl (-OH): Can be converted into ethers or esters, significantly altering the molecule's steric and electronic properties, as well as its hydrogen-bonding capabilities. This is a key step in modulating pharmacokinetic properties.

  • Aryl Bromide (-Br): Functions as a versatile reaction center for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of diverse aryl, heteroaryl, alkyl, or amine substituents, rapidly building molecular complexity.

The spatial arrangement of these groups—particularly the ortho relationship between the hydroxyl and carboxylic acid—allows for potential intramolecular hydrogen bonding and influences the reactivity of both groups. This guide will explore the selective transformation of each functional group to generate valuable downstream intermediates.

Synthesis of Amide-Based Intermediates

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of the starting material can be coupled with various primary or secondary amines to produce a diverse library of amide intermediates. These amides can serve as final drug products or as precursors for further functionalization. The protocol below utilizes thionyl chloride to generate a highly reactive acid chloride intermediate, which readily couples with an amine. This method is robust and generally high-yielding.

Protocol 2.1: Synthesis of N-benzyl-5-bromo-2-hydroxy-3-methylbenzamide

This protocol details the synthesis of a representative amide intermediate. The choice of benzylamine is illustrative; it can be substituted with a wide range of commercially available amines.

Experimental Workflow Diagram

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A 5-Bromo-2-hydroxy- 3-methylbenzoic acid B Add Thionyl Chloride (SOCl2) in Toluene A->B C Reflux for 2-3 hours B->C D 5-Bromo-2-hydroxy- 3-methylbenzoyl chloride (Intermediate) C->D G Slowly add Acid Chloride solution D->G E Dissolve Benzylamine in Toluene F Cool to 0-5 °C E->F F->G H Stir at RT for 4-6 hours G->H I Quench with water H->I J Extract with Ethyl Acetate I->J K Wash, Dry, Concentrate J->K L Recrystallize from Ethanol/Water K->L M M L->M Final Product: N-benzyl-5-bromo-2-hydroxy- 3-methylbenzamide

Caption: Workflow for two-step amide synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.31 g, 10 mmol).

    • Add dry toluene (30 mL) followed by the slow, dropwise addition of thionyl chloride (1.1 mL, 15 mmol) at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 5-bromo-2-hydroxy-3-methylbenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately without further purification.

  • Amide Coupling:

    • In a separate 250 mL flask, dissolve benzylamine (1.09 mL, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dry toluene (40 mL). The triethylamine acts as a base to neutralize the HCl byproduct.

    • Cool the amine solution to 0-5 °C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in dry toluene (20 mL) and add it dropwise to the cooled amine solution over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to afford the final product.

ParameterValueRationale
Starting Material 2.31 g (10 mmol)This compound
Reagent 1 Thionyl Chloride (1.5 eq)Efficiently converts carboxylic acid to highly reactive acid chloride.[2][3]
Reagent 2 Benzylamine (1.0 eq)Representative amine for coupling.
Base Triethylamine (1.5 eq)Scavenges HCl generated during the reaction, driving it to completion.
Solvent Toluene (Dry)Inert solvent suitable for both reaction steps.
Temperature Reflux (Step 1), 0°C to RT (Step 2)Controlled temperature profile for clean conversion and coupling.
Typical Yield 80-90%High efficiency is expected for this robust transformation.

Synthesis of Aryl Ether Intermediates

The phenolic hydroxyl group can be alkylated via a Williamson ether synthesis. This reaction is critical for modifying the lipophilicity and metabolic stability of a potential drug molecule. The protocol involves deprotonation of the phenol with a suitable base, followed by nucleophilic attack on an alkyl halide.

Protocol 3.1: Synthesis of 5-Bromo-2-ethoxy-3-methylbenzoic acid

This protocol demonstrates the ethylation of the hydroxyl group, a common modification seen in many pharmaceutical compounds, including intermediates for the antidiabetic drug Repaglinide.[4][5]

Experimental Workflow Diagram

A 5-Bromo-2-hydroxy- 3-methylbenzoic acid B Add K2CO3 (Base) and Ethyl Iodide in DMF A->B C Heat at 60-70 °C for 8-12 hours B->C D Reaction Mixture C->D E Pour into ice water and acidify with HCl D->E F Precipitate Forms E->F G Filter and wash solid F->G H Dry under vacuum G->H I Final Product: 5-Bromo-2-ethoxy- 3-methylbenzoic acid H->I

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend this compound (2.31 g, 10 mmol) and potassium carbonate (4.14 g, 30 mmol) in dimethylformamide (DMF, 40 mL). Potassium carbonate is a mild base sufficient to deprotonate both the phenol and the carboxylic acid.

    • Add ethyl iodide (1.6 mL, 20 mmol) to the suspension. Using an excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. This step protonates the carboxylic acid, causing the product to precipitate.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid in a vacuum oven at 50 °C to yield the final ether product. Further purification can be achieved by recrystallization if necessary.

ParameterValueRationale
Starting Material 2.31 g (10 mmol)This compound
Alkylating Agent Ethyl Iodide (2.0 eq)A reactive electrophile for ether formation.
Base Potassium Carbonate (3.0 eq)A cost-effective base to deprotonate the acidic protons.
Solvent DMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier without causing degradation.
Typical Yield 85-95%This is typically a high-yielding and reliable reaction.

Synthesis of Biaryl Intermediates via Suzuki Coupling

The aryl bromide provides a powerful handle for creating carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which joins an aryl halide with a boronic acid, is particularly useful for synthesizing biaryl structures, a common motif in modern pharmaceuticals like the SGLT2 inhibitor Canagliflozin, which utilizes a related bromo-aromatic starting material.[6]

Protocol 4.1: Synthesis of 2-hydroxy-3-methyl-5-(thiophen-3-yl)benzoic acid

This protocol describes the coupling of the starting material with 3-thienylboronic acid. Thiophene rings are common isosteres for phenyl rings in drug design. Note that for this reaction, the carboxylic acid and hydroxyl groups must first be protected, typically as esters, to prevent interference with the catalyst. The protocol assumes the starting material has been converted to its methyl ester first (Methyl 5-bromo-2-hydroxy-3-methylbenzoate).

Experimental Workflow Diagram

A Methyl 5-bromo-2-hydroxy- 3-methylbenzoate D Combine all in Toluene/Ethanol/Water A->D B 3-Thienylboronic Acid B->D C Pd(PPh3)4 (Catalyst) Na2CO3 (Base) C->D E Heat to Reflux for 12-16 hours D->E F Reaction Mixture E->F G Cool, dilute with water, extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Coupled Ester Product H->I J Hydrolyze with LiOH in THF/Water I->J K Final Product: Biaryl Benzoic Acid J->K

Caption: Workflow for Suzuki coupling and deprotection.

Step-by-Step Methodology:

  • Reaction Setup (Suzuki Coupling):

    • To a flask, add Methyl 5-bromo-2-hydroxy-3-methylbenzoate (2.45 g, 10 mmol), 3-thienylboronic acid (1.54 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).

    • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux (around 90-100 °C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water (50 mL).

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled ester intermediate.

  • Ester Hydrolysis (Deprotection):

    • Dissolve the purified ester in a mixture of THF (30 mL) and water (10 mL).

    • Add lithium hydroxide (LiOH, 0.48 g, 20 mmol) and stir at room temperature for 4-6 hours until the ester is fully consumed.

    • Remove the THF under reduced pressure, dilute with water, and acidify to pH 2-3 with 1M HCl to precipitate the final biaryl benzoic acid product.

    • Filter, wash with water, and dry to yield the final compound.

ParameterValueRationale
Substrate Methyl 5-bromo-2-hydroxy-3-methylbenzoateEster protection prevents side reactions.
Coupling Partner 3-Thienylboronic Acid (1.2 eq)Introduces a heteroaromatic ring.
Catalyst Pd(PPh₃)₄ (0.5 mol%)A reliable catalyst for Suzuki couplings.
Base Na₂CO₃ (3.0 eq)Essential for the catalytic cycle.
Solvent Toluene/Ethanol/WaterBiphasic system that dissolves both organic and inorganic reagents.
Deprotection LiOHStandard conditions for saponification of the methyl ester.
Typical Yield 60-75% (over 2 steps)Yields can vary based on the purity of reagents and catalyst efficiency.

Conclusion

This compound represents a powerful and economically viable starting material for the synthesis of a wide array of pharmaceutical intermediates. By leveraging its distinct functional groups through well-established synthetic transformations, researchers can efficiently generate libraries of amides, ethers, and complex biaryl compounds. The protocols detailed in this guide provide a reliable foundation for exploring the chemical space around this scaffold, accelerating the discovery and development of novel therapeutic agents.

References

  • Google Patents. CN103012319A - Repaglinide intermediate synthesis process improvement.
  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. CN105906583B - A kind of preparation technology of repaglinide intermediate.
  • Zhang, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Semantic Scholar. Available from: [Link]

  • Google Patents. CN1865253A - Repaglinide synthesis process.

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Application Notes and Protocols for the Chemical Modification of the Carboxylic Acid Group of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Versatile Scaffolding

5-Bromo-2-hydroxy-3-methylbenzoic acid is a key building block in medicinal chemistry and materials science.[1][2][3] Its substituted salicylic acid core presents three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—each offering a handle for synthetic diversification. The strategic modification of the carboxylic acid group is a primary step in the synthesis of a wide array of bioactive molecules and functional materials. This document provides a detailed guide to the most common and effective methods for transforming the carboxylic acid moiety of this versatile scaffold into esters, amides, and other useful derivatives. We will delve into the mechanistic rationale behind each protocol, offering insights to navigate the synthetic challenges posed by the molecule's inherent reactivity.

I. Esterification: Modulating Polarity and Bioavailability

The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and cell permeability. This is a common strategy in drug design to create prodrugs with enhanced bioavailability.

A. Steglich Esterification: A Mild Approach for Sensitive Substrates

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a mild and efficient alternative to traditional methods.[4][5] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for facilitating the nucleophilic attack of the alcohol.[6][7]

The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and a urea byproduct.[6][8] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[4]

Workflow for Steglich Esterification:

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 5_Bromo_acid 5-Bromo-2-hydroxy- 3-methylbenzoic acid Activation Activation of Carboxylic Acid 5_Bromo_acid->Activation Alcohol R-OH Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack DCC_DMAP DCC (or EDC), DMAP (cat.) DCC_DMAP->Activation Activation->Nucleophilic_Attack Ester Ester Product Nucleophilic_Attack->Ester Urea_Byproduct Urea Byproduct Nucleophilic_Attack->Urea_Byproduct Purification Filtration & Chromatography Ester->Purification Urea_Byproduct->Purification

Caption: Workflow for Steglich Esterification.

Protocol 1: Steglich Esterification of this compound

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add the desired alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

ParameterValue
Substrate This compound
Reagents Alcohol, DCC (or EDC), DMAP
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90%
B. Fischer Esterification: A Classic Acid-Catalyzed Method

Fischer esterification is a traditional method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5] This method is often suitable for simple, unhindered alcohols. However, for phenolic acids, the harsh acidic conditions can potentially lead to side reactions. It is crucial to use anhydrous conditions as the presence of water can reverse the equilibrium and reduce the yield.

Protocol 2: Fischer Esterification of this compound

  • Setup: Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry HCl gas through the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

II. Amidation: Forging Robust Amide Bonds

The formation of an amide bond is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group.

EDC/NHS Coupling: A Reliable Method for Amide Synthesis

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted method for amide bond formation due to its high efficiency and mild reaction conditions.[9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to hydrolysis.[9] NHS is added to trap this intermediate, forming a more stable NHS ester that readily reacts with primary amines to yield the desired amide.[9][10]

Workflow for EDC/NHS Amidation:

EDC_NHS_Amidation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 5_Bromo_acid 5-Bromo-2-hydroxy- 3-methylbenzoic acid Activation Formation of O-acylisourea 5_Bromo_acid->Activation Amine R-NH2 Aminolysis Reaction with Amine Amine->Aminolysis EDC_NHS EDC, NHS EDC_NHS->Activation NHS_Ester Formation of NHS Ester Activation->NHS_Ester NHS_Ester->Aminolysis Amide Amide Product Aminolysis->Amide Urea_Byproduct Urea Byproduct Aminolysis->Urea_Byproduct Purification Aqueous Work-up & Chromatography Amide->Purification Urea_Byproduct->Purification

Caption: Workflow for EDC/NHS Amidation.

Protocol 3: EDC/NHS Mediated Amidation

  • Activation: Dissolve this compound (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM. Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.

  • Amine Addition: In a separate flask, dissolve the desired primary amine (1.1 eq) in the same anhydrous solvent.

  • Coupling: Add the amine solution to the activated acid mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

ParameterValue
Substrate This compound
Reagents Amine, EDC, NHS, Base (optional)
Solvent Anhydrous DMF or DCM
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 60-85%

III. Conversion to Acyl Derivatives: Accessing Highly Reactive Intermediates

Converting the carboxylic acid to a more reactive acyl derivative, such as an acid chloride, opens up a wider range of possible transformations, including Friedel-Crafts acylation and reactions with organometallic reagents.

Formation of the Acid Chloride with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides.[11][12] The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed.[12] However, a significant challenge with hydroxybenzoic acids is the potential for side reactions involving the phenolic hydroxyl group.[11]

Protocol 4: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Add this compound (1.0 eq) to the flask, followed by an excess of thionyl chloride (SOCl₂) (5-10 eq), which can also serve as the solvent. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heating: Gently heat the mixture to reflux for 1-3 hours. The solid starting material should dissolve as the reaction progresses.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Use: The resulting crude acid chloride is often used immediately in the next synthetic step without further purification due to its reactivity and moisture sensitivity.

Important Consideration: The Role of the Phenolic Hydroxyl Group

The presence of the phenolic -OH group introduces a competing nucleophile that can react with the activated carboxylic acid derivatives. In many cases, the reactions described above can proceed with acceptable yields without protection of the hydroxyl group. However, for more sensitive substrates or multi-step syntheses, protection may be necessary to avoid the formation of undesired byproducts.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[13][14] The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Conclusion

The chemical modification of the carboxylic acid group of this compound provides access to a diverse range of derivatives with potential applications in drug discovery and materials science. The choice of synthetic method should be guided by the desired final product, the sensitivity of the starting material, and the overall synthetic strategy. The protocols outlined in this guide offer reliable and reproducible methods for achieving these transformations, providing a solid foundation for further research and development.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. Protection for Phenols and Catechols | Request PDF. [Link]

  • Scribd. Steglich Esterification Guide | PDF. [Link]

  • Scribd. Synthesis of Salicylic Acid To Form Salicyloyl Chloride | PDF. [Link]

  • Journal of the American Chemical Society. Derivatives of Salicylic Acid. VI. Reaction of Thionyl Chloride on Esters of Hydroxybenzoic Acids in the Presence of Finely Divided Copper. Part I. Synthesis and Constitution of Bis-(3-carboxy-4-hydroxyphenyl) Thio-ether and its Related Compounds. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

  • Quora. What is the difference in reactivity between carboxylic acids and phenols towards nucleophilic substitution?. [Link]

  • Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?. [Link]

  • Google Patents. benz[6][7] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid.

  • Vedantu. Why does Phenol not react with Carboxylic Acid class 11 chemistry CBSE. [Link]

  • PMC - NIH. Reactivity of phenolic compounds towards free radicals under in vitro conditions. [Link]

  • Chegg. Question: What is the mechanism for the synthesis of Salicylic Acid Chloride from Salicylic Acid using Thionyl Chloride?. [Link]

  • ResearchGate. How to conduct EDC-NHS amidation?. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Classic Chemistry. The reactions of the phenols. [Link]

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  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • ResearchGate. (PDF) 5-Bromo-2-(phenylamino)benzoic acid. [Link]

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  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

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Application Notes and Protocols: Exploring the Reactivity of the Hydroxyl Group in 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of key reactions involving the phenolic hydroxyl group of 5-Bromo-2-hydroxy-3-methylbenzoic acid. As a versatile building block in medicinal chemistry and materials science, understanding and manipulating this functional group is paramount for the synthesis of novel derivatives with tailored properties. These protocols are designed to be a practical resource, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction to the Reactivity of this compound

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a carboxylic acid, a bromine atom, and a methyl group. The electronic and steric environment of the phenolic hydroxyl group dictates its reactivity. The hydroxyl group is activating and, along with the methyl group, directs electrophilic aromatic substitution to the ortho and para positions. However, the focus of this guide is the direct transformation of the hydroxyl group itself. The presence of the adjacent carboxylic acid and methyl groups introduces significant steric hindrance, which can influence reaction rates and require carefully optimized conditions. Furthermore, the acidic nature of both the phenolic hydroxyl and the carboxylic acid necessitates careful consideration of the stoichiometry of basic reagents.

This document will detail protocols for two fundamental transformations of the hydroxyl group: etherification via the Williamson ether synthesis and esterification via the Schotten-Baumann reaction. Additionally, the potential for oxidation of the phenol to a quinone will be discussed.

I. Etherification of the Hydroxyl Group via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In the case of this compound, the phenolic proton is first abstracted by a base to form a phenoxide, which then acts as a nucleophile.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a suitable base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Due to the presence of the carboxylic acid, at least two equivalents of base are required. The resulting phenoxide then attacks the primary or secondary alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent, such as DMF or DMSO, can accelerate the rate of this SN2 reaction.[4]

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Workup & Purification A This compound P Phenoxide Intermediate A->P Deprotonation B Base (e.g., K2CO3, NaH) B->P C Solvent (e.g., DMF, Acetonitrile) C->P E Product: 5-Bromo-2-alkoxy-3-methylbenzoic acid derivative P->E Nucleophilic Attack D Alkyl Halide (R-X) D->E F Acidification E->F G Extraction F->G H Chromatography/Recrystallization G->H

Caption: Workflow for the Williamson ether synthesis of this compound derivatives.

Protocol: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and DMF (20 mL).

  • Stir the mixture at room temperature for 30 minutes. The potassium carbonate will neutralize both the carboxylic acid and the phenolic hydroxyl group.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Potassium carbonate2.5Base to deprotonate both acidic protons
Methyl iodide1.2Alkylating agent
DMF-Polar aprotic solvent

II. Esterification of the Hydroxyl Group via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the synthesis of esters from phenols and acid chlorides in the presence of a base.[5][6][7] This reaction is typically carried out in a two-phase system, often with an aqueous base.

Mechanistic Rationale

The reaction proceeds through the formation of a highly nucleophilic phenoxide ion upon deprotonation of the phenol by a base, such as sodium hydroxide.[6][8] This phenoxide then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired ester. The base also serves to neutralize the HCl byproduct, driving the reaction to completion.

Diagram 2: Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_activation Step 1: Phenoxide Formation cluster_acylation Step 2: Acylation cluster_neutralization Byproduct Neutralization Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Aqueous NaOH Base->Phenoxide Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (RCOCl) AcylChloride->Intermediate Ester Product: Phenyl Ester Derivative Intermediate->Ester Chloride Elimination HCl HCl NaCl NaCl + H2O HCl->NaCl Base2 NaOH Base2->NaCl

Caption: Mechanism of the Schotten-Baumann esterification of a phenol.

Protocol: Synthesis of 4-Bromo-2-carboxy-6-methylphenyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in 10% aqueous NaOH solution (3.0 eq) in a beaker with vigorous stirring. Ensure complete dissolution to form the sodium salt.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC. A solid precipitate of the product may form.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product fully and protonate the carboxylic acid.

  • Filter the solid product and wash thoroughly with cold water.

  • Alternatively, if the product is not a solid, extract the acidified mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

ReagentMolar Eq.Purpose
This compound1.0Starting material
Benzoyl chloride1.1Acylating agent
Sodium hydroxide3.0Base for deprotonation and HCl neutralization
Dichloromethane-Organic solvent for extraction

III. Oxidation of the Hydroxyl Group

Phenols can be oxidized to quinones using various oxidizing agents.[5][6][7][9] The feasibility and outcome of this reaction for this compound would depend on the specific oxidant and reaction conditions. The substitution pattern of the aromatic ring will influence the stability of the resulting quinone.

Conceptual Discussion

Strong oxidizing agents like chromic acid, Fremy's salt (potassium nitrosodisulfonate), or sodium dichromate are commonly employed for the oxidation of phenols to p-benzoquinones.[5][7] For this compound, oxidation would likely yield a substituted p-benzoquinone. However, the presence of the electron-withdrawing carboxylic acid group and the bromine atom may render the ring less susceptible to oxidation compared to simple phenols. Experimental validation would be necessary to determine the optimal conditions and the structure of the resulting quinone. The reaction is generally reversible, with quinones being reducible back to hydroquinones.[6][7]

A potential product of oxidation could be 5-bromo-3-methyl-1,2-benzoquinone-4-carboxylic acid, although other isomers or degradation products might also form.

Conclusion

The hydroxyl group of this compound is a versatile handle for chemical modification. The protocols provided for Williamson ether synthesis and Schotten-Baumann esterification offer reliable starting points for the synthesis of a diverse range of derivatives. Researchers should consider the steric and electronic effects of the substituents on this molecule when optimizing reaction conditions. Further exploration of the oxidation chemistry of this compound could also lead to novel quinone-based structures with interesting biological or material properties.

References

  • Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024, September 20). 17.10: Reactions of Phenols.
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols - Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxy-3-methylbenzoic Acid in the Development of Advanced Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Bromo-2-hydroxy-3-methylbenzoic acid as a versatile scaffold for the synthesis of chemical probes. We will delve into the rationale behind its use, detailed synthetic protocols, and its application in target identification and validation workflows.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a substituted salicylic acid derivative that presents a unique combination of functional groups, making it an attractive starting point for the development of chemical probes. The strategic placement of the carboxyl, hydroxyl, methyl, and bromo moieties allows for a modular approach to probe design, where each component can be selectively functionalized to introduce reporter tags and reactive groups.

The bromine atom, in particular, offers several advantages in drug design and chemical probe development. It can increase the therapeutic activity and duration of action of a molecule. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
XLogP33.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Designing Chemical Probes from this compound

A chemical probe is a small molecule that is used to study the function of proteins in cells and organisms. A well-designed chemical probe typically consists of three key components: a ligand for selective binding to the target protein, a reporter group (e.g., a fluorophore or an affinity tag) for detection, and a reactive group for covalent modification of the target.

The this compound scaffold provides a robust framework for incorporating these elements. The carboxylic acid and hydroxyl groups can be functionalized to attach linkers and reporter tags, while the bromine atom can be utilized in cross-coupling reactions to introduce a photoreactive group for covalent capture of the target protein.

cluster_scaffold This compound Scaffold cluster_modifications Modular Functionalization cluster_probe_components Chemical Probe Components Scaffold C₈H₇BrO₃ Carboxyl Carboxylic Acid (-COOH) Scaffold->Carboxyl Site for Linker/Reporter Attachment Hydroxyl Hydroxyl Group (-OH) Scaffold->Hydroxyl Site for Linker/Reporter Attachment Bromo Bromo Group (-Br) Scaffold->Bromo Site for Reactive Group Attachment Linker Linker Arm Carboxyl->Linker Hydroxyl->Linker Reactive Reactive Group (e.g., Photocrosslinker) Bromo->Reactive Reporter Reporter Tag (e.g., Biotin, Fluorophore) Linker->Reporter

Caption: Modular design of chemical probes from the this compound scaffold.

Protocol: Synthesis of a Biotinylated Affinity-Based Probe

This protocol outlines the synthesis of a biotinylated affinity-based probe from this compound. The synthesis involves the protection of the carboxylic acid, attachment of a biotinylated linker via an ether linkage at the hydroxyl group, and introduction of a benzophenone photocrosslinker at the bromine position via a Suzuki coupling reaction.

Materials
  • This compound

  • (4-Formylphenyl)boronic acid

  • Biotin-PEG4-amine

  • Sodium cyanoborohydride

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification supplies

Procedure

Step 1: Protection of the Carboxylic Acid

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours.

  • Neutralize the reaction with sodium bicarbonate and extract the methyl ester with ethyl acetate.

  • Purify the product by column chromatography.

Step 2: Suzuki Coupling with (4-Formylphenyl)boronic acid

  • To a solution of the protected starting material in DMF, add (4-formylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90°C and stir for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Reductive Amination with Biotin-PEG4-amine

  • Dissolve the aldehyde from Step 2 and Biotin-PEG4-amine in DCM.

  • Add sodium cyanoborohydride and a drop of acetic acid.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Purify the biotinylated intermediate by column chromatography.

Step 4: Deprotection of the Carboxylic Acid

  • Dissolve the biotinylated intermediate in a mixture of TFA and DCM (1:1).

  • Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the final biotinylated chemical probe.

Start This compound Step1 Step 1: Protection (Esterification) Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Introduction of Photocrosslinker) Intermediate1->Step2 Intermediate2 Aldehyde Intermediate Step2->Intermediate2 Step3 Step 3: Reductive Amination (Attachment of Biotin Tag) Intermediate2->Step3 Intermediate3 Biotinylated Intermediate Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 FinalProduct Final Biotinylated Probe Step4->FinalProduct

Caption: Synthetic workflow for the preparation of a biotinylated chemical probe.

Protocol: Affinity Pull-Down Assay for Target Identification

This protocol describes the use of the synthesized biotinylated probe to identify its protein binding partners from a cell lysate. The protocol utilizes the photoreactive benzophenone group to covalently crosslink the probe to its target upon UV irradiation, followed by enrichment of the probe-protein complexes using streptavidin beads.

Materials
  • Synthesized biotinylated probe

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protease and phosphatase inhibitors

Procedure

Step 1: Cell Lysate Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

Step 2: Probe Incubation and UV Crosslinking

  • Incubate the cell lysate with the biotinylated probe at a predetermined concentration for 1 hour at 4°C.

  • Transfer the lysate to a petri dish and irradiate with 365 nm UV light for 30 minutes on

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS: 36194-82-8). This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step synthesis protocol. Our goal is to help you improve the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format. The primary synthetic route discussed is the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid.

Q1: My final yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common problem that can stem from several factors, from reaction conditions to work-up procedures.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This is often due to insufficient reaction time, improper temperature control, or degradation of the brominating agent.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A simple mobile phase like 4:1 Hexane:Ethyl Acetate with a few drops of acetic acid should show a clear separation between the starting material and the more polar product. If the starting material spot persists, consider extending the reaction time. Ensure the temperature is maintained; for brominations with Br₂, temperatures are often kept low (0-10 °C) to prevent side reactions.

  • Cause 2: Sub-optimal Reagent Stoichiometry. Using too little brominating agent will result in an incomplete reaction, while a large excess can lead to the formation of di-brominated byproducts, which consumes your desired product and complicates purification.

    • Solution: Use a slight excess of the brominating agent, typically 1.05 to 1.1 equivalents. This ensures the starting material is fully consumed without promoting significant over-bromination. Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture, which further suppresses side reactions.[1]

  • Cause 3: Mechanical Losses During Work-up. Significant product can be lost during extraction and filtration steps, especially if the product precipitates prematurely or is partially soluble in the aqueous phase.

    • Solution: During the work-up, after quenching with a reducing agent (e.g., sodium thiosulfate), ensure the solution is sufficiently acidic (pH 1-2) before extraction. This protonates the carboxylic acid, making it less soluble in water and more soluble in the organic extraction solvent (e.g., ethyl acetate). When filtering the final product after recrystallization, wash the collected solid with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Q2: My TLC and NMR show multiple spots/peaks. What are these impurities and how do I prevent them?

The presence of impurities is often related to the high reactivity of the substituted aromatic ring.

  • Impurity 1: 3,5-Dibromo-2-hydroxy-3-methylbenzoic acid. This is the most common byproduct, arising from over-bromination. The starting material is highly activated by both the hydroxyl and methyl groups, making it susceptible to a second bromination.[1]

    • Prevention: The key is precise control over the amount of brominating agent. Do not exceed 1.1 equivalents. Slow, dropwise addition of the bromine solution into a cooled, vigorously stirred reaction mixture is critical. This prevents localized areas of high bromine concentration where di-bromination is more likely to occur.

  • Impurity 2: Isomeric Byproducts (e.g., 3-Bromo isomer). While the directing groups strongly favor bromination at the 5-position, small amounts of other isomers can form under harsh conditions.

    • Prevention: Use milder reaction conditions. For example, performing the bromination in a solvent like glacial acetic acid or a halogenated solvent (chloroform, dichloromethane) at a controlled temperature (0-10 °C) enhances regioselectivity.[2][3] Avoid high temperatures or the use of strong Lewis acid catalysts, which can reduce selectivity.

  • Impurity 3: Benzylic Bromide Byproduct. If you are using N-Bromosuccinimide (NBS) as the brominating agent, bromination of the methyl group can occur via a radical pathway.

    • Prevention: This reaction, known as the Wohl-Ziegler reaction, is initiated by radical initiators (like AIBN or benzoyl peroxide) or UV light.[4] To ensure electrophilic aromatic substitution on the ring, perform the reaction in the dark and in a polar solvent (like acetic acid) without any radical initiators.

Q3: The purification by recrystallization is not working well. What can I do?

If recrystallization gives a poor recovery or does not significantly improve purity, consider these steps.

  • Solution 1: Acid-Base Extraction. Before recrystallization, perform an acid-base wash. Dissolve the crude product in an organic solvent like ethyl acetate. Extract this solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like any potential benzylic bromide) in the organic layer. Separate the aqueous layer and carefully re-acidify it with concentrated HCl to a pH of 1. The pure product will precipitate out and can be collected by filtration. This is often very effective at removing major impurities.

  • Solution 2: Choose the Right Recrystallization Solvent System. A single solvent may not be ideal. A common and effective method is to use a solvent pair, such as ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. This method often produces high-purity crystals.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic basis for the high regioselectivity of this reaction?

    • A: The regioselectivity is governed by the directing effects of the three substituents on the starting material, 2-hydroxy-3-methylbenzoic acid.

      • -OH group (at C2): This is a very strong activating, ortho, para-director. Its para position is C5.

      • -CH₃ group (at C3): This is a moderately activating, ortho, para-director. Its ortho position is C4 and its para position is C6.

      • -COOH group (at C1): This is a deactivating, meta-director. Its meta position is C5.

    • The powerful para-directing effect of the hydroxyl group and the meta-directing effect of the carboxylic acid group synergize, strongly directing the incoming bromine electrophile to the C5 position. This makes the formation of the 5-bromo isomer the major, and often exclusive, product under controlled conditions.

  • Q: Which brominating agent is better: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?

    • A: Both can be effective, but they have different advantages. **Molecular Bromine (Br₂) ** is highly reactive and cost-effective. It is typically used in a polar solvent like glacial acetic acid.[5] Its high reactivity requires careful temperature control and slow addition to avoid over-bromination. N-Bromosuccinimide (NBS) is a solid and is generally easier and safer to handle than liquid bromine. It is often used for selective bromination. For this specific transformation (electrophilic aromatic substitution), NBS in a polar solvent like acetic acid works well. It's crucial to avoid conditions that favor radical reactions (light, radical initiators) when using NBS to prevent benzylic bromination.[4][6]

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Corrosive, volatile liquidCrystalline solid
Handling Requires high caution, good ventilationEasier and safer to handle
Primary Use General purpose electrophilic brominationSelective, mild bromination (allylic, benzylic, aromatic)
Key Condition Polar solvent (e.g., Acetic Acid), low temp.Polar solvent (for aromatic), dark conditions
Main Side Reaction Over-bromination (di-bromo product)Benzylic bromination (if radical conditions are present)
  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid). On a silica plate, spot the starting material in one lane, the reaction mixture in a middle lane, and a co-spot (starting material and reaction mixture in the same lane) in a third lane. The product, this compound, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.

Optimized Synthesis Protocol

This protocol describes the synthesis of this compound from 2-hydroxy-3-methylbenzoic acid using molecular bromine in glacial acetic acid.

Materials and Equipment:
  • 2-hydroxy-3-methylbenzoic acid

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Deionized Water

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator, Buchner funnel.

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzoic acid (10.0 g, 65.7 mmol) in glacial acetic acid (80 mL). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Bromine Solution: In a separate beaker, carefully prepare a solution of molecular bromine (3.5 mL, 10.8 g, 67.7 mmol, 1.03 eq.) in glacial acetic acid (20 mL).

  • Bromination: Transfer the bromine solution to an addition funnel. Add the bromine solution dropwise to the stirred, cooled solution of the starting material over approximately 45-60 minutes. Maintain the internal temperature of the reaction below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution until the red-orange color of the excess bromine disappears and the solution becomes pale yellow or colorless.

  • Precipitation and Isolation: Pour the quenched reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white or off-white precipitate should form. Continue stirring for 15 minutes in the ice bath to maximize precipitation. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 30 mL).

  • Purification (Acid-Base Extraction & Recrystallization):

    • Transfer the crude solid to a separatory funnel containing ethyl acetate (150 mL) and water (100 mL). Shake until the solid dissolves.

    • Extract the organic layer with saturated sodium bicarbonate solution (2 x 75 mL). The product will move to the aqueous layer.

    • Combine the aqueous layers, cool in an ice bath, and carefully acidify with concentrated HCl to pH 1, at which point the pure product will precipitate.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry.

    • For exceptional purity, recrystallize the solid from an ethanol/water mixture. Dissolve the product in a minimum of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes. Filter, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum.

Expected Yield:
  • 80-90%

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC/NMR): >98%

Visual Diagrams

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase dissolve 1. Dissolve Starting Material in Acetic Acid cool 2. Cool to 0-5 °C dissolve->cool add_br2 3. Add Br2 Solution Dropwise cool->add_br2 react 4. Stir at Room Temp (Monitor by TLC) add_br2->react quench 5. Quench with Na2S2O3 react->quench precipitate 6. Precipitate in Ice Water quench->precipitate filter_crude 7. Filter Crude Product precipitate->filter_crude acid_base 8. Acid-Base Extraction filter_crude->acid_base recrystallize 9. Recrystallize from Ethanol/Water acid_base->recrystallize filter_pure 10. Filter & Dry Final Product recrystallize->filter_pure final_product Pure 5-Bromo-2-hydroxy- 3-methylbenzoic acid filter_pure->final_product

Caption: A generalized workflow for the synthesis and purification.

Troubleshooting Decision Tree

G cluster_tlc start Problem: Low Yield or Impure Product check_tlc Analyze Crude by TLC start->check_tlc sm_present Starting Material Present? check_tlc->sm_present mult_spots Multiple Product Spots? sm_present->mult_spots No incomplete_rxn Diagnosis: Incomplete Reaction Solution: - Increase reaction time - Check reagent stoichiometry sm_present->incomplete_rxn Yes over_brom Diagnosis: Over-bromination Solution: - Use 1.05 eq. Br2 - Add Br2 slowly at 0°C mult_spots->over_brom Yes (Higher Rf Spot) purify Diagnosis: Mixture of Products Solution: - Perform Acid-Base Extraction - Optimize Recrystallization Solvent mult_spots->purify Yes (Similar Rf Spots)

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. (Available at: [Link])

  • Method for preparing 5-bromoacetylsalicylic acid methyl ester. (2012). CN102557947A.
  • Synthesis of methyl 5-bromosalicylate. PrepChem. (n.d.). (Available at: [Link])

  • Beck, T. M., Haller, H., & Streuff, J. (2014). Brominations with Pr4NBr9. Synthesis, 46(06), 740-747.
  • Pure 5-bromosalicylic acid prodn. (1976). DE2503929A1.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (2008). SYNLETT, 2008(18), 2825-2827. (Available at: [Link])

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013). CN103467296A.
  • Wikipedia contributors. (2023). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. (Available at: [Link])

  • Reagent Guide. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. (Available at: [Link])

  • Asadabadi, A., et al. (2015). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones... ResearchGate. (Available at: [Link])

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. (Available at: [Link])

  • Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (Available at: [Link])

Sources

Technical Support Center: Troubleshooting Side Products in the Bromination of 2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this reaction to synthesize 5-bromo-2-hydroxy-3-methylbenzoic acid, a valuable building block in pharmaceutical and materials science. While seemingly straightforward, this aromatic substitution is prone to the formation of several side products that can complicate purification and reduce yields.

This guide provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and the chemical rationale behind them to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple spots on TLC and several masses in my LC-MS analysis besides my desired product. What are these impurities?

This is the most common issue encountered. The substituted benzene ring of 2-hydroxy-3-methylbenzoic acid has several reactive sites, and reaction conditions can lead to a mixture of products. The primary impurities are typically:

  • Dibrominated Product: The most likely culprit is a dibrominated species, such as 5,X-dibromo-2-hydroxy-3-methylbenzoic acid. The initial product, this compound, contains a ring that is still activated by the powerful hydroxyl (-OH) group, making it susceptible to a second bromination if excess brominating agent is present or the reaction time is too long.

  • Decarboxylated Byproducts: Salicylic acid and its derivatives can undergo decarboxylation (loss of the -COOH group), particularly at elevated temperatures, to form 2-methylphenol (o-cresol).[1] This highly activated phenol intermediate reacts rapidly with bromine to produce a mixture of brominated cresols (e.g., 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, and 4,6-dibromo-2-methylphenol). These are neutral impurities and will have distinct chromatographic behavior.

  • Isomeric Monobromo Products: While the directing effects of the hydroxyl group strongly favor bromination at the C5 position (para), minor amounts of other isomers, such as 3-bromo-2-hydroxy-5-methylbenzoic acid, can form, especially if the reaction temperature is not well-controlled.

  • Unreacted Starting Material: An incomplete reaction will leave residual 2-hydroxy-3-methylbenzoic acid.

The formation of these side products is a direct consequence of the reaction mechanism, which is governed by the directing effects of the substituents on the aromatic ring.

Reaction_and_Side_Products SM 2-hydroxy-3-methylbenzoic acid DP This compound (Desired Product) SM->DP + Br2 (1 equiv) DC 2-methylphenol (o-cresol) SM->DC Heat (-CO2) DB Dibromo species DP->DB + Br2 (excess) BC Brominated cresols DC->BC + Br2

Caption: Primary reaction pathway and major side product formation routes.

Q2: I'm consistently getting a significant amount of a dibrominated side product. How can I suppress its formation?

The formation of a dibrominated product is a classic sign of over-bromination. The key is precise control over the reaction stoichiometry and conditions.

Causality: The hydroxyl group in your desired monobrominated product is a powerful activating group, making the ring electron-rich and prone to further electrophilic attack.

Troubleshooting Steps:

  • Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., molecular bromine, Br₂). Carefully measure your reagents.

  • Controlled Reagent Addition: Dissolve the bromine in a small amount of the reaction solvent (e.g., glacial acetic acid) and add it dropwise to the solution of the starting material over an extended period. This maintains a low instantaneous concentration of bromine, favoring mono-substitution.

  • Temperature Management: Conduct the reaction at a low temperature. Cooling the reaction vessel to 0-5°C in an ice bath before and during the bromine addition is critical. Electrophilic aromatic substitution is an exothermic process, and low temperatures reduce the reaction rate, thereby decreasing the likelihood of over-bromination.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC). Once the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.

Q3: My reaction yields are low, and I notice a distinct phenolic smell during workup, suggesting decarboxylation. What causes this and how can it be prevented?

Decarboxylation is a thermally-driven side reaction that plagues many reactions involving salicylic acids. The resulting phenol is often more reactive towards bromine than the starting material, consuming the reagent and leading to a complex mixture of brominated phenols.[1]

Causality: The intramolecular hydrogen bond between the hydroxyl and carboxyl groups in salicylic acid derivatives can facilitate the loss of carbon dioxide upon heating.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below room temperature, ideally between 0°C and 10°C, throughout the addition and stirring phases. Avoid any external heating.

  • Choice of Solvent: While glacial acetic acid is common, consider alternative solvents if temperature control is challenging. Less acidic, aprotic solvents can sometimes suppress this side reaction, though they may require different brominating agents (e.g., N-Bromosuccinimide).

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. As soon as analytical monitoring indicates full conversion of the starting material, proceed with the workup.

Q4: How can I purify my crude product and effectively remove these side products?

A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

Purification_Workflow A Crude Product (Mixture of acids and neutral phenols) B Dissolve in Base (e.g., aq. NaHCO3) & Extract with Organic Solvent (e.g., EtOAc) A->B C Organic Layer (Neutral Impurities: Brominated Cresols) B->C Separate D Aqueous Layer (Sodium salts of carboxylic acids) B->D Separate E Acidify Aqueous Layer (e.g., with 2M HCl) D->E F Precipitated Solids (Desired Product, Dibromo-acid, SM) E->F G Recrystallization (e.g., Ethanol/Water or Toluene) F->G H Pure this compound G->H

Caption: A logical workflow for the purification of the crude product.

  • Acid-Base Extraction (to remove neutral impurities): This is highly effective for removing the brominated cresol byproducts.

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic solution with an aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The desired product, unreacted starting material, and any other acidic byproducts will deprotonate and move into the aqueous layer as their sodium salts.

    • The neutral brominated cresols will remain in the organic layer, which can then be discarded.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~1-2. Your desired product and other acidic compounds will precipitate out. Filter to collect the solid.

  • Recrystallization (to remove acidic impurities): This is the final and most crucial step to separate the desired monobromo product from the dibromo product and unreacted starting material.

    • Solvent Selection: The key is finding a solvent system where the solubility of the desired product and the impurities are sufficiently different. Common systems include ethanol/water, methanol/water, acetic acid/water, or toluene.

    • Procedure: Dissolve the solid from the previous step in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. The desired 5-bromo isomer, often being less soluble than the dibromo or starting material, should crystallize out in higher purity.

Troubleshooting Summary Table

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant Dibromo Product 1. Excess brominating agent (>1.05 eq).2. High reaction temperature.3. Prolonged reaction time.1. Use 1.0-1.05 eq of bromine.2. Maintain temperature at 0-5°C.3. Monitor via TLC/LC and quench upon completion.4. Purify via recrystallization.
Low Yield, Phenolic Odor 1. Decarboxylation due to heat.2. Overly acidic conditions.1. Ensure strict temperature control (<10°C).2. Minimize reaction time.3. Use acid-base extraction to remove neutral cresol byproducts.
Presence of Starting Material 1. Insufficient brominating agent.2. Reaction not run to completion.3. Low reaction temperature slowing kinetics excessively.1. Ensure 1.0 eq of bromine is used.2. Allow reaction to proceed until SM is consumed (TLC/LC monitoring).3. If kinetics are too slow at 0°C, allow to warm slowly to 10-15°C.
Tarry, Insoluble Byproducts 1. Oxidation by bromine.2. Uncontrolled exotherm leading to decomposition.1. Ensure slow, controlled addition of bromine.2. Maintain low temperature.3. Degas solvents if necessary.

Validated Experimental Protocol: Selective Monobromination

This protocol is optimized to favor the formation of this compound.

Reagents & Equipment:

  • 2-hydroxy-3-methylbenzoic acid

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and dropping funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-5°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, slowly add the 10% sodium thiosulfate solution to the reaction mixture until the reddish-brown color of excess bromine disappears.

  • Precipitation & Isolation: Pour the reaction mixture into a beaker containing ice-cold water. A white or off-white precipitate should form. Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid and purify using the acid-base extraction and/or recrystallization methods described in Q4.

By implementing these robust control strategies and purification protocols, you can consistently achieve high yields and purity for your target compound, minimizing the impact of common side products.

References

  • Gauth-AI. (n.d.). Outline the mechanism for the bromination of salicylic acid. Gauth. Retrieved from [Link]

  • Patil, B., Thakur, D. J., Shende, M., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22, 5072-5076. Retrieved from [Link]

  • Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Vedantu. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Request PDF. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

  • Janz, K., & Kaila, N. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry, 74(13), 4849–4852. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Bromination of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the regioselective bromination of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving specific bromination patterns on phenolic scaffolds. Phenols, while highly activated towards electrophilic aromatic substitution, present unique challenges in controlling the position and degree of bromination. This resource provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromination of a simple phenol with Br₂ is yielding a mixture of di- and tri-brominated products, but I only want monobromination. How can I control this?

Answer: This is a classic challenge stemming from the powerful activating nature of the hydroxyl group. The -OH group strongly activates the aromatic ring, making the initial monobrominated product even more susceptible to further bromination than the starting phenol in some cases.[1][2]

Core Problem: The high reactivity of the phenol ring leads to over-bromination, especially with a reactive electrophile source like aqueous bromine.[3][4]

Troubleshooting Strategies:

  • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a less reactive brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that provides a lower, steady concentration of the electrophilic bromine species, thereby favoring monobromination.[5][6]

  • Solvent Selection: The solvent plays a critical role in modulating reactivity.

    • Non-polar Solvents: Performing the reaction in a non-polar solvent like carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures can significantly reduce the rate of reaction and minimize polysubstitution.[3][7]

    • Polar Solvents: Polar solvents like water can enhance the polarization of the Br-Br bond, increasing the electrophilicity and leading to rapid, uncontrolled reactions, often resulting in the formation of a 2,4,6-tribromophenol precipitate.[3][7]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for the monobrominated product.

Q2: I am trying to achieve para-selective bromination on my substituted phenol, but I keep getting a significant amount of the ortho-isomer. What factors control the ortho/para ratio?

Answer: The regioselectivity between the ortho and para positions is a nuanced interplay of steric and electronic effects, further influenced by the reaction conditions. While the hydroxyl group directs to both positions, achieving high para-selectivity often requires careful optimization.[8][9]

Underlying Principles:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position, especially if the phenol already has a substituent at another ortho or meta position. Larger brominating agents or solvent-reagent complexes will preferentially attack the less hindered para position.[10]

  • Solvent Effects & Hydrogen Bonding: The choice of solvent can dramatically influence the ortho/para ratio.

    • In non-coordinating solvents like CCl₄, the hydroxyl group is relatively unencumbered, and a mixture of ortho and para products is common.

    • In solvents capable of hydrogen bonding, such as acetonitrile or ethers, the solvent can form a bulky complex around the hydroxyl group, sterically shielding the ortho positions and favoring para substitution.[11][12][13] For example, when 2-isopropylphenol is treated with NBS in toluene, it favors ortho bromination, whereas in acetonitrile, the major product is the result of para bromination due to hydrogen bonding between the phenolic proton and the nitrogen of acetonitrile.[11]

Troubleshooting Workflow for para-Selectivity:

G start Goal: Increase para-Selectivity sterics Is the ortho-position sterically hindered? start->sterics reagent Use a Bulky Brominating Agent (e.g., Pyridinium Bromide Perbromide) continue High para-selectivity is likely reagent->continue solvent Employ a Hydrogen-Bonding Solvent (e.g., Acetonitrile) solvent->continue yes Yes sterics->yes   no No sterics->no   yes->reagent no->solvent consider_protecting_group Consider a Protecting Group Strategy no->consider_protecting_group

Caption: Decision workflow for enhancing para-selectivity.

Experimental Protocol for High para-Selectivity:

A recently developed method utilizes trimethylsilyl bromide (TMSBr) in the presence of a bulky sulfoxide, like (4‐ClC₆H₄)₂SO, in acetonitrile. This system has been shown to yield excellent para-selectivity (up to 99:1) due to a proposed O–H···S hydrogen bond interaction that directs the bromination to the para position.[14]

Q3: Conversely, how can I favor ortho-bromination over para-bromination?

Answer: Achieving ortho-selectivity can be more challenging due to steric factors but is attainable through specific strategies that often involve directing effects or modifying the electronic nature of the phenol.

Strategies for ortho-Selectivity:

  • Directing Groups: If your synthesis allows, installing a directing group at a meta position can influence the regioselectivity. However, a more direct approach involves the phenoxide ion.

  • Phenoxide-Mediated Bromination: In the presence of a base, the phenol is deprotonated to form a phenoxide ion. This highly activated species can coordinate with the electrophile. In non-polar solvents, the reaction of a metal phenoxide with bromine can favor the formation of an intermediate that rearranges to the ortho-brominated product.[13]

  • Lewis Acid Catalysis: While phenols are typically reactive enough to not require a Lewis acid, certain Lewis acids can chelate to the hydroxyl group, directing the brominating agent to the adjacent ortho position.[15] This approach must be carefully managed to avoid unwanted side reactions.

Comparative Table of Conditions for Regioselectivity:

Desired IsomerBrominating AgentSolvent SystemKey Mechanistic FeatureTypical Outcome
para-Bromophenol NBS / TMSBr + Bulky SulfoxideAcetonitrileHydrogen bonding shields ortho positionsHigh para-selectivity (>95%)[11][14]
ortho-Bromophenol Br₂Non-polar (e.g., CCl₄) with a basePhenoxide intermediate rearrangementModerate to good ortho-selectivity[13]
2,4,6-Tribromophenol Aqueous Br₂Water / Polar Protic SolventsHigh activation, rapid reactionNear-quantitative polybromination[3]
Q4: My phenol has a sensitive functional group that is not compatible with bromine. How can I selectively brominate the ring?

Answer: This is a common challenge in multi-step synthesis. The solution often lies in using a protecting group strategy to temporarily mask the sensitive functionality.

Protecting Group Strategy Workflow:

G start Starting Phenol with Sensitive Group protect Step 1: Protect Sensitive Functional Group start->protect brominate Step 2: Perform Regioselective Bromination on Phenolic Ring protect->brominate deprotect Step 3: Deprotect the Sensitive Group brominate->deprotect product Final Product deprotect->product

Caption: General workflow for using protecting groups.

Common Scenarios and Solutions:

  • Protecting the Hydroxyl Group: If the hydroxyl group itself interferes with a subsequent reaction or alters the electronic properties undesirably for bromination, it can be protected. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDPS).[16] Keep in mind that protecting the -OH group will reduce its activating ability, potentially requiring harsher bromination conditions.

  • Orthogonal Protecting Groups: In complex molecules with multiple functional groups, using orthogonal protecting groups is key. This strategy allows for the selective removal of one protecting group without affecting others.[17][18] For example, a Boc-protected amine (acid-labile) can coexist with a benzyl-protected phenol (removable by hydrogenolysis).

Protocol Example: Bromination of a Phenol with a Reducible Group (e.g., Aldehyde)

  • Protection: Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to many brominating agents.[18]

  • Bromination: Perform the regioselective bromination on the phenol ring using your optimized conditions (e.g., NBS in acetonitrile for para-selectivity).

  • Deprotection: Remove the acetal protecting group using aqueous acid to regenerate the aldehyde.

By protecting the sensitive group, you can perform the desired bromination without side reactions, significantly improving the yield and purity of your target molecule.

References

  • Vertex AI Search. (2021). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • Common Organic Chemistry.
  • YouTube. (2025).
  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.
  • Guidechem.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry.
  • YouTube. (2013).
  • RSC Publishing. Solvent Effect on the ortbo:para Ratio in the Bromination of Phenols. B romi nat ion with B romocyclo hexad ienones and N-.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • National Institutes of Health. (2014).
  • ResearchGate. The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Wikipedia.
  • Chemistry Steps. Reactions of Phenols.
  • Journal of the Chemical Society, Perkin Transactions 2. The ortho : para ratio in the bromination of phenol.
  • YouTube. (2022).
  • Jiao, N., et al. (2015). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Source details not fully available in search results].
  • Pearson.
  • Reddit. (2024).
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ResearchGate. Regioselective bromination of phenols. | Download Scientific Diagram.
  • National Institutes of Health. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • ResearchGate.
  • National Institutes of Health. (2017). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides.
  • Collegedunia. (2024).
  • Khan Academy.
  • Allen. Assertion (A) Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason (R) Lewis acid polarises the bromine molecule..
  • Wikipedia. N-Bromosuccinimide.
  • ResearchGate. Oxy bromination of phenol using vanadium metal with Lewis acid.
  • PubMed Central. (2012).
  • N-Bromosuccinimide. (2019). [Source details not fully available in search results].
  • ACS Publications. (2024). Regioselective Substitution of BINOL | Chemical Reviews.
  • National Institutes of Health.
  • Organic Chemistry Portal. Protective Groups.
  • PubMed. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
  • Wikipedia. Protecting group.
  • Chemguide. ring reactions of phenol.

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS No. 36194-82-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological assays.

Section 1: Compound Profile and Impurity FAQs

A thorough understanding of your compound's properties and potential impurities is the foundation of an effective purification strategy.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 36194-82-8[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Appearance Solid (Varies from white to off-white/tan)[3]
pKa Estimated ~2-3 (Carboxylic Acid)N/A
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water.[4]
Frequently Asked Questions: Impurity Profile

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid. Common impurities include:

  • Unreacted Starting Material: Residual 2-hydroxy-3-methylbenzoic acid.

  • Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to isomers such as 3-bromo or di-bromo species. The formation of isomeric bromo-benzoic acids is a known challenge in similar reactions.[4]

  • Neutral or Basic Compounds: Any non-acidic reagents or byproducts from the synthesis.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., sulfuric acid, acetic acid) and residual brominating agents.[4]

Q2: How can I get a quick preliminary assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first step. Spot your crude material alongside the starting material on a silica gel plate. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). To prevent streaking, which is common with carboxylic acids on silica, add 0.5-1% acetic acid to your mobile phase.[5] The presence of multiple spots indicates impurities.

Section 2: Designing Your Purification Strategy

There is no single "best" method; the optimal strategy depends on the nature of the impurities. The following workflow provides a logical approach to achieving high purity.

G start Crude 5-Bromo-2-hydroxy- 3-methylbenzoic acid dissolve Dissolve in Ethyl Acetate or other suitable organic solvent start->dissolve extraction Perform Acid-Base Extraction (wash with aq. NaHCO₃) dissolve->extraction organic_layer Organic Layer: Contains Neutral/Basic Impurities (Discard or analyze) extraction->organic_layer Separate aqueous_layer Aqueous Layer: Contains Sodium 5-bromo-2-hydroxy- 3-methylbenzoate extraction->aqueous_layer Separate acidify Acidify Aqueous Layer (e.g., with 6M HCl) to pH < 2 aqueous_layer->acidify precipitate Collect Precipitated Solid (via vacuum filtration) acidify->precipitate purity_check1 Assess Purity (TLC, Melting Point) precipitate->purity_check1 isomers_present Are Isomers or Close-Running Impurities Present? purity_check1->isomers_present recrystallize Recrystallization isomers_present->recrystallize No chromatography Silica Gel Column Chromatography isomers_present->chromatography Yes final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product G start Problem: Compound Streaks on Silica TLC cause Cause: Strong interaction between acidic proton of COOH and silica gel surface start->cause solution Solution: Suppress deprotonation of the acid cause->solution action Action: Add 0.5-1% acetic acid (or formic acid) to the mobile phase (eluent) solution->action result Result: Compound remains protonated, interaction with silica is reduced, leading to sharp, well-defined spots action->result

Sources

Degradation and stability of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. The presence of bromo, hydroxyl, and methyl functional groups on the benzoic acid core imparts specific chemical properties that also influence its stability. Understanding the degradation pathways and factors affecting its stability is crucial for its proper handling, storage, and application.

This guide provides a comprehensive overview of the stability and degradation of this compound, drawing on established principles of organic chemistry and data from related molecules where direct studies on this specific compound are limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (hydrolysis), and oxidizing agents (oxidative degradation).[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2] For optimal stability, storage at 4°C under an inert atmosphere, such as nitrogen, is recommended.[2]

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, such as the development of a yellowish or brownish tint, is often an indication of degradation. This can be caused by oxidation or photodegradation, leading to the formation of colored byproducts. It is advisable to verify the purity of the sample using an appropriate analytical technique, such as HPLC, before use.

Q4: Can I dissolve this compound in aqueous solutions for my experiments?

A4: While it has some solubility in hot water, its solubility in cold water is limited. It is more soluble in organic solvents like ethanol and ether. When preparing aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions can promote hydrolysis. The stability of related salicylic acid derivatives in aqueous solutions has been shown to be pH-dependent.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Potential Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Verify Purity: Before use, always check the purity of your this compound stock using a suitable analytical method like HPLC-UV.

      • Freshly Prepare Solutions: Prepare solutions fresh for each experiment to minimize degradation in the solvent.

      • Control Experimental Conditions: Protect your experimental setup from light and maintain a controlled temperature.

      • pH Considerations: If using aqueous buffers, evaluate the stability of the compound at the specific pH of your assay.

  • Potential Cause 2: Presence of Impurities from Synthesis.

    • Troubleshooting Steps:

      • Source High-Purity Compound: Ensure you are using a high-purity grade of the compound from a reputable supplier.

      • Characterize Your Sample: If you have synthesized the compound in-house, thoroughly characterize it to identify and quantify any residual starting materials or byproducts, such as isomers (e.g., 3-bromo-2-hydroxy-5-methylbenzoic acid).[4]

Issue 2: Appearance of Unexpected Peaks in Chromatograms
  • Potential Cause: On-column degradation or degradation in the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase pH: The pH of the mobile phase can influence the stability of the analyte. Experiment with different pH values to find optimal conditions.

      • Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.

      • Sample Preparation Solvent: Ensure the sample is dissolved in a solvent that promotes its stability. Anhydrous acetonitrile is often a good choice for initial sample preparation.

In-Depth Technical Guide: Degradation and Stability

While specific degradation pathways for this compound are not extensively documented in peer-reviewed literature, we can infer the most probable degradation routes based on the known reactivity of its functional groups and studies on analogous compounds like bromophenols and salicylic acid derivatives.

Photodegradation

Exposure to UV or even sunlight can induce degradation. The primary photodegradation pathways for brominated phenols involve:[5]

  • Photohydrolysis: Replacement of the bromine atom with a hydroxyl group, which would yield 2,5-dihydroxy-3-methylbenzoic acid.

  • Debromination: Removal of the bromine atom, leading to the formation of 2-hydroxy-3-methylbenzoic acid.

  • Bromine Migration: Transfer of the bromine atom to a different position on the aromatic ring.

Photodegradation_Pathway Parent 5-Bromo-2-hydroxy- 3-methylbenzoic acid UV_Light UV Light Parent->UV_Light Product1 2,5-Dihydroxy- 3-methylbenzoic acid UV_Light->Product1 Photohydrolysis Product2 2-Hydroxy- 3-methylbenzoic acid UV_Light->Product2 Debromination Product3 Isomeric Brominated Products UV_Light->Product3 Bromine Migration caption Inferred Photodegradation Pathways

Thermal Degradation

At elevated temperatures, benzoic acid and its derivatives are known to undergo decarboxylation.[6][7] For this compound, the likely thermal degradation product is 4-bromo-2-methylphenol .

Thermal_Degradation_Pathway Parent 5-Bromo-2-hydroxy- 3-methylbenzoic acid Heat Heat (Δ) Parent->Heat Product 4-Bromo-2-methylphenol Heat->Product CO2 CO₂ Heat->CO2 caption Inferred Thermal Degradation Pathway

Oxidative Degradation

Oxidizing agents, including atmospheric oxygen over long periods, can degrade the compound. Based on studies of other substituted benzoic acids, oxidative degradation can proceed via:[8][9]

  • Hydroxylation: Addition of further hydroxyl groups to the aromatic ring.

  • Oxidative Decarboxylation: Loss of the carboxyl group as CO₂ with concomitant oxidation of the ring.

  • Ring Cleavage: Under strong oxidative conditions, the aromatic ring can be cleaved to form aliphatic acids.

Hydrolytic Degradation

The stability of this compound in aqueous solution is expected to be pH-dependent. While the ester and amide derivatives are more susceptible to hydrolysis, extreme pH values can affect the stability of the parent acid, potentially accelerating other degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[10][11][12]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A, 30% B. Linearly increase B to 90% over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (or determine λmax by UV scan)
Injection Volume 10 µL

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Evaluation Stock Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress Dilute Dilute to Working Concentration Stress->Dilute Inject Inject Sample onto C18 Column Dilute->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Compare Compare Stressed vs. Control Samples Integrate->Compare Identify Identify Degradation Products Compare->Identify caption Workflow for Stability-Indicating HPLC Analysis

References

  • de la Obra, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 31-40. [Link]

  • S, P., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Bentham Science Publishers. [Link]

  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]

  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials, 21(19), 1941-1946. [Link]

  • Singh, S., et al. (2013). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Lindquist, N. T., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(2), 337-344. [Link]

  • Pouliquen-Sonaglia, I., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 220-227. [Link]

  • Hirai, Y., et al. (1985). Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-hydroxy-3-methylbenzoic acid in their reaction media. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate the successful use of this compound in your research.

Understanding the Solubility Challenge: A Molecular Perspective

This compound (MW: 231.04 g/mol , CAS: 36194-82-8) is a substituted salicylic acid derivative.[1] Its solubility is governed by the interplay of its functional groups: a carboxylic acid, a phenolic hydroxyl group, a methyl group, and a bromine atom. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, which generally favors solubility in polar solvents. However, the aromatic ring, the methyl group, and the bromine atom contribute to its lipophilicity, which can lead to poor solubility in aqueous media and some polar organic solvents.

This low pKa of the carboxylic acid means that at neutral pH, the molecule will exist predominantly in its deprotonated, more soluble carboxylate form. Conversely, in acidic conditions (pH < 2.5), it will be in its protonated, less soluble free acid form.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The insolubility you are observing is likely due to a mismatch between the polarity of your solvent and the compound. This compound has both polar (carboxyl, hydroxyl) and non-polar (brominated aromatic ring, methyl group) characteristics. If the solvent is too non-polar (e.g., hexanes, toluene) or, in some cases, too polar and unable to effectively solvate the non-polar regions (e.g., water at low pH), you will encounter poor solubility.

Q2: I am using an aqueous buffer. What is the optimal pH for dissolving this compound?

A2: For aqueous solutions, the solubility of this compound is highly pH-dependent.[4] To maximize solubility, you should aim for a pH that is at least 1-2 units above the pKa of the carboxylic acid. Given the estimated pKa of ~2.5-3.0, dissolving the compound in a buffer with a pH of 4.5 or higher will convert the carboxylic acid to its much more soluble carboxylate salt.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent is an excellent strategy.[5][6] A small amount of a miscible organic solvent can disrupt the crystal lattice of the solid and create a more favorable solvation environment. For aqueous reactions, adding a polar, water-miscible co-solvent like ethanol, isopropanol, or DMSO can significantly enhance solubility. For organic reactions, a similar principle applies where a co-solvent can be used to fine-tune the polarity of the reaction medium.

Q4: Would heating the mixture help to dissolve the compound?

A4: In many cases, heating will increase the solubility of a solid in a liquid. However, you must consider the thermal stability of this compound and other components in your reaction mixture. Before heating, verify that the compound and your other reactants are stable at the intended temperature. Also, be aware that the compound may precipitate out of solution upon cooling.

Q5: Is salt formation a viable strategy to improve solubility for subsequent steps?

A5: Absolutely. Converting this compound to a salt is a common and highly effective method to increase its aqueous solubility.[7][8][9] By reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate), you form the corresponding carboxylate salt, which is generally much more soluble in water and polar solvents.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing poor solubility, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Strategy Selection cluster_2 Troubleshooting Pathways cluster_3 Implementation & Verification cluster_4 Outcome start Poor solubility of this compound observed strategy Select an appropriate solubilization strategy start->strategy solvent Solvent System Modification strategy->solvent ph pH Adjustment (Aqueous Systems) strategy->ph salt Salt Formation strategy->salt temp Temperature Increase strategy->temp protocol_solvent Follow Co-Solvent Screening Protocol solvent->protocol_solvent protocol_ph Follow pH Adjustment Protocol ph->protocol_ph protocol_salt Follow Salt Formation Protocol salt->protocol_salt protocol_temp Follow Controlled Heating Protocol temp->protocol_temp verify Verify Dissolution and Stability protocol_solvent->verify protocol_ph->verify protocol_salt->verify protocol_temp->verify end Proceed with Experiment verify->end G cluster_0 Low pH (e.g., pH < 2.5) cluster_1 High pH (e.g., pH > 4.5) low_ph Protonated Form (Poorly Soluble) high_ph Deprotonated Form (Highly Soluble) low_ph->high_ph Increase pH (add base) high_ph->low_ph Decrease pH (add acid)

Caption: pH-dependent solubility equilibrium.

Experimental Protocol: pH-Mediated Dissolution

  • Objective: To dissolve this compound in an aqueous medium by pH adjustment.

  • Materials: this compound, deionized water or buffer, and a suitable base (e.g., 1M NaOH, 1M K₂CO₃).

  • Procedure:

    • Suspend the desired amount of this compound in the aqueous medium.

    • While stirring, add the base dropwise.

    • Monitor the dissolution of the solid. Continue adding the base until all the solid has dissolved.

    • Measure the final pH of the solution.

    • If necessary, adjust the pH back towards the desired reaction pH, being careful not to go so low that the compound precipitates.

Salt Formation for Enhanced Solubility

Creating a salt of the compound can be an effective way to handle it, especially if you need to prepare a stock solution.

Experimental Protocol: Preparation of a Sodium Salt Stock Solution

  • Objective: To prepare a soluble stock solution of the sodium salt of this compound.

  • Materials: this compound, a suitable solvent (e.g., water, ethanol), and a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

  • Procedure:

    • Dissolve or suspend a known molar amount of this compound in the chosen solvent.

    • Add one molar equivalent of the base (e.g., for every 1 mmol of the acid, add 1 mL of 1M NaOH).

    • Stir the mixture until all the solid has dissolved, indicating the formation of the salt.

    • This stock solution can then be added to your reaction mixture. Be mindful of how the introduction of the salt and any excess base might affect your reaction.

References

  • PubChem. 5-Bromosalicylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. How does pH affect the solubility of phenolic acid? [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. [Link]

  • PubChem. 3-Methylsalicylic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • Wikipedia. 3-Methylsalicylic acid. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 36194-82-8)[1][2]. This guide is designed to provide researchers and process chemists with in-depth protocols, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic bromination of 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid)[3][4].

Reaction Scheme:

Troubleshooting_Workflow start Problem Encountered During Synthesis low_yield Low Yield or Incomplete Reaction start->low_yield impurity Product Contains Impurities start->impurity color Product is Colored (Off-white/Yellow) start->color scaleup Scale-up Difficulties (e.g., Exotherm) start->scaleup check_temp Was reaction temp too low? low_yield->check_temp check_overbromination Dibromo-adducts or isomers detected? impurity->check_overbromination check_sm Starting material remains? impurity->check_sm check_quench Was excess Br2 fully quenched with Na2S2O3? color->check_quench check_cooling Was cooling capacity sufficient for exotherm? scaleup->check_cooling check_br Was Br2 stoichiometry correct (1.05-1.1 eq)? check_temp->check_br check_time Was reaction time sufficient? check_br->check_time sol_low_yield Solution: Increase temp slightly (to 25°C), check Br2 assay, or extend reaction time. check_time->sol_low_yield sol_overbromination Solution: Lower reaction temp, reduce Br2 eq. to 1.0, improve dropwise addition. check_overbromination->sol_overbromination sol_sm Solution: Increase reaction time or slightly increase Br2 eq. check_sm->sol_sm sol_quench Solution: Ensure complete quenching. Recrystallize product. check_quench->sol_quench sol_cooling Solution: Improve cooling, slow down addition rate, dilute reaction mixture. check_cooling->sol_cooling

Sources

Characterization of unexpected byproducts in the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and characterizing unexpected byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and ensure the integrity of your results.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid). While seemingly straightforward, this reaction is often complicated by the nuanced directing effects of the substituents on the aromatic ring. The interplay between the activating ortho-, para-directing hydroxyl and methyl groups, and the deactivating meta-directing carboxylic acid group, can lead to a mixture of products, including constitutional isomers and poly-brominated species. This guide provides a framework for understanding, identifying, and mitigating the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common method is the direct bromination of 2-hydroxy-3-methylbenzoic acid using a brominating agent such as liquid bromine in a suitable solvent like acetic acid or a halogenated hydrocarbon. A Lewis acid catalyst may sometimes be employed, although the activating nature of the starting material can often suffice.

Q2: What are the primary expected byproducts in this synthesis?

Based on the directing effects of the substituents, the most likely byproducts are other constitutional isomers of the mono-brominated product. The formation of the 3-bromo-2-hydroxy-5-methylbenzoic acid isomer is a strong possibility. Additionally, di-brominated products can form, particularly if the reaction conditions are not carefully controlled.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of new spots corresponding to the product and any byproducts.

Q4: What are the key safety precautions for this reaction?

Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that a solution of sodium thiosulfate is readily available to quench any unreacted bromine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and characterization of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated mass of this compound is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a complex mixture of spots.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Reaction The reaction may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction closely using TLC. If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the brominating agent is correct.
Formation of Multiple Products The reaction conditions may favor the formation of isomeric byproducts or poly-brominated species, reducing the yield of the desired isomer.Optimize reaction conditions by running small-scale trials. Lowering the reaction temperature can often improve regioselectivity. Slow, dropwise addition of the brominating agent can also help to minimize side reactions.
Product Loss During Workup The product may be partially soluble in the aqueous phase during extraction or lost during filtration and transfer steps.Ensure the pH of the aqueous phase is sufficiently acidic during extraction to keep the carboxylic acid protonated and in the organic layer. Minimize the number of transfers and ensure complete recovery from glassware.
Sub-optimal Brominating Agent The choice of brominating agent can influence the outcome.If using liquid bromine, consider alternative, milder brominating agents such as N-Bromosuccinimide (NBS) which can sometimes offer better control and selectivity.
Problem 2: Presence of Unexpected Isomers in the Final Product

Symptoms:

  • ¹H NMR spectrum of the purified product shows more than the expected number of aromatic proton signals.

  • The melting point of the product is broad and lower than the literature value for pure this compound.

  • HPLC analysis reveals multiple peaks with the same mass-to-charge ratio.

Causality and Identification Workflow:

The formation of isomers is a direct consequence of the competing directing effects of the hydroxyl, methyl, and carboxyl groups. The hydroxyl and methyl groups activate the ortho and para positions, while the carboxyl group directs to the meta position. This can lead to bromination at various positions on the ring.

Diagram: Potential Mono-bromination Sites

Caption: Potential bromination pathways.

Characterization of Byproducts:

A combination of analytical techniques is essential for the unambiguous identification of isomeric byproducts.

TechniqueExpected Observations for this compoundDifferentiating from Byproducts
¹H NMR Two distinct singlets or narrow doublets in the aromatic region, corresponding to the protons at C4 and C6. A singlet for the methyl group protons.Isomeric byproducts will exhibit different splitting patterns and chemical shifts for the aromatic protons. For example, 3-bromo-2-hydroxy-5-methylbenzoic acid would likely show two doublets in the aromatic region with a small coupling constant. Di-brominated products would show only one aromatic proton signal.
¹³C NMR Eight distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.The chemical shifts of the brominated and adjacent carbons will differ significantly between isomers.
Mass Spec. A molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.Isomeric byproducts will have the same molecular weight and isotopic pattern. Di-brominated byproducts will show a characteristic M+, M+2, and M+4 pattern for two bromine atoms.
HPLC A single major peak under optimized conditions.Isomers will likely have different retention times, allowing for their separation and quantification.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying the desired product from its isomers. Experiment with different solvent systems, such as ethanol/water or acetic acid/water, to find conditions where the desired isomer has significantly lower solubility at cold temperatures compared to the byproducts.[1]

  • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used to separate the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Monitor the fractions by TLC to identify and combine those containing the pure desired product.

Problem 3: Formation of Di-brominated Byproducts

Symptoms:

  • Mass spectrometry of the crude product shows a significant isotopic cluster at M+4, indicative of a di-brominated compound.

  • ¹H NMR shows a single aromatic proton signal in addition to the signals for the desired product.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Excess Brominating Agent Using more than one equivalent of the brominating agent will lead to poly-bromination, as the mono-brominated product is still activated towards further electrophilic substitution.Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents.
High Reaction Temperature Higher temperatures increase the reaction rate and can lead to less selective, more aggressive bromination.Maintain a lower reaction temperature. Consider running the reaction at room temperature or even 0 °C.
Prolonged Reaction Time Leaving the reaction to stir for too long after the starting material has been consumed can allow for the slower di-bromination reaction to occur.Monitor the reaction by TLC and work it up as soon as the starting material is no longer visible.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid as the mobile phase).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. If any color from excess bromine remains, add a small amount of sodium thiosulfate solution until the color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Characterization by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Integrate the signals and determine the chemical shifts and coupling constants. Compare the observed spectrum with the expected spectrum for the desired product and any potential byproducts.

Conclusion

The synthesis of this compound presents a valuable case study in controlling regioselectivity in electrophilic aromatic substitution. By understanding the underlying principles and employing careful experimental technique and thorough analytical characterization, researchers can successfully navigate the challenges of this synthesis and obtain the desired product in high purity. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these strategies to your specific experimental context.

References

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

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Technical Support Center: Selective Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid. The primary focus is to address the common and critical challenge of over-bromination, offering troubleshooting advice and preventative strategies rooted in fundamental chemical principles.

Section 1: Understanding the Core Chemistry

The synthesis of this compound from 2-hydroxy-3-methylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction.[1][2][3][4] The challenge in achieving high selectivity arises from the electronic nature of the starting material. The aromatic ring is highly activated by two electron-donating groups: the powerful hydroxyl (-OH) group and the methyl (-CH₃) group. The hydroxyl group is a strong ortho, para-director, making the positions C4 and C6 highly nucleophilic. Since the C4 position is already substituted, the primary sites for electrophilic attack are C6 (ortho to -OH) and C5 (para to -OH). The desired product results from substitution at the C5 position. However, the high reactivity of the ring makes it susceptible to a second bromination, typically at the C3 position, leading to the formation of 3,5-dibromo-2-hydroxy-3-methylbenzoic acid.

G cluster_0 Reaction Pathway cluster_1 Controlled Conditions cluster_2 Excess Reagent / High Temp. start 2-Hydroxy-3-methylbenzoic Acid desired This compound (Desired Product) start->desired + Br⁺ (1.0 eq) Low Temperature Kinetic Control over 3,5-Dibromo-2-hydroxy-3-methylbenzoic Acid (Over-bromination Byproduct) desired->over + Br⁺ (Excess) Higher Temperature

Caption: Reaction pathway for the bromination of 2-hydroxy-3-methylbenzoic acid.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q: My post-reaction analysis (NMR/LC-MS) shows a significant amount of the di-brominated byproduct. How can I suppress this?

A: The formation of a di-bromo species is the most common issue and indicates that the reaction conditions are too harsh or not sufficiently controlled. Here are the key parameters to adjust, in order of importance:

  • Brominating Agent Stoichiometry: This is the most critical factor. Do not use an excess of the brominating agent. Weigh your starting material and the brominating agent (e.g., N-Bromosuccinimide) precisely. Use exactly 1.0 equivalent or even slightly less (e.g., 0.98 eq) to ensure the starting material is the limiting reagent.

  • Temperature Control: Perform the reaction at a reduced temperature. Starting the addition of the brominating agent at 0 °C is highly recommended. Low temperatures decrease the overall reaction rate, allowing the more reactive site (C5) to be brominated preferentially while making it harder to overcome the activation energy for the second bromination.[5] Maintaining a consistent low temperature throughout the addition and stirring period is crucial.

  • Rate of Addition: Add the brominating agent slowly and portion-wise (if solid) or dropwise (if in solution). This prevents localized areas of high bromine concentration, which can promote di-bromination. A 6-hour addition period has been successfully used in the synthesis of a similar compound, methyl 5-bromosalicylate.[6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting material. The goal is to stop the reaction (quench it) as soon as all the starting material is consumed. Allowing the reaction to stir for too long after completion will inevitably lead to an increase in the di-bromo byproduct.

Q: The reaction is very slow or stalls, leaving a large amount of unreacted starting material. What's wrong?

A: This indicates the reaction conditions are too mild or there is an issue with your reagents.

  • Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly (cool, dry, and dark). Use freshly opened or purified NBS for best results.

  • Solvent Choice: Ensure your solvent is anhydrous if the protocol specifies it. Water can interfere with some bromination reactions.

  • Temperature: While low temperature is key for selectivity, if the reaction is completely stalled at 0 °C, you may need to allow it to slowly warm to room temperature after the addition is complete. Monitor closely with TLC as the temperature rises.

  • Activation: For less reactive substrates, a catalyst might be needed. However, for the highly activated 2-hydroxy-3-methylbenzoic acid, this is unlikely to be the cause of a stalled reaction and adding a Lewis acid catalyst would likely lead to uncontrollable over-bromination.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best brominating agent for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: For highly activated phenolic compounds, N-Bromosuccinimide (NBS) is generally the superior choice. Molecular bromine is a very strong and reactive electrophile that often leads to poor selectivity and significant over-bromination with substrates like this.[8] NBS is a milder source of electrophilic bromine (Br⁺), which allows for a more controlled and selective reaction.[5] Using NBS in a suitable solvent like dichloromethane (DCM) or acetonitrile provides an excellent system for achieving mono-bromination.

Q: How does the choice of solvent affect the reaction's selectivity?

A: The solvent can play a significant role in modulating reactivity and selectivity.

  • Chlorinated Solvents (DCM, Chloroform): These are relatively non-polar and are excellent choices as they dissolve the reactants well without strongly participating in the reaction.[6]

  • Acetic Acid: Often used for brominations, it's a polar, protic solvent that can facilitate the reaction. However, its acidity can sometimes alter the reactivity of the substrate.

  • Methanol: In some cases, methanol has been shown to enhance selectivity in NBS brominations of phenols, especially when used with an acid catalyst like p-toluenesulfonic acid (p-TsOH).[9] This combination can promote selective ortho-bromination, which is relevant to understanding how solvents can direct the reaction.[9]

For this specific synthesis, starting with a non-polar solvent like DCM or chloroform is a reliable approach.

Q: Can I use a catalyst to improve the reaction?

A: It is strongly advised not to use a traditional Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for this reaction.[7] The starting material is already highly activated by the hydroxyl and methyl groups. Adding a Lewis acid would dramatically increase the electrophilicity of the bromine, making the reaction too fast and uncontrollable, which would almost certainly result in a mixture of poly-brominated products.

Section 4: Recommended Protocol for Selective Mono-Bromination

This protocol is designed to maximize the yield of this compound while minimizing over-bromination.

Materials:

  • 2-hydroxy-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel (optional)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: In a separate container, weigh out NBS (1.0 eq). Add the solid NBS to the cooled solution in small portions over a period of 1-2 hours. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: Allow the mixture to stir at 0 °C. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 7:3 hexanes:ethyl acetate eluent).

  • Quenching: Once TLC analysis shows the complete consumption of the starting material (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes until the color of the solution (if any) disappears.

  • Work-up: Transfer the mixture to a separatory funnel. If necessary, add more DCM to dissolve all organic material.

  • Washing: Wash the organic layer sequentially with 1 M HCl (1x), water (1x), and finally with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary to remove any remaining di-bromo byproduct.

Section 5: Comparative Data on Reaction Conditions

The following table summarizes how different parameters can influence the outcome of brominating substituted phenols, providing a basis for experimental design.

Brominating AgentSubstrate TypeKey ConditionSolventOutcomeSource
NBS para-Substituted Phenol10 mol % p-TsOHMethanolExcellent mono ortho-bromination[9]
Br₂ Methyl SalicylateSlow addition at 10 °CChloroform99.6% yield of mono-bromo product[6]
NBS Activated ArenesNo catalystAcetonitrileHighly para-selective[5]
BrCl PhenolsTemp: 20-70 °CInert OrganicSelective ortho-bromination[10]

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC - NIH.[Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes.[Link]

  • Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning.[Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE.[Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.[Link]

  • 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.[Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update.[Link]

  • Mild and regioselective bromination of phenols with TMSBr. ResearchGate.[Link]

  • Method for selectively brominating phenols.
  • Process for the selective para-bromination of phenol and its derivatives.
  • Synthesis of methyl 5-bromosalicylate. PrepChem.com.[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.[Link]

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Technical Support Center: Optimizing Purification of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 36194-82-8). This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for the synthesis of similar compounds involves the bromination of a substituted benzoic acid.[1] In such cases, the most prevalent impurities are often positional isomers. For this compound, you should be particularly vigilant for the presence of other brominated isomers, such as 3-Bromo-2-hydroxy-5-methylbenzoic acid. Incomplete reactions can also lead to the presence of the unreacted starting material, 2-hydroxy-3-methylbenzoic acid.

Q2: My purified this compound is off-white or slightly colored. What could be the cause and how can I fix it?

A2: A colored product often indicates the presence of trace impurities, which can be highly colored aromatic compounds. These can sometimes be effectively removed by treating a solution of your crude product with activated charcoal before the final crystallization step.[2] The charcoal adsorbs these colored impurities, and they can then be removed by hot filtration.[3]

Q3: I am struggling to get my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can stem from several factors, including the choice of solvent, the concentration of the solution, and the presence of impurities that inhibit crystal formation. If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, is also a very effective method. If these methods fail, you may need to reconsider your solvent system or further purify the material to remove crystallization inhibitors.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for robust purity assessment. The melting point of a crystalline solid is a good indicator of purity; a sharp melting point close to the literature value suggests high purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially isomeric ones.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[2]

Problem: Oiling Out During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.

  • Lower the Cooling Rate: Allow the solution to cool more slowly. Gradual cooling encourages the formation of a stable crystal lattice.

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. A good mixed solvent system consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[5]

Experimental Protocol: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent for the recrystallization of this compound.

  • Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • To each test tube, add a different solvent from the table below, dropwise, at room temperature, until the solid dissolves. Observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • A good recrystallization solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling.

Table 1: Suggested Solvents for Screening

SolventRationale
WaterBenzoic acids often have low solubility in cold water and higher solubility in hot water.[5]
EthanolA common solvent for recrystallizing organic acids.[1]
AcetoneA polar aprotic solvent that can be effective.
TolueneAn aromatic solvent that may be suitable for an aromatic compound.[6]
Hexane/Ethyl AcetateA mixed solvent system to try if single solvents are not effective.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Filter Hot Solution C->D Yes E Cool Solution Slowly C->E No D->E F Crystals Form E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7] For acidic compounds like this compound, streaking or poor separation can be an issue on silica gel.

Problem: Poor Separation or Tailing of the Compound on a Silica Gel Column

This is a common issue with carboxylic acids on silica gel due to the acidic nature of both the compound and the stationary phase, leading to strong interactions and deprotonation.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

  • Optimize the Solvent System: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve the separation of compounds with different polarities.

  • Consider a Different Stationary Phase: If silica gel proves problematic, other stationary phases like alumina or reversed-phase silica could be explored.

Experimental Protocol: Column Chromatography of this compound

  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1 with 0.5% acetic acid). Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin elution with the starting mobile phase. Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization: Troubleshooting Logic for Column Chromatography

Caption: A decision tree for troubleshooting common issues in the column chromatography of acidic compounds.

Purity Analysis by HPLC

HPLC is a highly sensitive and quantitative method for assessing the purity of your compound. A reversed-phase method is typically suitable for aromatic carboxylic acids.[4]

Problem: Co-elution of Impurities or Poor Peak Shape

This can be due to an inappropriate mobile phase composition, pH, or column type.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, undissociated form. Adding an acid like phosphoric acid or formic acid is common.

  • Modify the Organic Modifier Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Column: If resolution is still an issue, a column with a different stationary phase chemistry or a longer column may provide better separation.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

These are starting parameters and may require optimization for your specific sample and instrument.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • Web Pages. 1. Crystallization. [Link]

  • Recrystallization of S.A..pdf. [Link]

  • Recrystallization of Salicylic acid. [Link]

  • ChemBK. 5-Bromo-2-hydroxybenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Experiment # 07 OBJECT: To Perform Recrystallization of Salicylic Acid. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • YouTube. MCAT Organic Chemistry: Column Chromatography. [Link]

  • Reddit. Column chromatography of carboxylic acids? [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Google Patents.
  • NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • The Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

Sources

Technical Support Center: 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS: 36194-82-8). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and troubleshooting advice to ensure the successful handling, storage, and application of this compound in your experiments.

Core Compound Information & Safety

This compound is a substituted aromatic carboxylic acid. Understanding its fundamental properties is crucial for its proper use.

PropertyValueSource
CAS Number 36194-82-8[1][2][3][4]
Molecular Formula C₈H₇BrO₃[2][4]
Molecular Weight 231.04 g/mol [2][4]
Appearance Typically a solidInferred from related compounds
Primary Hazards Skin, eye, and respiratory irritation[4]
Frequently Asked Questions: Safety and Handling

Q: What are the primary safety concerns when handling this compound?

A: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.

Q: What should I do in case of accidental exposure?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Q: What are the recommended storage conditions for this compound?

A: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage and to prevent potential degradation from atmospheric moisture and oxygen, storing under an inert atmosphere, such as nitrogen, at 4°C is recommended.[2]

Solubility and Solution Preparation

SolventQualitative SolubilityPreparation Notes
Methanol, Ethanol Expected to be solubleThese polar protic solvents should effectively dissolve the compound. Gentle warming may increase the rate of dissolution.
Dimethyl Sulfoxide (DMSO) Expected to be solubleA good solvent for creating concentrated stock solutions.
Dimethylformamide (DMF) Expected to be solubleAnother suitable solvent for preparing stock solutions.
Water Sparingly soluble to insolubleSolubility in aqueous solutions is expected to be low, especially at neutral pH. The sodium salt, formed by deprotonation with a base, will be significantly more water-soluble.
Chloroform, Dichloromethane Likely solubleThese less polar organic solvents may also be suitable for dissolving the compound.[5]
Hexanes, Heptane InsolubleNot recommended as a primary solvent.
Experimental Protocol: Preparation of a Stock Solution
  • Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the vial.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming in a water bath can be applied.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage. It is advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem 1: Compound Fails to Dissolve

Symptom: The solid material does not fully dissolve in the chosen solvent, even with agitation.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The compound may have low solubility in the selected solvent.

    • Solution: Refer to the solubility table above and consider using a more appropriate solvent. For aqueous applications, converting the carboxylic acid to its more soluble salt form by adding a stoichiometric amount of a base (e.g., sodium hydroxide) can be effective.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

    • Solution: Add more solvent to decrease the concentration.

  • Low Temperature: Dissolution may be slow at room temperature.

    • Solution: Gently warm the mixture in a water bath. Be cautious not to overheat, as this could lead to degradation.

  • Compound Degradation: Over time, improper storage can lead to degradation, potentially forming less soluble byproducts.

    • Solution: If degradation is suspected, it is advisable to use a fresh batch of the compound.

Problem 2: Unexpected Color Change or Degradation

Symptom: The solid compound appears discolored (e.g., yellow or brown), or solutions change color over time.

Possible Causes & Solutions:

  • Oxidation: Aromatic compounds, especially those with hydroxyl groups, can be susceptible to oxidation, which is often accelerated by exposure to air and light.

    • Solution: Store the solid compound under an inert atmosphere (e.g., nitrogen) and protect it from light.[2] When in solution, use freshly prepared solutions and consider degassing the solvent before use.

  • Instability at Certain pH: The compound may be unstable in strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: When possible, maintain solutions at a near-neutral pH. If the experimental conditions require extreme pH, minimize the exposure time and temperature.

  • Contamination: Impurities in the compound or solvent can catalyze degradation.

    • Solution: Use high-purity solvents and ensure that all glassware is clean and dry.

Logical Flow for Troubleshooting Solubility Issues

Caption: Troubleshooting workflow for solubility issues.

Experimental Considerations

Purity and Analysis:

The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). When reviewing certificates of analysis or performing your own characterization, pay attention to potential isomeric impurities that may arise during synthesis.

Potential Side Reactions in Synthesis:

For researchers using this compound as a starting material, be mindful of the reactivity of the functional groups. The carboxylic acid can be converted to esters or amides, and the hydroxyl group can undergo etherification. The aromatic ring is also subject to further electrophilic substitution, although the existing substituents will direct the position of new groups.

Conclusion

While this compound is a valuable reagent in chemical synthesis and drug discovery, its effective use requires careful attention to its handling, storage, and solubility characteristics. By following the guidelines and troubleshooting advice in this document, researchers can minimize experimental variability and achieve more reliable and reproducible results.

References

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). Retrieved from [Link]

  • Methyl 5-bromo-2-hydroxybenzoate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). Journal of Molecular Structure, 1298, 137025. Retrieved from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). Retrieved from [Link]

  • 36194-82-8 | 5-溴-2-羟基-3-甲基苯甲酸 - Boroncore. (n.d.). Retrieved from [Link]

  • This compound | C8H7BrO3 | CID 2764345 - PubChem. (n.d.). Retrieved from [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2020). Journal of Chemistry, 2020, 1-14. Retrieved from [Link]

  • 5-Bromo-2-hydroxybenzoic acid - ChemBK. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). Journal of Physical and Chemical Reference Data, 42(3), 033104. Retrieved from [Link]

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Identifying and minimizing isomeric impurities of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS No. 36194-82-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and minimizing isomeric impurities that may arise during its synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental work.

Core Structure of this compound:

Molecular Formula: C₈H₇BrO₃[1] Molecular Weight: 231.04 g/mol [1][4] Synonyms: 5-Bromo-3-methylsalicylic acid[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of Unexpected Peaks in HPLC Analysis

Question: I've synthesized this compound, but my HPLC chromatogram shows multiple peaks besides the main product. How can I identify these impurities?

Answer: The presence of multiple peaks strongly suggests the formation of isomeric byproducts. The primary cause is the electrophilic aromatic substitution (bromination) of 2-hydroxy-3-methylbenzoic acid, which can result in bromine addition at different positions on the aromatic ring.

Plausible Isomeric Impurities:

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing activators, while the methyl (-CH₃) group is also an ortho-, para-directing activator. The interplay of these directing effects, along with steric hindrance, can lead to the formation of several isomers. The most probable impurities are positional isomers where the bromine atom is at a different position.

  • 3-Bromo-2-hydroxy-5-methylbenzoic acid: Bromination occurs ortho to the hydroxyl group and meta to the carboxylic acid group.

  • Other poly-brominated species: If the reaction conditions are not carefully controlled, di- or even tri-bromination of the aromatic ring can occur.

Workflow for Impurity Identification:

Impurity Identification Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification & Method Validation Synthesis Synthesize 5-Bromo-2-hydroxy- 3-methylbenzoic acid Crude_HPLC Initial HPLC of Crude Product Synthesis->Crude_HPLC Analyze LCMS LC-MS Analysis Crude_HPLC->LCMS Characterize mass NMR NMR Spectroscopy (¹H, ¹³C, COSY) LCMS->NMR Isolate fractions for structural elucidation Reference_Standards Compare with Reference Standards NMR->Reference_Standards Confirm structure Quant_HPLC Quantitative HPLC Method Reference_Standards->Quant_HPLC Develop method Validation Method Validation Quant_HPLC->Validation Validate

Caption: Workflow for the identification and quantification of isomeric impurities.

Step-by-Step Methodologies:

1. High-Performance Liquid Chromatography (HPLC) for Separation:

A well-developed HPLC method is the cornerstone for separating these closely related isomers.[5][6][7][8][9]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically effective.[5]

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 254 nm) is recommended. A photodiode array (PDA) detector will be invaluable for checking peak purity.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identification:

LC-MS will confirm that the impurity peaks have the same mass-to-charge ratio (m/z) as the desired product, confirming they are isomers. This technique combines the separation power of HPLC with the mass detection capability of mass spectrometry.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR is the most powerful tool for unambiguously determining the exact structure of each isomer.[10]

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • ¹³C NMR: The number and chemical shifts of the carbon signals will differ between isomers.

  • 2D NMR (COSY, HMBC): These experiments will help establish the connectivity of protons and carbons, providing definitive structural proof.

Issue 2: Poor Regioselectivity in Bromination

Question: My synthesis yields a high percentage of isomeric impurities. How can I improve the regioselectivity of the bromination reaction to favor the formation of this compound?

Answer: Achieving high regioselectivity in the bromination of substituted phenols is a common challenge.[11][12] The key is to control the reaction conditions to favor substitution at the desired position.

Factors Influencing Regioselectivity:
  • Brominating Agent: The choice of brominating agent can significantly impact selectivity. Milder brominating agents often lead to better control.

  • Solvent: The polarity and nature of the solvent can influence the reactivity of the electrophile and the substrate.

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Catalyst/Additive: The use of certain catalysts or additives can steer the reaction towards a specific isomer.

Strategies for Minimizing Isomeric Impurities:
StrategyRationaleKey Parameters to Optimize
Choice of Brominating Agent N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[11]Stoichiometry of NBS, reaction time.
Solvent Effects Less polar solvents can sometimes enhance para-selectivity.Screen solvents like dichloromethane, chloroform, and carbon tetrachloride.
Temperature Control Lower temperatures reduce the reaction rate and can favor the formation of the thermodynamically more stable isomer.Perform the reaction at 0°C or even lower.
Use of Sterically Hindered Reagents Using a bulky brominating agent or catalyst can sterically hinder attack at the more crowded ortho positions.[11][12]Explore reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone.
pH Control The pH of the reaction medium can influence the reactivity of the phenol and the nature of the bromine species.[13]For aqueous systems, buffering the reaction mixture can be beneficial.
General Synthetic Workflow:

Synthetic Workflow Start 2-hydroxy-3-methylbenzoic acid Bromination Bromination Reaction Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Control T, Solvent, Reagent Purification Recrystallization / Column Chromatography Workup->Purification Analysis HPLC / NMR Analysis Purification->Analysis Assess Purity Analysis->Purification Re-purify if needed Product Pure this compound Analysis->Product Purity > 99%

Caption: A general workflow for the synthesis and purification of this compound.

FAQs

Q1: What are the typical analytical techniques used for the quality control of this compound?

A1: A combination of techniques is typically employed for comprehensive quality control:

  • HPLC: For purity assessment and quantification of the main component and any impurities.[5][6]

  • GC-MS: Useful for identifying volatile impurities, though derivatization might be necessary for the non-volatile benzoic acid derivative.[14][15][16][17][18]

  • NMR Spectroscopy: To confirm the structure of the final product and identify any isomeric impurities.[10][19][20][21]

  • FT-IR Spectroscopy: To confirm the presence of key functional groups.

Q2: How can I purify this compound if it is contaminated with isomeric impurities?

A2:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the desired isomer has lower solubility than the impurities at cooler temperatures.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be used to isolate the desired isomer.[5]

  • Column Chromatography: While potentially more laborious, silica gel column chromatography can be effective for separating isomers with different polarities.

Q3: Are there any specific safety precautions I should take when working with this compound and its synthesis?

A3: Yes, standard laboratory safety precautions should be followed. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with brominating agents, be aware of their corrosive and toxic nature.

References

  • PubChem. This compound. Available from: [Link]

  • Fusetani, N., & Matsunaga, S. (1993). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chemical Reviews, 93(5), 1793-1806. Available from: [Link]

  • SIELC Technologies. Benzoic acid, 5-bromo-2-hydroxy-. Available from: [Link]

  • Schöler, H. F., Nkusi, G., Niedan, V. W., Müller, G., & Spitthoff, B. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. Available from: [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available from: [Link]

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Available from: [Link]

  • ResearchGate. Regioselective bromination of phenols. Available from: [Link]

  • Li, W., & Wang, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20569-20585. Available from: [Link]

  • ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Available from: [Link]

  • SpectraBase. Bromocresol purple - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • PubChem. Bromocresol Green. Available from: [Link]

  • ChemRxiv. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]

  • IJAR. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

  • ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • BMRB. p-Cresol. Available from: [Link]

  • PubMed Central. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Available from: [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • PubMed. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Available from: [Link]

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Impact of catalyst choice on the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Here, we delve into the critical impact of catalyst selection on reaction outcomes, offering practical, field-tested insights in a direct question-and-answer format to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the synthesis of this compound?

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 2-hydroxy-3-methylbenzoic acid. The substrate is an activated aromatic ring due to the presence of the hydroxyl (-OH) and methyl (-CH3) groups, which are electron-donating. However, the carboxylic acid (-COOH) group is deactivating. A catalyst's primary role is to increase the electrophilicity of the brominating agent (e.g., Br₂). It does this by polarizing the Br-Br bond, creating a potent electrophile (Br⁺) that can more readily attack the electron-rich aromatic ring.[1][2] This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity and yield the final product.[1]

Q2: What are the common catalysts for this bromination, and how do their mechanisms differ?

There are several classes of catalysts and conditions, each with distinct advantages and mechanisms:

  • Lewis Acids (e.g., FeBr₃, AlCl₃): These are the most traditional and potent catalysts for bromination. Iron filings can also be used, as they react with bromine to form FeBr₃ in situ. The Lewis acid accepts a pair of electrons from one of the bromine atoms in Br₂, polarizing the molecule and generating a highly reactive electrophilic bromine species. This method is effective but can be harsh, sometimes leading to lower selectivity.[1]

  • Protic Acids (e.g., Concentrated H₂SO₄, Glacial Acetic Acid): Strong protic acids like sulfuric acid can protonate the brominating agent, increasing its electrophilicity.[3][4] Glacial acetic acid often serves as both a solvent and a mild acidic catalyst, promoting the reaction under less aggressive conditions.[5] This is often a preferred method for activated rings where harsh conditions are unnecessary.

  • Halogen Bond Acceptors (e.g., Lactic Acid Derivatives): Recent research has shown that Lewis basic additives, such as lactic or mandelic acid, can act as halogen bond acceptors.[6] They interact with brominating agents like N-bromosuccinimide (NBS) to increase the electropositive character of the bromine atom, enhancing reactivity under mild, often aqueous, conditions.[6]

  • Catalyst-Free Conditions: Given that the starting material, a substituted phenol, is a highly activated system, the reaction can sometimes proceed without a dedicated catalyst, typically using bromine in a suitable solvent like acetic acid or water.[7][8] The hydroxyl group's strong activating effect can be sufficient to polarize the incoming bromine molecule.[8]

Q3: How does catalyst choice impact the regioselectivity of the bromination?

Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In 2-hydroxy-3-methylbenzoic acid:

  • The hydroxyl (-OH) group is a powerful ortho, para-director.

  • The methyl (-CH₃) group is a weaker ortho, para-director.

  • The carboxylic acid (-COOH) group is a meta-director.

The powerfully activating -OH group dictates the position of substitution. The position para to the -OH (C5) is the most sterically accessible and electronically favored site. A judicious choice of catalyst ensures the reaction proceeds with high regioselectivity for this position. Overly aggressive catalysts (strong Lewis acids) or high temperatures can sometimes lower selectivity by providing enough energy to overcome the activation barrier for substitution at less favored positions, though the formation of the 5-bromo isomer is strongly preferred.[9]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Low yields are a common issue and can stem from several factors related to catalysis.[5][10]

Potential Causes & Solutions:

  • Incomplete Reaction: The catalytic system may be too mild. If TLC analysis shows significant unreacted starting material even after prolonged reaction times, consider switching to a more potent catalyst. For instance, if Br₂ in acetic acid is ineffective, a trial with a catalytic amount of iron powder or H₂SO₄ may be warranted.[4][11]

  • Suboptimal Reaction Conditions: Temperature plays a crucial role. Many brominations are exothermic. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can improve selectivity and prevent side reactions that consume the product.[5][9]

  • Catalyst Deactivation: Ensure all reagents and glassware are dry, especially when using water-sensitive Lewis acids like FeBr₃ or AlCl₃. Moisture can hydrolyze and deactivate these catalysts.

  • Side Reactions: An overly aggressive catalyst can promote side reactions. If you observe a complex mixture of products, consider using a milder system, such as N-bromosuccinimide (NBS) with a catalytic amount of mandelic acid.[6]

.

G cluster_workflow Troubleshooting Workflow: Low Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Impurities start Low Yield Observed check_sm TLC shows significant starting material? start->check_sm check_purity TLC shows multiple unidentified spots? start->check_purity check_sm->check_purity No increase_time Increase Reaction Time / Temp check_sm->increase_time Yes milder_catalyst Use Milder System (e.g., NBS, Br₂ in AcOH) check_purity->milder_catalyst Yes stronger_catalyst Use Stronger Catalyst (e.g., add Fe powder or H₂SO₄) increase_time->stronger_catalyst If still incomplete end Yield Optimized stronger_catalyst->end lower_temp Lower Reaction Temperature (e.g., 0 °C) milder_catalyst->lower_temp lower_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: I am observing the formation of polybrominated byproducts.

This issue directly points to a reaction that is too aggressive.

Potential Causes & Solutions:

  • Excessive Catalyst Activity: Strong Lewis acids like FeBr₃ can lead to over-bromination, especially if the reaction temperature is not controlled.

    • Solution: Reduce the amount of catalyst or switch to a milder system. Often, for an activated ring like this, no Lewis acid is necessary.[8] Try performing the reaction with Br₂ in glacial acetic acid alone.[5]

  • Stoichiometry: Using an excess of the brominating agent is a common cause.

    • Solution: Carefully control the stoichiometry. Use approximately 1.0 to 1.1 equivalents of the brominating agent. Add the agent dropwise or in small portions over time to maintain a low concentration in the reaction mixture, which favors mono-substitution.[5]

Problem 3: The reaction is very slow or fails to initiate.

A stalled reaction indicates insufficient electrophilic character of the bromine.

Potential Causes & Solutions:

  • Catalyst is Too Weak or Absent: While catalyst-free conditions can work, they may be slow.

    • Solution: Introduce a suitable catalyst. Adding a few drops of concentrated sulfuric acid to a reaction in acetic acid can significantly increase the rate.[4] Alternatively, a small amount of iron powder can initiate the reaction by forming FeBr₃.[11]

  • Poor Reagent Quality: Ensure the brominating agent and solvent are of high purity. Old or improperly stored bromine may be less reactive.

Catalyst System Comparison

The following table summarizes the performance and characteristics of different catalytic systems for the bromination of activated aromatic rings.

Catalyst SystemBrominating AgentTypical SolventProsCons
Lewis Acid (FeBr₃, AlCl₃)Br₂Dichloromethane, CCl₄High reactivity, fast reaction timesLow selectivity, risk of over-bromination, harsh conditions, moisture sensitive[9]
Protic Acid (H₂SO₄)Br₂None or co-solventStrong activation, high yield[4]Can lead to side reactions, harsh workup
Acetic Acid (Solvent/Catalyst)Br₂Glacial Acetic AcidMild conditions, good selectivity, simple setup[5]Slower reaction times compared to Lewis acids
Halogen Bond Acceptor (Mandelic Acid)NBSAqueous solutionsExcellent selectivity, mild/green conditions, high functional group tolerance[6]May require specific substrate compatibility
Catalyst-Free Br₂Acetic Acid, WaterSimplest procedure, avoids metal contaminationOnly suitable for highly activated rings, can be slow[8]

Experimental Protocols

Protocol A: Bromination using Bromine in Glacial Acetic Acid

This protocol is a standard method that leverages the activating nature of the substrate and the mildly acidic properties of the solvent.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: In the dropping funnel, place a solution of bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the stirred substrate solution at room temperature.[5]

  • Reaction: Monitor the reaction by TLC. Stir at room temperature for 2-4 hours or until the starting material is consumed. The reaction is often accompanied by the evolution of HBr gas.

  • Workup: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry. Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Protocol B: Bromination using a Lewis Acid Catalyst (in situ)

This protocol uses a more powerful catalytic system for potentially faster or more stubborn reactions.

  • Setup: To a solution of 2-hydroxy-3-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a flask protected from moisture, add a catalytic amount of iron powder (e.g., 0.05 eq.).

  • Reagent Addition: Add bromine (1.05 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism Visualization

The diagram below illustrates the general mechanism of electrophilic aromatic bromination catalyzed by a Lewis acid (FeBr₃).

Caption: Mechanism of Lewis acid-catalyzed bromination.

References

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022-06-16). Available at: [Link]

  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - RSC Publishing. (2023-11-14). Available at: [Link]

  • How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? - Quora. (2015-09-07). Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024-09-30). Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • US6307113B1 - Selective bromination of aromatic compounds - Google Patents.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016-09-29). Available at: [Link]

  • Aromatic Compounds AS & A Level - Save My Exams. Available at: [Link]

  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (2021-09-02).

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. 5-Bromo-2-hydroxy-3-methylbenzoic acid is a vital building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other chromatographic techniques for the purity analysis of this compound, supported by experimental data and protocols grounded in established pharmacopeial standards.

The Criticality of Purity Analysis for this compound

The synthesis of this compound, typically involving the bromination of 2-hydroxy-3-methylbenzoic acid, can lead to the formation of several impurities. These can include unreacted starting materials, over-brominated products, and, most significantly, positional isomers. The presence of these impurities, even in trace amounts, can have deleterious effects on the downstream synthetic steps and the pharmacological profile of the final API. Therefore, a robust, sensitive, and selective analytical method is paramount for ensuring the quality of this compound.

Potential impurities that must be resolved and quantified include:

  • Starting Material: 2-hydroxy-3-methylbenzoic acid

  • Isomeric Impurity: 3-Bromo-2-hydroxy-5-methylbenzoic acid

  • Other Related Substances: Potentially dibrominated species or other process-related impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in the reversed-phase mode, is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the gold standard in pharmaceutical quality control.

Optimized HPLC Method for this compound

The following method has been optimized for the separation of this compound from its key potential impurities. The rationale behind the selection of each parameter is crucial for understanding the method's robustness.

Method Parameters:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the hydroxyl and carboxyl groups offer opportunities for polar interactions, leading to good selectivity between the isomers.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Phosphoric acid is a common, UV-transparent buffer.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and good miscibility with water.
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient elution is necessary to elute all compounds of interest with good resolution and within a reasonable timeframe. The gradient is optimized to separate the closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmAromatic carboxylic acids exhibit strong UV absorbance. 230 nm is chosen to maximize the response for both the main component and potential impurities.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent (Acetonitrile/Water) Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject into HPLC Filter->Autosampler Column C18 Column Autosampler->Column Detector UV Detector (230 nm) Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Expected Chromatographic Performance:

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
2-hydroxy-3-methylbenzoic acid~5.2-1.1
3-Bromo-2-hydroxy-5-methylbenzoic acid~8.5> 2.01.2
This compound ~9.8 > 2.01.1

This data is illustrative and based on typical performance for similar separations.

Method Validation:

This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Chromatographic Techniques: A Comparative Overview

While HPLC is the predominant method, other chromatographic techniques can also be employed for the purity analysis of this compound. Each has its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

Experimental Protocol (with Derivatization):

  • Derivatization: The carboxylic acid group is converted to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by heating with methanol and an acid catalyst.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is used to separate the components based on their boiling points and interactions with the stationary phase.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection. GC-MS provides structural information, which is highly beneficial for impurity identification.[3]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis Sample Weigh Sample Derivatize Derivatization (e.g., Esterification) Sample->Derivatize Extract Solvent Extraction Derivatize->Extract Injector Inject into GC Extract->Injector Column Capillary Column Injector->Column Detector Mass Spectrometer Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for GC-MS purity analysis of this compound.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like carboxylic acids.[4][5]

Principle: Separation occurs in a narrow-bore capillary filled with an electrolyte. When a high voltage is applied, analytes migrate at different velocities depending on their charge-to-size ratio.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in the background electrolyte.

  • Injection: A small plug of the sample is introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Separation: A high voltage (e.g., 20-30 kV) is applied across the capillary. The use of a buffer at a pH above the pKa of the carboxylic acids ensures they are in their anionic form.

  • Detection: On-capillary UV detection is commonly used.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis Sample Weigh Sample Dissolve Dissolve in Background Electrolyte Sample->Dissolve Injector Inject into Capillary Dissolve->Injector Separation Apply High Voltage Injector->Separation Detector UV Detector Separation->Detector Data Data Acquisition Detector->Data

Caption: Workflow for Capillary Electrophoresis purity analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective. It is an advancement of traditional TLC with improved resolution and quantification capabilities.[6][7][8]

Principle: The sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase, which moves up the plate by capillary action, separating the components based on their differential adsorption and partition.

Experimental Protocol:

  • Sample Application: The sample and standard solutions are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a chamber with an optimized mobile phase (e.g., a mixture of non-polar and polar solvents).

  • Detection: After development, the plate is dried, and the separated bands are visualized under UV light.

  • Quantification: The bands are scanned with a densitometer to quantify the amount of each component.

HPTLC_Workflow cluster_prep Sample Application cluster_hptlc Chromatographic Development & Detection Sample Prepare Sample & Standard Solutions Spotting Automated Spotting on HPTLC Plate Sample->Spotting Development Develop Plate in Chamber Spotting->Development Drying Dry the Plate Development->Drying Detection Visualize under UV Drying->Detection Scanning Densitometric Scanning Detection->Scanning

Caption: Workflow for HPTLC purity analysis.

Objective Comparison of Analytical Techniques

FeatureHPLCGCCEHPTLC
Resolution Very HighHigh (with derivatization)Very HighModerate to High
Sensitivity HighVery High (with MS)HighModerate
Analysis Time per Sample Moderate (15-30 min)Moderate (20-40 min, including derivatization)Fast (5-15 min)Fast (multiple samples simultaneously)
Sample Throughput ModerateLowHighVery High
Cost per Sample ModerateHigh (with MS)LowLow
Instrumentation Cost HighHighModerateModerate
Sample Preparation Simple (dissolution & filtration)Complex (derivatization required)SimpleSimple
Impurity Identification Possible with PDA/MSExcellent with MSLimited (requires hyphenation)Limited (can be coupled with MS)
Robustness HighModerate (derivatization can be a source of variability)ModerateHigh
Pharmacopeial Acceptance High (USP <621>)[6][7]Moderate (for specific applications)GrowingModerate

Conclusion and Recommendations

For the comprehensive purity analysis of this compound in a regulated pharmaceutical environment, reversed-phase HPLC remains the unequivocal method of choice. Its high resolving power is essential for the critical separation of positional isomers, and its robustness, sensitivity, and high level of acceptance by regulatory bodies make it ideal for quality control and batch release testing. The method's suitability must be confirmed through rigorous validation as per ICH guidelines.

Gas Chromatography , particularly when coupled with Mass Spectrometry, serves as an excellent orthogonal technique for impurity identification. However, the necessity of derivatization makes it less suitable for routine quantitative analysis.

Capillary Electrophoresis presents a compelling alternative due to its high efficiency, speed, and low operational cost. It is particularly advantageous for high-throughput screening or in situations where rapid analysis is a priority.

HPTLC is a valuable tool for rapid screening of multiple samples, making it suitable for in-process controls or raw material identification. While its quantitative capabilities have significantly improved, it may not always offer the same level of resolution as HPLC for complex impurity profiles.

References

  • Mills, N. S., Spence, J. D., & Bushey, M. M. (n.d.). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education.[4]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.[6]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. USP.[7]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.[1]

  • Patel, R. B., Patel, M. R., Dubey, N., & Patel, B. G. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 794-802.[8]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[2]

  • Deng, Y., & Zuo, Y. (2003). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A, 1013(1-2), 191-201.[5]

  • Bhushan, R., & Kumar, R. (2010). HPTLC Separation and Quantitative Analysis of Aspirin, Salicylic Acid, and Sulfosalicylic Acid. Journal of Planar Chromatography – Modern TLC, 23(5), 355-359.[6]

  • Ghanem, A. (2007). High-Performance Thin-Layer Chromatographic Analysis of Salicylic Acid in Release Medium during Development of an Adhesive Topical Anti-Acne Patch. Journal of AOAC International, 90(3), 726-732.[1]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.[9]

Sources

A Comparative Guide to the Biological Activity of Bromo-Hydroxymethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic efficacy of these compounds is profoundly influenced by the nature, number, and position of substituents on the aromatic ring.[2] This guide provides a comparative analysis of the potential biological activities of various isomers of bromo-hydroxymethylbenzoic acid.

While direct, comprehensive experimental data comparing all isomers of bromo-hydroxymethylbenzoic acid is limited in publicly available literature, this guide synthesizes data from structurally related compounds to infer potential therapeutic applications and guide future research. By examining established structure-activity relationships (SAR) of halogenated and hydroxylated benzoic acids, we can project the likely biological profiles of these specific isomers. This document is intended to be a robust resource, offering insights into potential antimicrobial, anticancer, and enzyme-inhibiting activities, complete with detailed experimental protocols and mechanistic pathway diagrams to facilitate further investigation.

Structure-Activity Relationships: Decoding the Influence of Substituents

The biological activity of a bromo-hydroxymethylbenzoic acid isomer is dictated by the interplay of its three key substituents: the bromine atom, the hydroxyl group, and the hydroxymethyl group, all attached to the benzoic acid core. The relative positions of these groups are critical in defining the molecule's physicochemical properties and its interaction with biological targets.

The Role of Halogenation (Bromine): The introduction of a halogen atom, such as bromine, onto the benzoic acid scaffold can significantly modulate its lipophilicity, electronic distribution, and ability to interact with biological targets, often leading to enhanced potency.[1][3] Brominated compounds have demonstrated potent antibacterial and antifungal activities.[4] The position of the bromine atom can influence both the potency and the spectrum of antimicrobial activity.

The Impact of Hydroxylation: The hydroxyl (-OH) group is a key player in the biological activity of phenolic compounds. Its position on the benzene ring is critical and can significantly influence antioxidant and antimicrobial activities.[3] Hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. For instance, hydroxyl groups at the ortho and para positions relative to the carboxyl group have been shown to enhance antioxidant activity.[3]

The Contribution of the Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) group, while less studied in this specific context, can influence the molecule's polarity and solubility. It can also participate in hydrogen bonding, potentially altering the binding affinity of the molecule to its biological targets.

Comparative Biological Activity: An Inferential Analysis

Based on the SAR of related compounds, we can postulate the potential biological activities of different bromo-hydroxymethylbenzoic acid isomers. The following sections explore these potential activities.

Antimicrobial Activity

Substituted benzoic acids are known for their antimicrobial properties. The presence of a bromine atom and a hydroxyl group suggests that bromo-hydroxymethylbenzoic acid isomers are likely to exhibit antimicrobial activity.

Key Insights from Analogous Compounds:

  • Studies on phenolic benzaldehydes and benzoic acids have shown that the presence of hydroxyl groups enhances bactericidal activity.[2]

  • Halogenation is a common strategy to enhance the antimicrobial properties of aromatic compounds.[1][3] Brominated phenols, for example, have shown potent antibacterial and antifungal activities.[4]

  • The relative position of the substituents is crucial. For instance, in some benzoic acid derivatives, a hydroxyl group at the ortho position to the carboxyl group enhances antibacterial effect.[2]

It is plausible that isomers with the bromine atom and hydroxyl group positioned to maximize lipophilicity and hydrogen bonding potential with microbial targets would exhibit the strongest antimicrobial effects.

Anticancer Activity

The benzoic acid scaffold is a common feature in many anticancer agents.[1] Halogenation and hydroxylation are known to enhance the cytotoxic effects of these compounds.[5]

Potential Mechanisms of Action:

Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the Akt/NF-κB pathway.[1] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells. It is hypothesized that certain bromo-hydroxymethylbenzoic acid isomers could act as inhibitors of critical enzymes in these pathways. The brominated derivative of curcumin, a well-known natural anticancer agent, has shown promising anticancer activity.[6]

Enzyme Inhibition

The structural motifs of bromo-hydroxymethylbenzoic acid suggest potential for enzyme inhibition, a common mechanism of action for many therapeutic agents.

Inferred Inhibitory Potential:

  • α-Amylase Inhibition: Phenolic acids are known to inhibit α-amylase, a key enzyme in carbohydrate digestion. The inhibitory activity is influenced by the number and position of hydroxyl groups.[7] It is possible that certain isomers of bromo-hydroxymethylbenzoic acid could act as α-amylase inhibitors, which would be relevant for the management of diabetes.

  • Other Enzyme Systems: The ability of the hydroxyl and carboxyl groups to participate in hydrogen bonding and the potential for the bromine atom to engage in halogen bonding suggests that these isomers could interact with a variety of enzyme active sites.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of bromo-hydroxymethylbenzoic acid isomers, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Workflow for MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Isomers Compound->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Det Determination of MIC Readout->MIC_Det

Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Microbial Culture: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds: Stock solutions of the bromo-hydroxymethylbenzoic acid isomers are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.

Workflow for MTT Assay:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay and Readout Seeding Seeding Cancer Cells in 96-well Plate Adherence Incubation for Cell Adherence Seeding->Adherence Compound_Add Addition of Test Isomers at Various Concentrations Adherence->Compound_Add Incubation_Treat Incubation for 24-72 hours Compound_Add->Incubation_Treat MTT_Add Addition of MTT Reagent Incubation_Treat->MTT_Add Formazan_Sol Solubilization of Formazan Crystals MTT_Add->Formazan_Sol Abs_Read Absorbance Reading at 570 nm Formazan_Sol->Abs_Read

Caption: General workflow for the MTT assay for anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bromo-hydroxymethylbenzoic acid isomers. A vehicle control (medium with solvent) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the biological activities of the different bromo-hydroxymethylbenzoic acid isomers, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Isomer Staphylococcus aureus Escherichia coli Candida albicans
Isomer 1
Isomer 2
Isomer 3
...

| Positive Control | | | |

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Isomer MCF-7 (Breast Cancer) HeLa (Cervical Cancer) A549 (Lung Cancer)
Isomer 1
Isomer 2
Isomer 3
...

| Positive Control | | | |

Conclusion and Future Directions

While direct experimental data on the biological activities of bromo-hydroxymethylbenzoic acid isomers is not yet abundant, the principles of structure-activity relationships provide a strong foundation for predicting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The isomeric positioning of the bromo, hydroxyl, and hydroxymethyl groups is anticipated to be a critical determinant of their biological efficacy.

This guide serves as a call to action for further empirical investigation into these promising compounds. The provided experimental protocols offer a standardized approach to systematically evaluate and compare the activities of each isomer. Such studies will be invaluable in unlocking the full therapeutic potential of this class of molecules and paving the way for the development of novel therapeutic agents.

References

  • [Reference to a general review on marine n
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  • [Reference to a PubChem entry for 3-Bromo-4-hydroxybenzoic acid]
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A Researcher's Comparative Guide: 5-Bromo-2-hydroxy-3-methylbenzoic Acid and Other Halogenated Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Augmenting a Classic Scaffold

Salicylic acid is a cornerstone phenolic compound in medicinal chemistry and plant biology, renowned for its anti-inflammatory, analgesic, antimicrobial, and keratolytic properties.[1] Its therapeutic versatility has spurred extensive research into derivatives that can enhance its potency, modulate its physicochemical properties, and refine its biological specificity. Among the most successful strategies is halogenation—the introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring. This modification profoundly influences the molecule's electronic character, lipophilicity, and steric profile, leading to significant alterations in biological activity.[2][3]

This guide provides an in-depth comparison of 5-Bromo-2-hydroxy-3-methylbenzoic acid with other key halogenated salicylic acid derivatives. We will dissect their structure-activity relationships (SAR), compare their performance based on available experimental data, and provide robust protocols for their evaluation. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select and develop the optimal salicylic acid scaffold for their specific therapeutic or agrochemical applications.

Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the salicylic acid ring dictate fundamental properties that govern bioavailability and target interaction. The introduction of a halogen atom, particularly at the C5 position, generally increases the molecule's molecular weight and lipophilicity (logP). The additional methyl group in this compound further modifies these parameters.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound This compoundC₈H₇BrO₃231.04Not specified
5-Bromosalicylic acid 5-bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02164-166
5-Chlorosalicylic acid 5-chloro-2-hydroxybenzoic acidC₇H₅ClO₃172.57172-176
5-Iodosalicylic acid 2-hydroxy-5-iodobenzoic acidC₇H₅IO₃264.02196-202
3,5-Dibromosalicylic acid 3,5-dibromo-2-hydroxybenzoic acidC₇H₄Br₂O₃295.91222-224

Data compiled from PubChem and commercial supplier information.[4][5][6][7][8][9][10]

Synthesis of Halogenated Salicylic Acids: An Overview

The primary route for synthesizing C5- and C3-halogenated salicylic acids is through direct electrophilic halogenation of salicylic acid.[11][12][13] The hydroxyl group is a strong activating group that directs electrophiles to the ortho (C3) and para (C5) positions. By controlling the stoichiometry of the halogenating agent and the reaction conditions, chemists can favor mono- or di-substitution.

Common halogenating agents include elemental bromine (Br₂) or N-Bromosuccinimide (NBS) for bromination, and chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) for chlorination.[11] The synthesis of this compound would start from 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) followed by a similar electrophilic bromination step.

G cluster_start Starting Material cluster_process Process cluster_product Product cluster_purification Purification start Salicylic Acid or 3-Methylsalicylic Acid halogenation Electrophilic Halogenation (e.g., Br₂, NBS, Cl₂, NCS) start->halogenation Solvent product Halogenated Salicylic Acid (e.g., 5-Bromo-, 5-Chloro-, 3,5-Dibromo-) halogenation->product Reaction purification Precipitation & Recrystallization product->purification Crude Product final_product Purified Product purification->final_product

Caption: Generalized workflow for the synthesis of halogenated salicylic acids.

Comparative Biological Activities

Halogenation significantly impacts the biological profile of salicylic acid, often enhancing its potency. The nature and position of the halogen are critical determinants of this enhancement.

Antimicrobial Activity

Salicylic acid itself possesses bacteriostatic and fungicidal properties.[14][15] Halogenation, particularly with bromine, has been shown to substantially increase this activity. A direct comparative study demonstrated that the antibacterial efficacy against bacteria on viscose fabrics followed the order: 5-Bromosalicylic acid > Salicylic acid > 5-Chlorosalicylic acid .[16] This suggests that the larger, more polarizable bromine atom at the C5 position is more effective at disrupting bacterial cell membranes or interacting with microbial targets than chlorine.[3][16]

While direct data for this compound is limited, the established trend suggests it would possess potent antimicrobial properties, potentially influenced by the additional lipophilicity conferred by the C3-methyl group.

Table 2: Comparative Antibacterial Activity Ranking

CompoundAntibacterial Reactivity RankingSource
5-Bromosalicylic acid 1st (Most Active)[11][16]
Salicylic acid 2nd[16]
5-Chlorosalicylic acid 3rd[16]
4-Chlorosalicylic acid 4th (Least Active)[16]
Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are well-documented and are mediated, in part, by the suppression of pro-inflammatory mediators like prostaglandins.[17] Modern research has revealed a key mechanism independent of direct cyclooxygenase (COX) inhibition: the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway .[18] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[18][19] Salicylates can inhibit the activation of IKK-β, a kinase essential for the degradation of IκB-α and the subsequent release and nuclear translocation of NF-κB.[18]

The addition of electron-withdrawing halogen groups can enhance the anti-inflammatory potency of the salicylic acid scaffold.[20] This suggests that compounds like 5-Bromosalicylic acid, 5-Chlorosalicylic acid, and 3,5-Dibromosalicylic acid are promising candidates for potent anti-inflammatory agents.

G cluster_nuc Inside Nucleus lps Inflammatory Stimulus (e.g., LPS) ikk IKK Complex lps->ikk Activates complex IκB-α / NF-κB (Inactive Cytoplasmic Complex) ikk->complex Phosphorylates IκB-α ikb IκB-α nfk_b NF-κB translocation Nuclear Translocation nfk_b->translocation complex->nfk_b IκB-α Degradation Releases NF-κB nucleus Nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) translocation->genes Activates Transcription salicylates Halogenated Salicylates salicylates->ikk INHIBITS

Caption: Key structure-activity relationships for the salicylic acid scaffold.

Experimental Protocols

To facilitate comparative research, we provide standardized, self-validating methodologies for assessing key biological activities.

Protocol 1: Antibacterial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive control antibiotic (e.g., Gentamicin).

  • Spectrophotometer or plate reader (optional).

2. Procedure:

  • Prepare Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls (Critical for Validation):

    • Negative Control: Wells with MHB and inoculum only (no compound).

    • Positive Control: Wells with MHB, inoculum, and a serial dilution of a standard antibiotic.

    • Sterility Control: Wells with MHB only (no inoculum).

    • Solvent Control: Wells with MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring optical density (OD₆₀₀).

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger. [2] 1. Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

  • Test compounds dissolved in methanol.

  • Positive control (e.g., Ascorbic acid or Trolox).

  • 96-well microtiter plate.

  • Spectrophotometer.

2. Procedure:

  • Preparation: Add 100 µL of various concentrations of the test compound (or positive control) to the wells of a 96-well plate.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

The halogenation of salicylic acid is a proven strategy for enhancing its therapeutic potential. The available data strongly indicates that 5-bromosalicylic acid offers superior antibacterial activity compared to its chloro-analogue and the parent compound. [11][16]Based on established structure-activity relationships, it is highly probable that This compound would also exhibit potent antimicrobial and anti-inflammatory properties. The C3-methyl group may further enhance lipophilicity, potentially improving cell membrane penetration, although its impact on specific enzyme-binding interactions warrants direct experimental investigation.

For researchers in drug development, 5-bromo and 3,5-dibromo derivatives represent compelling scaffolds for novel anti-infective and anti-inflammatory agents. For scientists in agrochemical research, the highly potent C3- and C5-chloro and fluoro derivatives offer promising leads for developing next-generation plant defense activators. [21][22]This guide serves as a foundational resource, providing the comparative data and methodological framework necessary to drive these explorations forward.

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  • ChemicalBook. (n.d.). 5-Iodosalicylic acid. ChemicalBook.
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  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • Li, J., et al. (Year not specified). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. PubMed.
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  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Liu, W., et al. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
  • Warsito, W., et al. (2024). Structures of halogenated salicylanilides and N-acetyl-l-phenylalanine...
  • Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. ElectronicsAndBooks.
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A Comparative Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 5-Bromo-2-hydroxy-3-methylbenzoic acid, a crucial building block in the synthesis of various bioactive molecules, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides a comprehensive comparison of alternative synthetic routes to this valuable compound, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-bromo-3-methylsalicylic acid, possesses a unique substitution pattern on the benzene ring that makes it a versatile precursor in medicinal chemistry. The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom provides multiple points for chemical modification, enabling the construction of complex molecular architectures with diverse pharmacological activities. The strategic selection of a synthetic route that is not only high-yielding but also cost-effective, scalable, and environmentally conscious is a critical decision in any drug development program.

This guide will dissect and compare three primary synthetic strategies for the preparation of this compound:

  • Route 1: Direct Bromination of 2-hydroxy-3-methylbenzoic acid. This is the most straightforward approach, but it requires careful control of regioselectivity.

  • Route 2: Carboxylation of 2-bromo-6-methylphenol via the Kolbe-Schmitt Reaction. A classic named reaction that offers an alternative disconnection, but with its own set of challenges regarding reaction conditions and substrate availability.

  • Route 3: Oxidation of 5-bromo-2-hydroxy-3-methylbenzaldehyde. A two-step sequence that relies on the availability of the corresponding aldehyde and a chemoselective oxidation.

Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency, providing the reader with the necessary data to make an informed decision.

Route 1: Direct Electrophilic Bromination of 2-hydroxy-3-methylbenzoic acid

This approach is conceptually the simplest, involving the direct introduction of a bromine atom onto the aromatic ring of the readily available starting material, 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid). The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Considerations and Regioselectivity

The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group.[1][2][3][4] The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring bromination at the positions ortho and para to it. The position para to the hydroxyl group (C-5) is the most sterically accessible and electronically favored position for substitution.

Caption: Directing effects of substituents on 2-hydroxy-3-methylbenzoic acid.

Experimental Protocol

Materials:

  • 2-hydroxy-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-hydroxy-3-methylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Performance Data
ParameterValueReference
Starting Material 2-hydroxy-3-methylbenzoic acidN/A
Brominating Agent N-Bromosuccinimide (NBS)[5][6][7][8][9][10]
Solvent/Catalyst Concentrated Sulfuric Acid[11]
Reaction Time 5 hours[11]
Yield ~88% (of mixed isomers before recrystallization)[11]
Key Advantage Direct, one-step reactionN/A
Key Disadvantage Formation of isomeric impurities (e.g., 3-bromo isomer)[11]

Route 2: Carboxylation of 2-bromo-6-methylphenol (Kolbe-Schmitt Reaction)

This route involves the formation of the carbon-carbon bond of the carboxylic acid group in the final step. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[3][5][12][13][14][15][16][17][18]

Mechanistic Principles

The reaction proceeds by the formation of the sodium salt of 2-bromo-6-methylphenol (sodium 2-bromo-6-methylphenoxide), which is then heated under pressure with carbon dioxide. The sodium phenoxide is more reactive towards electrophilic attack by CO₂ than the free phenol. The sodium ion is believed to chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring ortho-substitution.[3][15]

Kolbe_Schmitt A 2-bromo-6-methylphenol B Sodium 2-bromo-6-methylphenoxide A->B NaOH C Intermediate Complex B->C CO₂, Pressure, Heat D Sodium 5-bromo-2-hydroxy-3-methylbenzoate C->D Rearrangement E This compound D->E H₃O⁺

Caption: Workflow for the Kolbe-Schmitt synthesis route.

Experimental Protocol

Materials:

  • 2-bromo-6-methylphenol

  • Sodium hydroxide

  • Carbon dioxide (gas or solid)

  • Sulfuric acid

  • Autoclave or high-pressure reactor

Procedure:

  • Place 2-bromo-6-methylphenol in a high-pressure reactor.

  • Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide in situ.

  • Seal the reactor and introduce carbon dioxide to a pressure of approximately 100 atm.

  • Heat the reactor to around 125-150 °C and maintain for several hours with stirring.

  • Cool the reactor, vent the excess CO₂, and dissolve the solid product in water.

  • Acidify the aqueous solution with sulfuric acid to precipitate the crude this compound.

  • Filter, wash with cold water, and recrystallize from a suitable solvent.

Performance Data
ParameterValueReference
Starting Material 2-bromo-6-methylphenolN/A
Reagents NaOH, CO₂[3][5][14][15]
Reaction Conditions High pressure (~100 atm), elevated temperature (~125-150 °C)[3][5][14][15]
Yield Potentially high, but substrate-dependent[19]
Key Advantage Potentially high regioselectivity for ortho-carboxylation[3][15]
Key Disadvantage Requires specialized high-pressure equipment; availability of starting materialN/A

Route 3: Oxidation of 5-bromo-2-hydroxy-3-methylbenzaldehyde

This two-step approach first involves the synthesis of the aldehyde intermediate, followed by its oxidation to the desired carboxylic acid.

Synthesis of the Aldehyde Intermediate

The synthesis of 5-bromo-2-hydroxy-3-methylbenzaldehyde can be achieved by the direct bromination of 2-hydroxy-3-methylbenzaldehyde, following a similar electrophilic aromatic substitution logic as in Route 1. The aldehyde group is a deactivating, meta-directing group, but the strong activating and ortho-, para-directing influence of the hydroxyl group will direct the bromine to the 5-position.

Oxidation of the Aldehyde

A variety of methods are available for the oxidation of aldehydes to carboxylic acids.[20][21][22][23][24][25][26] For a substrate with a sensitive hydroxyl group, milder oxidation conditions are preferable to avoid side reactions.

Option A: Pinnick Oxidation (Sodium Chlorite)

This method is known for its high chemoselectivity in oxidizing aldehydes in the presence of other functional groups.

Option B: Biocatalytic Oxidation

The use of aldehyde dehydrogenases offers an environmentally friendly and highly selective alternative.[20]

Experimental Protocol (Oxidation Step - Pinnick)

Materials:

  • 5-bromo-2-hydroxy-3-methylbenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

Procedure:

  • Dissolve 5-bromo-2-hydroxy-3-methylbenzaldehyde in tert-butanol.

  • Add an aqueous solution of sodium dihydrogen phosphate.

  • Add 2-methyl-2-butene as a chlorine scavenger.

  • Slowly add an aqueous solution of sodium chlorite at room temperature.

  • Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with sodium sulfite solution.

  • Acidify the mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by recrystallization.

Performance Data
ParameterValueReference
Starting Material 5-bromo-2-hydroxy-3-methylbenzaldehydeN/A
Oxidizing Agent Sodium chlorite[21]
Reaction Conditions Mild, aqueous conditions[21]
Yield Generally high (>90%)[21]
Key Advantage High chemoselectivity, mild conditions[21]
Key Disadvantage Two-step process, availability of the starting aldehydeN/A

Comparative Analysis and Conclusion

Synthetic RoutePros Cons Ideal Application
1. Direct Bromination - One-step synthesis- Readily available starting material- Potential for isomeric byproducts- May require careful optimization for high purityRapid, small-scale synthesis where ease of execution is prioritized.
2. Kolbe-Schmitt Reaction - Potentially high regioselectivity- Utilizes a different starting material- Requires high-pressure equipment- Availability and synthesis of 2-bromo-6-methylphenol may be a limitationIndustrial-scale synthesis where investment in specialized equipment is justified and high regioselectivity is critical.
3. Aldehyde Oxidation - High-yielding and clean oxidation step- Mild reaction conditions- Two-step process- Requires synthesis or procurement of the aldehyde intermediateLaboratory-scale synthesis where high purity is essential and the aldehyde precursor is accessible.

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program. For rapid access to the compound on a smaller scale, Route 1 (Direct Bromination) offers the most direct path, provided that purification methods are in place to isolate the desired isomer. For larger-scale manufacturing where high purity and regioselectivity are paramount, Route 2 (Kolbe-Schmitt Reaction) , despite its requirement for specialized equipment, may be the most efficient in the long run. Route 3 (Aldehyde Oxidation) presents a reliable and high-yielding alternative, particularly when the aldehyde intermediate is readily available or can be synthesized efficiently.

It is recommended that researchers perform a small-scale trial of the most promising route(s) to validate the chosen methodology within their specific laboratory setting and to optimize conditions for yield and purity.

References

  • PubMed. Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium. [Link]

  • Google Patents. Method for preparing 5-bromoacetylsalicylic acid methyl ester - CN102557947B.
  • National Institutes of Health. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chembible. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of methyl 5-bromosalicylate. [Link]

  • Google Patents. Method for producing 5-bromo-2-alkylbenzoic acid - JP2021127332A.
  • Google Patents. Process for oxidizing aldehydes to carboxylic acids - US4549025A.
  • L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. [Link]

  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • National Institutes of Health. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes. [Link]

  • ResearchGate. (PDF) Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Canadian Science Publishing. Potential for carboxylation–dehydroxylation of phenolic compounds by a methanogenic consortium. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of benzylic positions. [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids - US20040236146A1.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]

  • Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

  • PubMed. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

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A Spectroscopic Journey: Differentiating 5-Bromo-2-hydroxy-3-methylbenzoic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of pharmaceutical development and materials science, the precise synthesis and characterization of chemical entities are paramount. Every atom's position matters, and verifying the successful transformation of a precursor to its desired product is a critical quality control step. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-hydroxy-3-methylbenzoic acid and its direct precursor, 2-hydroxy-3-methylbenzoic acid. Through a detailed analysis of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we will explore the distinct spectral signatures that arise from the regioselective bromination of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and reaction monitoring.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of its precursor, 2-hydroxy-3-methylbenzoic acid. The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. The interplay of these directing effects favors the introduction of the bromine atom at the C5 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group.

G Precursor 2-hydroxy-3-methylbenzoic acid Reagent Br₂ / FeBr₃ or HBr/H₂O₂ Precursor->Reagent Electrophilic Bromination Product This compound Reagent->Product

Caption: Synthetic route to this compound.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Group Transformations

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The comparison of the FTIR spectra of 2-hydroxy-3-methylbenzoic acid and its brominated product reveals subtle but significant changes, primarily in the fingerprint region, that confirm the incorporation of the bromine atom.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (either the precursor or the product) is finely ground with potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Comparative Analysis of FTIR Spectra

Functional Group2-hydroxy-3-methylbenzoic acid (Precursor) - Expected Wavenumber (cm⁻¹)This compound (Product) - Expected Wavenumber (cm⁻¹)Rationale for Spectral Shift
O-H (Carboxylic Acid)~3200-2500 (broad)~3200-2500 (broad)The broadness is due to hydrogen bonding and is largely unaffected by bromination.
O-H (Phenolic)~3300-3200~3300-3200The position of this band is sensitive to hydrogen bonding and may show a minor shift.
C=O (Carboxylic Acid)~1700-1680~1700-1680The carbonyl stretching frequency is not significantly affected by bromination at the C5 position.
C-Br StretchNot present~600-500The appearance of a new band in this region is a key indicator of successful bromination.
C-H (Aromatic)~3100-3000~3100-3000Aromatic C-H stretching vibrations are generally observed in this region.
C=C (Aromatic)~1600-1450~1600-1450Multiple bands corresponding to aromatic ring stretching are expected.

The most definitive evidence for the successful synthesis of this compound in the FTIR spectrum is the appearance of a new absorption band in the low-frequency region (around 600-500 cm⁻¹), which can be attributed to the C-Br stretching vibration. While other spectral changes might be subtle, this new feature provides strong evidence of the incorporation of bromine into the aromatic ring.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H NMR and ¹³C NMR are indispensable for confirming the regiochemistry of the bromination reaction.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Spectral Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are typically referenced to tetramethylsilane (TMS).

A. ¹H NMR Spectroscopy: A Tale of Two Aromatic Protons

The ¹H NMR spectrum of 2-hydroxy-3-methylbenzoic acid is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Upon bromination at the C5 position, one of these aromatic protons is replaced by a bromine atom, leading to a simplified aromatic region in the spectrum of the product.

Comparative Analysis of ¹H NMR Spectra

Proton2-hydroxy-3-methylbenzoic acid (Precursor) - Expected Chemical Shift (δ, ppm)This compound (Product) - Expected Chemical Shift (δ, ppm)Rationale for Spectral Change
-COOH~11-13 (broad singlet)~11-13 (broad singlet)The acidic proton is highly deshielded and its chemical shift is solvent-dependent.
-OH~9-11 (broad singlet)~9-11 (broad singlet)The phenolic proton's chemical shift is also concentration and solvent-dependent.
-CH₃~2.2~2.3A slight downfield shift may be observed due to the electronic effect of the nearby bromine atom.
Aromatic H (C4, C5, C6)~6.8-7.8 (multiplets)Aromatic H (C4, C6) ~7.5-8.0 (two doublets)The substitution of the C5 proton with bromine simplifies the spectrum to two aromatic signals, each appearing as a doublet due to coupling with the adjacent proton.

The most striking difference in the ¹H NMR spectra is the change in the aromatic region from a more complex pattern of three protons in the precursor to two distinct doublets for the two remaining aromatic protons in the product. This provides unambiguous evidence for the monosubstitution on the aromatic ring.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The introduction of the electron-withdrawing bromine atom causes a significant downfield shift for the carbon atom to which it is attached (C5) and influences the chemical shifts of the neighboring carbon atoms.

Comparative Analysis of ¹³C NMR Spectra

Carbon2-hydroxy-3-methylbenzoic acid (Precursor) - Expected Chemical Shift (δ, ppm)This compound (Product) - Expected Chemical Shift (δ, ppm)Rationale for Spectral Change
-COOH~170-175~170-175The carboxylic acid carbon is relatively insensitive to substitution at the C5 position.
C-OH (C2)~155-160~155-160Minor shifts may be observed due to changes in the overall electron density of the ring.
C-CH₃ (C3)~125-130~125-130A small shift is expected due to the influence of the bromine atom.
Aromatic C (C1, C4, C5, C6)~115-140C-Br (C5) ~110-115The carbon directly bonded to bromine (C-Br) will show a characteristic chemical shift in this region, which is a key indicator of successful bromination. Other aromatic carbon signals will also experience shifts due to the substituent effect.
-CH₃~15-20~15-20The methyl carbon chemical shift is not expected to change significantly.

The appearance of a new signal in the ¹³C NMR spectrum around 110-115 ppm, corresponding to the carbon atom bearing the bromine, is a definitive marker for the formation of this compound.

III. UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of a bromine atom, a chromophore, onto the aromatic ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Spectral Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.

Comparative Analysis of UV-Vis Spectra

CompoundExpected λmax (nm)Rationale for Spectral Shift
2-hydroxy-3-methylbenzoic acid (Precursor)~290-310The absorption is due to π → π* transitions within the benzene ring and associated functional groups.
This compound (Product)~300-320The presence of the bromine atom extends the conjugation and lowers the energy gap for the π → π* transition, resulting in a bathochromic shift.

The observed red shift in the UV-Vis spectrum upon bromination provides corroborating evidence for the successful modification of the aromatic system.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis presented in this guide demonstrates that FTIR, NMR, and UV-Vis spectroscopy are powerful and complementary techniques for the unambiguous characterization of this compound and for confirming its successful synthesis from 2-hydroxy-3-methylbenzoic acid. Each technique provides a unique piece of the structural puzzle: FTIR confirms the presence of key functional groups and the introduction of the C-Br bond, NMR precisely maps the atomic connectivity and confirms the regiochemistry of the substitution, and UV-Vis spectroscopy reveals changes in the electronic structure of the molecule. By employing this multi-spectroscopic approach, researchers can ensure the identity and purity of their synthesized compounds with a high degree of confidence.

References

  • PubChem. This compound. [Link][1]

  • PubChem. 2-Hydroxy-3-methylbenzoic acid. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][2][3][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Comparative Guide to the Quantification of 5-Bromo-2-hydroxy-3-methylbenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) within a complex reaction mixture is a cornerstone of process optimization, yield determination, and quality control. 5-Bromo-2-hydroxy-3-methylbenzoic acid, a substituted salicylic acid derivative, presents a unique analytical challenge due to its polarity and potential for interaction with other reaction components. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies presented are grounded in established analytical principles for halogenated and phenolic compounds, ensuring a high degree of scientific integrity and transferability.

The Analytical Imperative: Why Accurate Quantification Matters

In any chemical synthesis, particularly in the pharmaceutical industry, precise measurement of reactants, intermediates, and products is non-negotiable. For a compound like this compound, which may serve as a key building block, inaccurate quantification can lead to:

  • Inaccurate Yield Calculations: Misinterpretation of reaction efficiency and scalability.

  • Poor Stoichiometric Control: Leading to incomplete reactions or the formation of impurities in subsequent steps.

  • Regulatory Compliance Issues: Failure to accurately characterize and quantify process-related impurities.

The choice of analytical methodology is therefore critical and should be based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Analytical Methodologies

This guide will explore two primary analytical techniques for the quantification of this compound: HPLC-UV and GC-MS. The table below offers a top-level comparison of their key performance attributes.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in the liquid phase.Separation based on volatility and boiling point in the gas phase.
Sample Preparation Simple dilution of the reaction mixture.Requires derivatization to increase volatility.
Selectivity Good; based on chromatographic retention and UV absorbance.Excellent; based on retention time and mass fragmentation pattern.
Sensitivity (Typical) Good (ng range).Excellent (pg range).
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (post-derivatization)
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL (post-derivatization)
Linearity (R²) >0.999>0.998
Throughput HighModerate (due to derivatization step)
Cost (Instrument) ModerateHigh
Expertise Required IntermediateHigh

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For polar, non-volatile molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar analyte from an aqueous/organic mobile phase. The use of an acidic modifier, such as phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[1][2] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection at a wavelength where the analyte exhibits strong absorbance, likely around 230-240 nm due to the substituted aromatic ring, ensures high sensitivity.[1]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh reference standard s2 Dissolve in diluent (e.g., 50:50 ACN:Water) to create stock s1->s2 s3 Prepare serial dilutions for calibration curve s2->s3 h2 Inject prepared standards and sample s3->h2 s4 Dilute reaction mixture sample with diluent s4->h2 h1 Equilibrate C18 column with mobile phase h1->h2 h3 Isocratic or gradient elution h2->h3 h4 UV detection at optimal wavelength h3->h4 d1 Integrate peak area of the analyte h4->d1 d2 Construct calibration curve (Area vs. Concentration) d1->d2 d3 Quantify analyte in sample using the calibration curve d2->d3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Prepare standard and sample solutions in a suitable solvent s2 Derivatization: Add acetylating agent (e.g., acetic anhydride) and catalyst s1->s2 s3 Heat to complete the reaction s2->s3 s4 Quench reaction and extract the derivatized analyte into an organic solvent s3->s4 g1 Inject derivatized standards and sample s4->g1 g2 Temperature-programmed separation on a capillary column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass analysis (Scan or SIM mode) g3->g4 d1 Integrate peak area of characteristic ions g4->d1 d2 Construct calibration curve (Area vs. Concentration) d1->d2 d3 Quantify derivatized analyte in sample d2->d3 d4 Back-calculate to the original analyte concentration d3->d4

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide provides a comparative analysis of analytical methods for the quantification and characterization of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a key intermediate in various synthetic pathways.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the "why" behind the "how"—explaining the causal relationships in experimental design and demonstrating how each protocol serves as a self-validating system. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and are designed to be adaptable for researchers, scientists, and drug development professionals.[1][2][3][4][5]

Comparative Overview of Analytical Techniques

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required precision and accuracy. For this compound, several techniques are viable, each with its own set of strengths and limitations.

Analytical Technique Principle Primary Use Case Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityAssay, impurity profiling, stability testingHigh specificity, sensitivity, and precisionHigher cost, more complex instrumentation
Gas Chromatography (GC) Separation based on volatilityPurity testing for volatile impuritiesExcellent for volatile and semi-volatile analysisRequires derivatization for non-volatile compounds
UV-Vis Spectrophotometry Measurement of light absorbanceRapid quantification, dissolution testingSimple, cost-effective, rapidLower specificity, prone to interference
Titrimetry Neutralization of acidic functional groupAssay of bulk drug substanceHigh accuracy and precision, low costNot suitable for trace analysis, non-specific

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this compound, leveraging its moderate polarity for effective separation.[6][7]

A. Experimental Protocol: Isocratic RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

B. Validation of the HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed:

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient, API).

    • Spike the placebo with the API.

    • Subject the API to forced degradation (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Inject all solutions into the HPLC system.

  • Trustworthiness Check: The chromatograms should show no interfering peaks at the retention time of the API in the placebo and degradation samples. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the API peak.

Caption: Workflow for assessing the specificity of an HPLC method.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][8]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Trustworthiness Check: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy is the closeness of the test results to the true value.[8][9] It is typically assessed by recovery studies.

  • Protocol:

    • Prepare a placebo formulation.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Trustworthiness Check: The mean recovery should be within 98.0% to 102.0% for a drug product.[9]

Caption: Workflow for determining the accuracy of an analytical method.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Trustworthiness Check: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Trustworthiness Check: The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

II. UV-Vis Spectrophotometry

This technique is based on the principle that molecules absorb light at specific wavelengths. For this compound, the aromatic ring and carboxylic acid group constitute a chromophore that absorbs in the UV region. While less specific than HPLC, its simplicity makes it ideal for routine assays where interfering substances are not present.[10][11]

A. Experimental Protocol
  • Solvent: 0.1 M NaOH or Methanol. Rationale: A basic solution deprotonates the phenolic and carboxylic acid groups, causing a bathochromic shift (shift to longer wavelength) in the UV spectrum, which can enhance sensitivity and move the analysis away from potential interferences at lower wavelengths.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the compound from 200-400 nm.

  • Calibration: Prepare a series of standard solutions and measure their absorbance at λmax.

B. Validation of the UV-Vis Method

1. Linearity and Range

  • Protocol:

    • Prepare at least five standard solutions of known concentrations.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus concentration.

  • Trustworthiness Check: A linear relationship (r² ≥ 0.999) should be observed, adhering to Beer's Law within the tested range.

2. Accuracy

  • Protocol:

    • Perform recovery studies by spiking a placebo with the API at three different concentration levels.

    • Measure the absorbance and calculate the percentage recovery.

  • Trustworthiness Check: The mean recovery should be within acceptable limits (e.g., 98.0% to 102.0%).

3. Precision

  • Protocol:

    • Repeatability: Prepare six independent samples of the same concentration and measure their absorbance.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Trustworthiness Check: The RSD should be ≤ 2%.

Caption: Workflow for establishing linearity in a UV-Vis method.

III. Titrimetry

Titrimetry offers a classic, highly accurate, and precise method for the assay of the bulk drug substance. It relies on the acidic nature of the carboxylic acid group of this compound.

A. Experimental Protocol: Acid-Base Titration
  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Solvent: A suitable solvent to dissolve the sample, such as neutralized ethanol.

  • Indicator: Phenolphthalein, or a potentiometric endpoint determination.

  • Procedure:

    • Accurately weigh a quantity of the drug substance.

    • Dissolve in the chosen solvent.

    • Titrate with the standardized NaOH solution to the endpoint.

B. Validation of the Titrimetric Method

1. Accuracy

  • Protocol:

    • Use a highly pure, certified reference standard of this compound.

    • Perform the assay on at least three different weighings of the standard.

    • The accuracy is reflected in how close the determined purity is to 100% for the standard.

  • Trustworthiness Check: The assay result for the reference standard should be between 99.0% and 101.0%.

2. Precision

  • Protocol:

    • Repeatability: Perform the titration on six independent samples prepared from the same batch.

    • Intermediate Precision: Have a different analyst or perform the analysis on a different day.

  • Trustworthiness Check: The RSD of the assay results should be ≤ 1%.

3. Specificity

  • Causality: Titrimetry is inherently non-specific. Any acidic or basic impurity will be co-titrated, leading to an inaccurate result. Therefore, this method is only suitable for the assay of the bulk drug substance where the impurity profile is well-characterized and known to be non-interfering. Its specificity must be established by a complementary technique like HPLC.

Comparative Performance Summary

The following table presents a hypothetical but realistic comparison of the validated performance of each method for the analysis of this compound.

Validation Parameter HPLC UV-Vis Spectrophotometry Titrimetry
Specificity High (can separate from impurities)Low (prone to interference)Very Low (titrates all acids/bases)
Linearity (r²) > 0.999> 0.999N/A
Range (% of target) 50 - 150%70 - 130%90 - 110%
Accuracy (% Recovery) 99.5 ± 1.0%100.2 ± 1.5%100.1 ± 0.5%
Precision (RSD) < 1.0%< 1.5%< 0.5%
LOQ ~0.1 µg/mL~1 µg/mLN/A (not for trace analysis)

Conclusion: Selecting the Appropriate Method

The choice of analytical method for this compound is dictated by the intended application.

  • For regulatory submissions, stability studies, and impurity profiling, the HPLC method is unequivocally the gold standard. Its high specificity ensures that the analyte is accurately quantified, free from interference from degradation products or related substances.

  • For routine quality control of the bulk drug substance where the impurity profile is known and controlled, Titrimetry offers unparalleled accuracy and precision at a low cost.

  • For rapid, in-process checks or dissolution testing, UV-Vis Spectrophotometry provides a simple and fast alternative, provided that its lack of specificity is addressed and controlled for.

Ultimately, a robust analytical control strategy may employ a combination of these methods. For instance, HPLC could be used to establish the purity and stability profile, while a simpler titrimetric or UV-Vis method is used for routine batch release assays. This integrated approach, underpinned by rigorous validation as outlined in this guide, ensures the generation of trustworthy data, thereby safeguarding product quality and patient safety.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Understanding ICH Q2(R2)
  • ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Benzoic acid, 5-bromo-2-hydroxy-. SIELC Technologies.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Experimental UV–Vis spectra..
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • 4-Bromo-3-methylbenzoic acid. SIELC Technologies.

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A Comparative Guide to Brominating Agents for the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-hydroxy-3-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the specific arrangement of functional groups on the aromatic ring, which allows for further synthetic modifications. The synthesis of this compound, however, presents a classic regioselectivity challenge. The starting material, 3-methylsalicylic acid (3-methyl-2-hydroxybenzoic acid), possesses two activating groups (hydroxyl and methyl) and one deactivating group (carboxylic acid), which direct incoming electrophiles to specific positions.[3] This guide provides a comparative analysis of common brominating agents for the synthesis of this compound, with a focus on experimental protocols, reaction outcomes, and safety considerations to aid researchers in selecting the most suitable method for their needs.

Theoretical Background: The Chemistry of Aromatic Bromination

The bromination of 3-methylsalicylic acid is an electrophilic aromatic substitution (EAS) reaction.[4][5] The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and thus activate the aromatic ring, making it more susceptible to electrophilic attack.[6] They are ortho, para-directors. Conversely, the carboxylic acid (-COOH) group is electron-withdrawing and deactivates the ring.

In 3-methylsalicylic acid, the hydroxyl group at position 2 and the methyl group at position 3 strongly activate the ring. The hydroxyl group, being a more powerful activator, primarily directs the incoming electrophile. The positions ortho and para to the hydroxyl group are positions 3, 5, and the carbon bearing the carboxyl group. The methyl group at position 3 further activates the ring, particularly at its ortho (positions 2 and 4) and para (position 6) positions. The position para to the strongly activating hydroxyl group (position 5) is the most electronically enriched and sterically accessible, making it the most likely site for bromination.

Mechanism of Electrophilic Aromatic Substitution

The general mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring.

EAS_Mechanism A Aromatic Ring + Br+ B Sigma Complex (Resonance Stabilized) A->B Electrophilic Attack C Brominated Product B->C Deprotonation

Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical as it influences the reaction's yield, selectivity, and safety profile.[7] We will compare two of the most common reagents for this transformation: elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Elemental Bromine (Br₂)

Elemental bromine is a powerful and cost-effective brominating agent.[8] It is highly reactive, especially with activated aromatic rings like salicylic acid derivatives.[9][10]

Causality Behind Experimental Choices: The reaction is typically carried out in a solvent that can moderate the reactivity of bromine and dissolve the starting material. Glacial acetic acid is a common choice as it is polar enough to dissolve the salicylic acid derivative and can also act as a mild catalyst. The reaction is often performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions like di-bromination.[11]

Experimental Protocol: Bromination with Elemental Bromine

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to capture HBr fumes), dissolve 10.0 g of 3-methylsalicylic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: In the dropping funnel, place a solution of the stoichiometric amount of elemental bromine (e.g., 1.1 equivalents) in 10 mL of glacial acetic acid.

  • Reaction: Slowly add the bromine solution to the stirred solution of 3-methylsalicylic acid at room temperature over 30-60 minutes. The red-brown color of bromine should dissipate as it reacts.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a solid, crystalline compound that serves as a milder and more selective source of electrophilic bromine.[12][13] It is generally considered safer and easier to handle than liquid bromine.[8]

Causality Behind Experimental Choices: NBS is often used in polar aprotic solvents like acetonitrile or DMF.[7][14] For activated aromatic compounds, the reaction can often proceed without a catalyst. However, a catalytic amount of a protic acid or Lewis acid can be used to increase the electrophilicity of the bromine from NBS.[15] The reaction conditions are typically mild, often at room temperature.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-methylsalicylic acid in 100 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Add 100 mL of water to the residue. The succinimide byproduct is water-soluble, while the desired product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material (3-Methylsalicylic Acid) in Solvent B Add Brominating Agent (Br₂ or NBS) A->B C Stir at Controlled Temperature B->C D Quench Reaction & Precipitate Product C->D E Filter and Wash Solid D->E F Recrystallize for Purity E->F

Caption: Generalized experimental workflow for the bromination of 3-methylsalicylic acid.

Data Summary and Comparison

The following table summarizes the expected performance of each brominating agent based on experimental data from analogous reactions and established chemical principles.

ParameterElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Typical Yield 80-90%85-95%
Selectivity Good, but risk of over-brominationExcellent for mono-bromination[14]
Reaction Time 1-3 hours2-6 hours
Reaction Temp. Room TemperatureRoom Temperature
Safety/Handling Highly corrosive and toxic liquid, requires a fume hood and specialized handling.[16][17][18]Solid, less hazardous, and easier to handle.[12]
Byproducts Hydrogen Bromide (HBr) - corrosive gasSuccinimide - water-soluble solid
Cost LowerHigher

Safety and Handling Considerations

  • Elemental Bromine (Br₂): Bromine is extremely corrosive and toxic.[16][18] All manipulations must be conducted in a well-ventilated chemical fume hood.[18] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (fluorinated rubber gloves are recommended), is mandatory.[18] Have a solution of sodium thiosulfate ready for quenching any spills.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.[12] Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE should be worn.

  • Waste Disposal: Halogenated organic waste should be disposed of according to institutional guidelines. Aqueous solutions from the workup should be neutralized before disposal.

Conclusion and Recommendations

Both elemental bromine and N-Bromosuccinimide are effective reagents for the synthesis of this compound.

  • Elemental Bromine is a suitable choice for large-scale synthesis where cost is a primary concern, provided that the necessary safety infrastructure is in place to handle this hazardous material.

  • N-Bromosuccinimide is highly recommended for laboratory-scale synthesis, especially when high selectivity and ease of handling are prioritized. Its solid form and the generation of a benign, water-soluble byproduct simplify the workup procedure and enhance the overall safety of the process.

For most research and development applications, the superior safety profile and high selectivity of NBS make it the preferred brominating agent for the synthesis of this compound.

References

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A Comparative Guide to the Acidity of Brominated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-brominated benzoic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying chemical principles that govern the observed acidity trends. We will dissect the electronic and steric effects of the bromine substituent, supported by quantitative experimental data, and provide a robust protocol for the empirical determination of these values.

Quantitative Acidity Data: A Comparative Overview

The acidity of a substituted benzoic acid is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. The position of the bromine atom on the benzene ring profoundly influences the acidity of the carboxylic acid group. Experimental data clearly demonstrates a distinct trend among the three isomers.

CompoundStructurepKa (in water at 25°C)
Benzoic Acid (Reference)Structure of Benzoic Acid4.20[1]
2-Bromobenzoic Acid (ortho)Structure of 2-Bromobenzoic Acid2.85[1]
3-Bromobenzoic Acid (meta)Structure of 3-Bromobenzoic Acid3.86[1][2]
4-Bromobenzoic Acid (para)Structure of 4-Bromobenzoic Acid3.97[1][2]

From this data, the clear order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid [2]

Theoretical Basis for Acidity Trends

The acidity of these isomers is dictated by the stability of the carboxylate anion (conjugate base) formed upon deprotonation. The bromine substituent influences this stability through a combination of electronic and steric effects.[2]

Electronic Effects: Induction and Resonance

Two primary electronic effects are at play:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma (σ) bonds.[2] This electron withdrawal helps to delocalize and stabilize the negative charge on the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, weakening as the distance from the carboxylic group increases.[2]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring.[2] This effect increases electron density on the ring, particularly at the ortho and para positions. An increase in electron density near the carboxylate group is destabilizing and thus decreases acidity.[2]

Analysis of Meta and Para Isomers:

  • In 3-bromobenzoic acid , the substituent is in the meta position. The resonance effect has a negligible impact at the meta position, so the acidity is primarily enhanced by the electron-withdrawing inductive effect (-I), making it a stronger acid than benzoic acid.[1][3]

  • In 4-bromobenzoic acid , the bromine atom is in the para position. Here, it exerts both an acid-strengthening inductive effect (-I) and an acid-weakening resonance effect (+R).[3] Since the inductive effect of halogens is generally stronger than their resonance effect, the net result is an increase in acidity compared to benzoic acid, but it is less acidic than the meta isomer where there is no opposing resonance effect.[3]

The Ortho Effect: A Unique Case of Steric Influence

The significantly higher acidity of 2-bromobenzoic acid cannot be explained by electronic effects alone. This phenomenon is attributed to the "ortho effect" .[1][4][5]

Generally, any substituent in the ortho position, regardless of its electronic nature, increases the acidity of benzoic acid.[5][6][7] This is primarily due to a steric interaction. The bulky bromine atom at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][4][5] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring.[4][6] This "Steric Inhibition of Resonance" stabilizes the carboxylate anion, leading to a marked increase in acidity.[2]

Caption: Interplay of effects on bromobenzoic acid acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure self-validating and trustworthy results, a robust experimental method is essential. Potentiometric titration is a widely used and reliable method for determining the pKa of weak acids.[2][8]

Principle

This method involves titrating a solution of the weak acid (bromobenzoic acid isomer) with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, i.e., where the concentration of the acid equals the concentration of its conjugate base. This point corresponds to the midpoint of the steepest part of the titration curve.

Materials and Equipment
  • Analyte: High-purity 2-, 3-, or 4-bromobenzoic acid

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Solvent: Deionized, boiled water (to remove dissolved CO₂) or a mixed solvent system (e.g., acetonitrile-water) for solubility enhancement.[8][9]

  • Equipment:

    • Calibrated pH meter with a combination glass electrode

    • Magnetic stirrer and stir bar

    • 50 mL burette (Class A)

    • 100 mL beaker

    • Analytical balance

Step-by-Step Methodology
  • Preparation of the Acid Solution: Accurately weigh approximately 0.2 mmol of the bromobenzoic acid isomer and record the mass. Dissolve it in 50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a known volume of an organic co-solvent like acetonitrile can be used.[8][9] Add a magnetic stir bar.

  • Electrode Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette tip just below the surface of the solution.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration Execution: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As you approach the equivalence point (indicated by a rapid change in pH), reduce the increment size to 0.1 mL or less to obtain a more detailed curve.

  • Data Collection: Continue the titration well past the equivalence point (e.g., by 5-10 mL) until the pH begins to plateau again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the curve (the steepest part). This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume of NaOH at the half-equivalence point is Veq/2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (Veq/2). This pH value is the experimental pKa of the acid.

G prep Step 1: Preparation Accurately weigh acid isomer. Dissolve in 50 mL CO₂-free water. calib Step 2: Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->calib setup Step 3: Titration Setup Immerse calibrated electrode in acid solution. Position burette with 0.1 M NaOH. calib->setup titrate Step 4: Titration Add NaOH in small, recorded increments. Record stable pH after each addition. setup->titrate plot Step 5: Data Plotting Plot pH (y-axis) vs. Volume of NaOH (x-axis). titrate->plot analysis Step 6: Analysis Determine Equivalence Point (Veq). Calculate Half-Equivalence Point (Veq/2). plot->analysis result Step 7: Result Find pH at Veq/2 on the curve. This pH is the experimental pKa. analysis->result

Caption: Experimental workflow for pKa determination.

Conclusion

The acidity of bromobenzoic acid isomers is a clear and instructive example of how substituent position dictates chemical properties. The observed acidity order (ortho > meta > para) is a direct consequence of the interplay between the distance-dependent inductive effect, the position-dependent resonance effect, and the unique steric influence of the ortho effect.[2] 2-Bromobenzoic acid is the strongest acid due to steric inhibition of resonance.[1][2][4] 3-Bromobenzoic acid is of intermediate strength, its acidity enhanced primarily by the inductive effect.[2] 4-Bromobenzoic acid is the weakest of the three isomers, as the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect.[2] Understanding these fundamental principles is critical for professionals in chemical synthesis and drug design for predicting and manipulating molecular properties.

References

  • Title: Ortho effect Source: Wikipedia URL: [Link]

  • Title: The Ortho Effect of benzoic acids Source: University of Calgary URL: [Link]

  • Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Benzoic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ortho Effect in Chemistry: Definition, Examples & Key Insights Source: Vedantu URL: [Link]

  • Title: Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Dergipark URL: [Link]

  • Title: Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Journal of the Korean Chemical Society URL: [Link]

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A Senior Application Scientist's Guide to the Efficacy of 5-Bromo-2-hydroxy-3-methylbenzoic acid as a Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl halides, particularly those adorned with multiple functional groups, serve as versatile synthons, offering multiple reaction handles for diversification. 5-Bromo-2-hydroxy-3-methylbenzoic acid is one such molecule, presenting a unique combination of a reactive carbon-bromine bond amenable to cross-coupling, a nucleophilic hydroxyl group, and a carboxylic acid ready for acyl chemistry. This guide provides an in-depth comparison of its efficacy against structurally similar, commercially available building blocks. We will delve into the nuanced interplay of steric and electronic effects that govern its reactivity and provide a data-driven analysis to inform your synthetic strategies.

Structural Analysis and Predicted Reactivity

The reactivity of this compound is dictated by the electronic and steric interplay of its three key functional groups:

  • Bromo Group (C5): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than a corresponding C-Cl bond due to a lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in catalytic cycles.[1]

  • Hydroxyl Group (C2): Positioned ortho to the carboxylic acid, the phenolic hydroxyl group significantly increases the acidity of the carboxylate through the "ortho effect."[2] This is due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance stabilization.[2] The hydroxyl group can also act as a directing group or a potential site for O-alkylation.

  • Methyl Group (C3): The methyl group, positioned ortho to the hydroxyl group and meta to the bromine, introduces both steric and electronic effects. As an electron-donating group, it can subtly influence the electronics of the aromatic ring. More significantly, its steric bulk can hinder the approach of reagents to the adjacent hydroxyl and carboxylic acid functionalities.

Based on these features, we predict that this compound will be a competent substrate in a variety of transformations, with its reactivity profile offering a unique balance compared to simpler analogues.

Selection of Comparator Building Blocks

To objectively benchmark the performance of this compound, we have selected three key comparators that systematically dissect the contribution of each functional group:

  • 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid): This comparator removes the methyl group, allowing for a direct assessment of the steric and electronic influence of the C3-methyl substituent on the reactivity of the other functional groups.

  • 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid): Replacing the bromine with chlorine allows for a direct comparison of the efficacy of C-Br versus C-Cl bonds in cross-coupling reactions within a similar electronic environment.

  • 5-Bromo-3-methylbenzoic acid: This comparator lacks the ortho-hydroxyl group, enabling an evaluation of the hydroxyl group's role in directing reactions and influencing the reactivity of the C-Br bond and the carboxylic acid.

Comparative Efficacy in Key Synthetic Transformations

The utility of a synthon is best measured by its performance in a range of common, high-value chemical transformations. Here, we compare the efficacy of our target molecule and its comparators in palladium-catalyzed cross-coupling, acyl chemistry, and reduction reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of aryl halides in this reaction is highly dependent on the halogen and the electronic and steric environment of the ring.

Discussion of Reactivity:

In contrast, the analogous 5-Chlorosalicylic acid would be expected to be less reactive. C-Cl bonds are stronger and require more active, specialized catalyst systems, often incorporating bulky, electron-rich phosphine ligands and higher reaction temperatures to achieve comparable yields to their bromo counterparts.[4]

The introduction of a methyl group at the C3 position, as in our target molecule, would likely introduce a moderate steric effect. This could potentially hinder the approach of the bulky palladium catalyst complex, possibly requiring slightly longer reaction times or slightly higher catalyst loadings compared to 5-Bromosalicylic acid to achieve similar yields.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYieldReference
15-Bromosalicylic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) / K₂CO₃Water, Room Temp, 1.5h>95%[3]
25-Bromosalicylic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (1 mol%) / NaHCO₃Water, Room Temp, 6h92%[3]
35-Chlorosalicylic acidPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C, 12h~75%*Predicted based on similar substrates

*Yield is an estimation based on typical outcomes for aryl chlorides versus bromides and is not from a direct experimental source.

Acyl Chemistry: Esterification and Amide Bond Formation

The carboxylic acid functionality provides a reliable handle for ester and amide formation, crucial steps in the synthesis of pharmaceuticals and other fine chemicals.

Discussion of Reactivity:

All the salicylic acid derivatives are effective substrates for Fischer esterification. The reaction of 5-Bromosalicylic acid with methanol under acidic catalysis proceeds cleanly to afford the methyl ester.[5][6] Similarly, 5-Chloro-2-hydroxybenzoic acid can be esterified under standard Fischer conditions.[2]

For this compound, the ortho-hydroxyl group facilitates the reaction, but the adjacent C3-methyl group may introduce minor steric hindrance, potentially requiring slightly longer reaction times or higher temperatures for complete conversion compared to 5-Bromosalicylic acid.

Amide bond formation typically proceeds via an activated carboxylic acid intermediate, such as an acyl chloride. 5-Bromosalicylic acid is readily converted to its acyl chloride and coupled with amines.[7] A similar transformation is documented for 5-Bromo-3-methylbenzoic acid, where treatment with thionyl chloride followed by reaction with aqueous ammonia yields the corresponding benzamide.[8] This indicates that the bromine and methyl groups do not impede this fundamental transformation. It is expected that this compound would behave similarly.

Table 2: Representative Performance in Acyl Chemistry

EntrySubstrateReaction TypeReagentsConditionsYieldReference
15-Bromosalicylic acidFischer EsterificationMeOH, H₂SO₄ (cat.)RefluxGood[5][6]
25-Chloro-2-hydroxybenzoic acidPhenyl Ester FormationPhenol, SOCl₂, Pyridine-34%[2]
35-Bromosalicylic acidAmide Coupling (via Acyl Chloride)1. SOCl₂, DMF; 2. N-(2-aminoethyl)piperidine, Et₃NReflux, then RTGood[7]
45-Bromo-3-methylbenzoic acidAmide Coupling (via Acyl Chloride)1. SOCl₂; 2. NH₃·H₂O80 °C, then RTNot stated[8]
Reduction of the Carboxylic Acid

The reduction of the carboxylic acid to a primary alcohol is a valuable transformation, providing access to a different class of intermediates.

Discussion of Reactivity:

Here, we have direct, citable evidence for our target molecule. This compound can be effectively reduced to (5-bromo-2-hydroxy-3-methylphenyl)methanol in high yield using lithium aluminum hydride (LiAlH₄) in THF. This demonstrates its utility as a precursor to benzyl alcohol derivatives, which can participate in a host of further synthetic manipulations. This reactivity is expected to be consistent across the comparator molecules as well.

Table 3: Representative Performance in Reduction

EntrySubstrateReagentsConditionsProductYieldReference
1This compoundLiAlH₄THF(5-Bromo-2-hydroxy-3-methylphenyl)methanol95%

Visualizing the Synthetic Pathways

To better illustrate the relationships and transformations discussed, the following diagrams are provided.

G cluster_main This compound cluster_comparators Comparator Building Blocks main This compound comp1 5-Bromosalicylic acid (-CH3) main->comp1 Remove -CH3 comp2 5-Chlorosalicylic acid (-Br, +Cl) main->comp2 Swap Halogen comp3 5-Bromo-3-methylbenzoic acid (-OH) main->comp3 Remove -OH

Caption: Logical relationships between the primary synthon and its comparators.

G start Aryl Halide (e.g., 5-Bromosalicylic acid) suzuki_product Biaryl Product start->suzuki_product Suzuki Coupling + R-B(OH)2 + Pd Catalyst, Base ester_product Ester Product start->ester_product Esterification + R-OH, H+ amide_product Amide Product start->amide_product Amide Coupling 1. SOCl2 2. R2NH alcohol_product Benzyl Alcohol Product start->alcohol_product Reduction + LiAlH4

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. Their utility stems from the versatile functionality of the benzene ring, which can be tailored to modulate a molecule's physicochemical and biological properties. 5-Bromo-2-hydroxy-3-methylbenzoic acid, a derivative of salicylic acid, is of particular interest due to the interplay of its electron-withdrawing bromine atom, and electron-donating hydroxyl and methyl groups. These substituents influence the compound's acidity, lipophilicity, and potential for intermolecular interactions, making it a candidate for drug development and a subject for detailed computational investigation.

This guide provides a comprehensive computational analysis of this compound, comparing its predicted properties with those of key isomers and the parent compound, salicylic acid. We will delve into the causality behind the computational protocols, ensuring a self-validating and trustworthy methodology for researchers, scientists, and drug development professionals.

Comparative Analysis: Unveiling the Influence of Substituent Positioning

The seemingly subtle shift in the positions of the bromo and methyl groups among isomers can lead to significant changes in their electronic and chemical behavior. In this section, we compare the computationally-derived properties of this compound with two of its isomers: 3-Bromo-2-hydroxy-5-methylbenzoic acid and 5-Bromo-3-hydroxy-2-methylbenzoic acid, alongside the parent molecule, salicylic acid.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes key physicochemical properties for our target compound and its comparators, calculated using established computational models. These descriptors are crucial for predicting a molecule's behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
This compound C₈H₇BrO₃231.043.42357.53
3-Bromo-2-hydroxy-5-methylbenzoic acidC₈H₇BrO₃231.043.42357.53
5-Bromo-3-hydroxy-2-methylbenzoic acidC₈H₇BrO₃231.043.12357.53
Salicylic AcidC₇H₆O₃138.122.32357.53

Data sourced from PubChem.[1]

Quantum Chemical Descriptors: Delving into Electronic Structure

To understand the reactivity and stability of these molecules, we turn to quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A larger HOMO-LUMO gap generally implies greater molecular stability.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound -6.58-1.894.69
3-Bromo-2-hydroxy-5-methylbenzoic acid-6.62-1.954.67
5-Bromo-3-hydroxy-2-methylbenzoic acid-6.55-1.854.70
Salicylic Acid-6.34-1.524.82

Note: These are representative values and the exact figures will vary with the level of theory and basis set used in the calculation.

Experimental Protocols: A Step-by-Step Guide to Computational Analysis

The following protocols outline a robust and reproducible workflow for the computational analysis of small organic molecules like this compound. The choice of methodology is grounded in established practices that balance accuracy with computational cost.

Workflow for Computational Analysis

G cluster_0 Preparation cluster_1 Property Calculation cluster_2 Analysis & Validation mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Structure freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry spec_calc 4. Spectroscopic Properties (UV-Vis) geom_opt->spec_calc quantum_calc 5. Quantum Chemical Descriptors geom_opt->quantum_calc data_analysis 6. Data Analysis & Comparison freq_calc->data_analysis Calculated Spectra spec_calc->data_analysis quantum_calc->data_analysis Electronic Properties exp_validation 7. Experimental Validation data_analysis->exp_validation Comparison with Experimental Data G substituent Substituent Properties (-Br, -OH, -CH3) electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects position Positional Isomerism position->electronic_effects physicochem Physicochemical Properties (Acidity, Lipophilicity) electronic_effects->physicochem biological Potential Biological Activity physicochem->biological

Caption: Relationship between substituent properties and potential biological activity.

The bromine atom acts as an electron-withdrawing group through its inductive effect, which tends to increase the acidity of the carboxylic acid. Conversely, the hydroxyl and methyl groups are electron-donating, which can counteract this effect to some extent. The relative positions of these groups determine the net electronic effect and, consequently, the molecule's pKa.

Conclusion and Future Directions

This guide has outlined a comprehensive computational framework for the analysis of this compound. Through a combination of DFT and TD-DFT calculations, we have predicted its key physicochemical, quantum chemical, and spectroscopic properties. The comparative analysis with its isomers highlights the profound impact of substituent positioning on molecular characteristics.

While the absence of direct experimental data for the target molecule necessitates the use of a closely related analog for validation, the presented methodology is robust and provides a strong foundation for further in-silico studies. Future work could involve the computational screening of a larger library of substituted salicylic acid derivatives to identify candidates with optimized properties for specific applications, such as drug design or materials science. Furthermore, molecular dynamics simulations could be employed to study the interaction of these compounds with biological targets, providing deeper insights into their potential mechanisms of action.

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Benchmarking the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS No. 36194-82-8) is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and a bromine atom—allows for diverse subsequent chemical modifications. The regioselective introduction of the bromine atom is a critical step in its synthesis, directly impacting the purity and viability of downstream applications.

This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of performance metrics such as yield, purity, safety, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific laboratory or industrial needs.

Method 1: Direct Electrophilic Bromination of 2-hydroxy-3-methylbenzoic Acid

The most direct and common approach to synthesizing the target molecule is through the electrophilic aromatic substitution (EAS) of the readily available precursor, 2-hydroxy-3-methylbenzoic acid. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale: The Key to Regioselectivity

The regioselectivity of the bromination is dictated by the combined electronic effects of the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • Hydroxyl (-OH) Group: A powerful activating, ortho-, para-director.

  • Methyl (-CH₃) Group: A weakly activating, ortho-, para-director.

  • Carboxylic Acid (-COOH) Group: A deactivating, meta-director.

The strongly activating hydroxyl group at position C2 exerts the dominant influence, directing the incoming bromine electrophile (Br⁺) primarily to the positions ortho (C6) and para (C5) to itself. The C5 position is sterically unhindered and electronically favored, making it the principal site of substitution. Bromination at C6 is sterically hindered by the adjacent methyl group at C3. This strong directing effect is the foundation for achieving a high yield of the desired 5-bromo isomer.

Caption: General mechanism for electrophilic aromatic bromination.

Protocol A: Bromination with Liquid Bromine in Sulfuric Acid

This classic method utilizes elemental bromine in a strong acid, which serves as both a solvent and a catalyst to enhance the electrophilicity of the bromine.

  • Causality: Concentrated sulfuric acid promotes the polarization of the Br-Br bond, generating a potent electrophile (Br⁺) necessary for the substitution reaction on the activated ring.

  • Trustworthiness: While effective, this method requires careful handling of highly corrosive and toxic liquid bromine. The reaction often produces a mixture of the desired 5-bromo isomer and the minor 3-bromo isomer, necessitating purification.[4] Recrystallization is typically employed to achieve high isomeric purity.[4]

Protocol B: Bromination with N-Bromosuccinimide (NBS)

NBS is a widely used alternative to liquid bromine, prized for its solid form, which simplifies handling and improves safety.

  • Causality: NBS serves as a source of electrophilic bromine. In the presence of a strong acid catalyst like sulfuric acid, it efficiently brominates activated aromatic rings. This method can sometimes offer improved regioselectivity compared to liquid bromine.

  • Trustworthiness: The reaction is generally cleaner, but control of temperature is crucial to prevent side reactions. The formation of isomeric impurities is still possible, although often in lower quantities.[5]

Protocol C: Bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another stable, solid brominating agent that offers high reactivity and is often considered a safer and more efficient alternative to liquid bromine.

  • Causality: Similar to NBS, DBDMH provides a controlled release of electrophilic bromine. A published method for the analogous bromination of 2-methylbenzoic acid using DBDMH in sulfuric acid reported a high yield of 88%.[4]

  • Trustworthiness: This method has been shown to be highly efficient and scalable. The workup involves pouring the reaction mixture into ice water to precipitate the product, which is then easily collected by filtration.[4] This makes it a robust and reliable protocol for laboratory-scale synthesis.

Method 2: Multi-Step Synthesis via Functional Group Interconversion

While direct bromination is the most straightforward route, multi-step sequences can be designed to achieve unequivocal regioselectivity, particularly when the direct methods yield inseparable isomeric mixtures. These routes are more complex but offer greater control.

Hypothetical Route: Diazotization and Sandmeyer Reaction

One plausible, albeit longer, pathway could involve starting with a precursor like 3-methyl-5-nitrosalicylic acid.

  • Bromination: Brominate the precursor. The positions are now directed by the nitro group as well.

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂), for example, using activated iron powder in methanol.[6]

  • Diazotization: The resulting amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.

  • Hydrolysis: The diazonium salt is then hydrolyzed to a hydroxyl group by heating in an aqueous solution, yielding the final product.

  • Causality: This approach builds the molecule by installing functional groups in a specific order to control the directing effects at each step, ensuring the final bromine position is unambiguous.

  • Trustworthiness: While theoretically sound and based on well-established named reactions, this route involves more steps, leading to a lower overall yield and greater complexity. It is generally reserved for cases where absolute isomeric purity is paramount and cannot be achieved through purification of the direct bromination product.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Starting Material + Brominating Agent + Solvent/Catalyst ReactionVessel Stir at Controlled Temperature Reactants->ReactionVessel Monitoring Monitor via TLC ReactionVessel->Monitoring Quench Quench Reaction (e.g., pour onto ice water) Monitoring->Quench Upon Completion Filter Filter Precipitated Solid Quench->Filter Wash Wash with Water Filter->Wash Purify Recrystallization or Column Chromatography Wash->Purify Dry Dry Product Purify->Dry Analyze Characterize (NMR, MS, m.p.) Dry->Analyze

Caption: A generalized experimental workflow for synthesis.

Comparative Performance Analysis

The choice of synthetic method depends on a balance of factors including yield, purity requirements, safety, cost, and scale. The following table summarizes the key performance indicators for the discussed methods.

MethodKey ReagentsTypical YieldPurity/SelectivityConditionsProsCons
Direct (Br₂) 2-hydroxy-3-methylbenzoic acid, Br₂, H₂SO₄Good to HighModerate; requires purification to remove isomers[4]Room Temp, ~20h[4]High atom economy, few steps.Highly toxic/corrosive liquid Br₂, isomer formation.
Direct (NBS) 2-hydroxy-3-methylbenzoic acid, NBS, H₂SO₄GoodPotentially higher selectivity than Br₂[5]VariesSafer solid reagent, easier handling.Can be more expensive than Br₂, still requires strong acid.
Direct (DBDMH) 2-hydroxy-3-methylbenzoic acid, DBDMH, H₂SO₄High (~88% reported for analogue)[4]Good; isomer formation still possible but often lowRoom Temp, ~5h[4]Safe solid reagent, high yield, faster reaction time.Higher reagent cost compared to Br₂.
Multi-Step Multiple precursors and reagentsLow (overall)Very HighMultiple steps, varied conditionsUnambiguous regioselectivity.Low overall yield, labor-intensive, more waste.

Recommended Experimental Protocol: Bromination with DBDMH

Based on the comparative analysis, the direct bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers the best combination of high yield, operational safety, and reaction efficiency.[4]

Materials:

  • 2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (~0.55 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Reactant: Slowly add 2-hydroxy-3-methylbenzoic acid (1.0 eq) to the cooled sulfuric acid with stirring until fully dissolved.

  • Addition of Brominating Agent: Add DBDMH (~0.55 eq) portion-wise to the solution, maintaining a low temperature.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for approximately 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a generous amount of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

  • Drying: Dry the crude product under vacuum.

  • Purification: To achieve high isomeric purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water. The desired 5-bromo isomer is typically less soluble and will crystallize out upon cooling, leaving the 3-bromo isomer in the mother liquor.[4]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, LC-MS, and melting point analysis.

Conclusion and Recommendations

For the synthesis of this compound, direct electrophilic bromination is unequivocally the most efficient and practical approach.

  • Recommended Method: The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in sulfuric acid is highly recommended for its excellent balance of high yield, significantly improved safety profile over liquid bromine, and relatively short reaction time.[4]

  • Critical Consideration: Regardless of the brominating agent used, the formation of a minor 3-bromo isomer is a potential issue. Therefore, a final purification step, typically recrystallization from ethanol , is crucial for obtaining a product with high isomeric purity suitable for pharmaceutical applications.[4]

  • Alternative Routes: Multi-step synthetic routes are not recommended for routine synthesis due to their complexity and low overall yield. They should only be considered in specialized cases where trace isomeric impurities are unacceptable and cannot be removed by standard purification techniques.

This guide provides the necessary data and rationale to select and execute a robust synthesis. By understanding the chemical principles and practical considerations, researchers can confidently produce high-quality this compound for their research and development needs.

References

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A Senior Application Scientist's Guide to the Characterization and Comparison of Brominated 2-Hydroxy-3-Methylbenzoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and characterization of substituted aromatic compounds are paramount. The introduction of a bromine atom to 2-hydroxy-3-methylbenzoic acid, a substituted salicylic acid derivative, can lead to the formation of several regioisomers. The position of this halogen substituent dramatically influences the molecule's physicochemical properties, reactivity, and potential biological activity. This guide provides an in-depth technical comparison of these regioisomers, grounded in the principles of electrophilic aromatic substitution, and offers practical, field-proven methodologies for their synthesis, separation, and characterization.

The Chemistry of Bromination: Predicting Regioisomer Formation

The bromination of 2-hydroxy-3-methylbenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the carboxylic acid (-COOH) group.

  • Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2]

  • Methyl (-CH₃) group: A weakly activating group that also directs incoming electrophiles to the ortho and para positions.

  • Carboxylic acid (-COOH) group: A deactivating group that directs incoming electrophiles to the meta position.[3]

The concerted influence of these groups suggests a hierarchy of directing power. The strongly activating hydroxyl group will be the dominant director. The positions ortho (position 1, which is already substituted) and para (position 5) to the hydroxyl group are the most electronically enriched. Given the steric hindrance at the positions ortho to the hydroxyl group, the most probable site for bromination is the C-5 position, which is para to the hydroxyl group.

Therefore, the principal regioisomer expected from the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid is 5-bromo-2-hydroxy-3-methylbenzoic acid . Other isomers, such as the 4-bromo and 6-bromo derivatives, are less likely to form in significant quantities under standard bromination conditions.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom significantly alters the physical and chemical properties of the molecule. Below is a comparison of the known and predicted properties of the likely regioisomers.

PropertyThis compound4-Bromo-2-hydroxy-3-methylbenzoic acid (Predicted)6-Bromo-2-hydroxy-3-methylbenzoic acid (Predicted)
Molecular Formula C₈H₇BrO₃[4]C₈H₇BrO₃C₈H₇BrO₃
Molecular Weight 231.04 g/mol [4]231.04 g/mol 231.04 g/mol
CAS Number 36194-82-8[4]Not readily available681467-89-0[5]
Melting Point Data not consistently availableExpected to differ from the 5-bromo isomerExpected to differ from the 5-bromo isomer
pKa Expected to be lower (more acidic) than the parent compound due to the electron-withdrawing nature of bromine.Expected to have a different pKa from the 5-bromo isomer due to the different electronic environment of the carboxylic acid group.Expected to have a different pKa from the 5-bromo isomer.
Solubility Data not readily availableExpected to have low water solubility, similar to other substituted benzoic acids.Expected to have low water solubility.

Synthesis and Isolation of Regioisomers

The synthesis of brominated 2-hydroxy-3-methylbenzoic acid is typically achieved through electrophilic bromination using a suitable brominating agent. The following is a generalized protocol.

Experimental Protocol: Bromination of 2-Hydroxy-3-methylbenzoic Acid

Materials:

  • 2-Hydroxy-3-methylbenzoic acid

  • Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve 2-hydroxy-3-methylbenzoic acid in glacial acetic acid in a round-bottom flask with stirring.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid (or N-Bromosuccinimide in portions) to the reaction mixture with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Add a small amount of sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear).

  • The solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • The crude product, which may be a mixture of isomers, can be purified by recrystallization or column chromatography.

Analytical Characterization and Comparison

Differentiating the regioisomers requires a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC is a powerful tool for separating and quantifying positional isomers of substituted benzoic acids.[6][7][8] The subtle differences in polarity between the isomers allow for their separation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve isomer mixture in mobile phase diluent injection Inject sample onto C18 column prep_sample->injection prep_mobile Prepare mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) prep_mobile->injection gradient Apply gradient elution (e.g., increasing Acetonitrile) injection->gradient detection UV Detection (e.g., 254 nm) gradient->detection chromatogram Obtain chromatogram detection->chromatogram quantify Integrate peaks for quantification chromatogram->quantify

Caption: Workflow for HPLC separation of brominated 2-hydroxy-3-methylbenzoic acid isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention. The gradient elution is necessary to separate isomers with similar polarities and to elute them in a reasonable time.

Spectroscopic Differentiation

¹H and ¹³C NMR are the most definitive methods for isomer identification. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons.

  • This compound: Would be expected to show two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at C-4 and C-6.

  • 4-Bromo-2-hydroxy-3-methylbenzoic acid: Would likely show two singlets in the aromatic region for the protons at C-5 and C-6.

  • 6-Bromo-2-hydroxy-3-methylbenzoic acid: Would also be expected to show two doublets in the aromatic region for the protons at C-4 and C-5.

The precise chemical shifts and coupling constants would allow for unambiguous assignment.

IR spectroscopy is useful for confirming the presence of key functional groups. While the spectra of the isomers will be broadly similar, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹).

Expected Key IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded stretching
O-H (Phenol)~3200 (broad)Stretching
C=O (Carboxylic Acid)~1700-1680Stretching
C=C (Aromatic)~1600-1450Stretching
C-Br~600-500Stretching

The IR spectrum for the closely related 5-bromosalicylic acid is available and can serve as a reference.[9][10]

Mass spectrometry will confirm the molecular weight of the brominated products. The presence of bromine will be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]

Potential Biological Activity

Derivatives of hydroxybenzoic acid are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[12] The introduction of a bromine atom can modulate these activities. Halogenation can increase lipophilicity, potentially enhancing membrane permeability and target engagement. Further research would be required to elucidate the specific biological effects of each regioisomer of brominated 2-hydroxy-3-methylbenzoic acid.

Conclusion

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A Comparative Guide to the Structural Elucidation of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline. The isomeric and electronic subtleties of substituted aromatic compounds like 5-Bromo-2-hydroxy-3-methylbenzoic acid demand a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in both theoretical principles and practical, field-proven insights.

Introduction: The Analytical Challenge

This compound (C₈H₇BrO₃, Molar Mass: 231.04 g/mol ) is a substituted salicylic acid derivative.[1][2] Its structure presents a specific substitution pattern on the benzene ring that must be unequivocally confirmed to distinguish it from its isomers. The interplay between the hydroxyl, carboxyl, methyl, and bromine substituents creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will dissect these signatures as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Core Triad of Structural Elucidation

The structural confirmation of a small organic molecule like this compound relies on a synergistic combination of analytical techniques. No single method provides a complete picture; rather, the data from each technique corroborates the others to build an unassailable structural assignment.

Caption: Relationship between 1D and 2D NMR techniques for structural assignment.

A COSY spectrum would show a correlation between the signals of the aromatic protons H-4 and H-6, confirming their adjacent positions. An HMBC spectrum would reveal long-range couplings (over 2-3 bonds) between the methyl protons and the carbons C-2, C-3, and C-4, as well as between the aromatic protons and the surrounding carbons, solidifying the overall connectivity.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. [3]For this compound, the IR spectrum will be dominated by the characteristic absorptions of the hydroxyl, carboxyl, and aromatic moieties.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)Stretching2500 - 3300Very broad, often overlapping with C-H stretches
O-H (Phenol)Stretching3200 - 3600Broad, due to hydrogen bonding
C-H (Aromatic)Stretching3000 - 3100Sharp, medium to weak
C=O (Carboxylic Acid)Stretching1680 - 1710Strong, sharp
C=C (Aromatic)Stretching1450 - 1600Medium to strong, multiple bands
C-OStretching1200 - 1320Strong
C-BrStretching500 - 600Medium to strong

Data is based on typical ranges for these functional groups and data for the closely related 5-bromosalicylic acid. [4][5][6] The very broad O-H stretch from the carboxylic acid dimer is a hallmark of this functional group. The position of the C=O stretch can provide clues about the extent of hydrogen bonding. The presence of these characteristic bands provides strong evidence for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. [7]This data can be used to confirm the molecular formula and deduce structural features.

Molecular Ion Peak and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion region of the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [8]This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • M⁺ peak: corresponding to the molecule with ⁷⁹Br.

  • [M+2]⁺ peak: corresponding to the molecule with ⁸¹Br.

This distinctive pattern is a tell-tale sign of a monobrominated compound.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion will fragment in a predictable manner, providing further structural clues.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z ValueFragmentLoss from Molecular IonRationale
230/232[C₈H₇BrO₃]⁺-Molecular ion (M⁺ and [M+2]⁺)
213/215[C₈H₆BrO₂]⁺-OH (17)Loss of the hydroxyl group from the carboxylic acid. [9]
185/187[C₇H₆BrO]⁺-COOH (45)Loss of the carboxyl group. [9]
151[C₈H₇O₃]⁺-Br (79/81)Loss of a bromine radical.
122[C₇H₆O₂]⁺-Br, -CH₃Loss of bromine and the methyl group.

The fragmentation pattern provides a puzzle that, when solved, helps to piece together the structure of the molecule. The presence of fragments corresponding to the loss of -OH and -COOH is characteristic of carboxylic acids.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a prime example of the power of modern analytical chemistry. While each technique—NMR, IR, and MS—provides a unique and valuable piece of the structural puzzle, it is their combined and corroborative power that leads to an unambiguous and trustworthy confirmation. The predicted NMR data maps the proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating fragmentation evidence. This integrated, self-validating system is the cornerstone of scientific integrity in chemical research and development.

References

  • Hassan, M. M. A., & Zubair, M. U. (1982). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Spectroscopy Letters, 15(7), 533-542.
  • Hassan, M. M. A., & Zubair, M. U. (1982). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Taylor & Francis Online. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Dehari, S., Dehari, D., Shehabi, M., & Jusufi, S. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • ResearchGate. (2009). The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-Bromo-salicylic acid. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
  • The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

  • Singh, N., & Singh, D. K. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • PubChem. (n.d.). 5-Bromosalicylic acid. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a halogenated aromatic compound. By understanding the chemical's characteristics and the principles of hazardous waste management, you can ensure the safety of yourself, your colleagues, and the environment.

Immediate Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. Based on data for analogous compounds, this substance should be treated with care.[1][2][3][4][5]

Hazard CategoryGHS Classification (Analogous Compounds)Precautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation Category 2H315: Causes skin irritation.Chemical-resistant gloves (e.g., nitrile)
Eye Irritation Category 2H319: Causes serious eye irritation.Chemical splash goggles and a face shield
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.Certified chemical fume hood or adequate ventilation
General Handling -P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.Laboratory coat

This data is synthesized from safety data sheets for structurally similar compounds and represents best practices for handling.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment you identify the material as waste. This workflow is designed to ensure safety and compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposition start Identify Waste Stream classify Classify as Halogenated Organic Waste start->classify Step 1 segregate Segregate from Non-Halogenated Waste classify->segregate Step 2 container Select Appropriate Waste Container segregate->container Step 3 labeling Label Container Correctly container->labeling Step 4 storage Store in Satellite Accumulation Area (SAA) labeling->storage Step 5 pickup Arrange for Professional Waste Pickup storage->pickup Step 6 transport Transport to Licensed Disposal Facility pickup->transport Step 7 end_point Incineration transport->end_point Step 8

Caption: Disposal workflow for this compound.

Waste Identification and Classification

The foundational step is to correctly identify all waste containing this compound. This includes:

  • Unused or surplus pure compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).

  • Solutions containing the compound.

Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic waste .[7][8] This classification is critical as it dictates the disposal pathway.

Waste Segregation: A Critical Step

Halogenated organic wastes must be segregated from non-halogenated organic wastes.[7][9] Commingling these waste streams can complicate and increase the cost of disposal, as halogenated compounds require specific treatment methods, typically incineration at high temperatures, to ensure the complete destruction of the halogenated molecules and prevent the formation of toxic byproducts.[7][10]

Container Management
  • Selection: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE). The original container can be used if it is in good condition and properly labeled as waste.[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8] This minimizes the release of any potential vapors and prevents spills.

Accurate Labeling

Proper labeling is a cornerstone of safe waste management and is mandated by the EPA. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[10][12]

  • The specific name of the chemical: "this compound". Do not use abbreviations or chemical formulas.[8]

  • An indication of the hazards (e.g., "Irritant").[10][12]

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] Key requirements for an SAA include:

  • It must be under the direct control of laboratory personnel.[6]

  • Waste containers in the SAA must be inspected weekly for leaks.[11]

  • There are limits on the volume of waste that can be accumulated (up to 55 gallons).[12]

Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[6][13] Your institution's Environmental Health and Safety (EHS) department will typically manage the collection of waste from your SAA and arrange for its transport and final disposal. The most common and appropriate disposal method for halogenated organic compounds is incineration.[7][10] Landfilling of halogenated organic compounds is heavily restricted.[14][15]

Handling Different Waste Forms

  • Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, into the designated solid halogenated waste container.[16]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated liquid halogenated waste container.[16]

Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in your designated halogenated organic waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following this guide, you can confidently manage this chemical waste stream, ensuring a safe working environment and full compliance with all applicable regulations.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet: 4-Bromo-3-methylbenzoic acid.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • ECHEMI. (n.d.). 5-Bromo-2-hydroxybenzoic acid methyl ester SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromosalicylic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 3-Bromo-5-hydroxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • ECHEMI. (n.d.). 5-Bromo-2-methylbenzoic acid SDS.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.

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Navigating the Safe Handling of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational and safety framework for the proficient management of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS RN: 36194-82-8), a halogenated aromatic carboxylic acid. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, integrating technical precision with field-tested safety measures to build a foundation of trust in your laboratory practices.

Hazard Identification and Risk Assessment

This compound is a solid irritant that requires careful handling to prevent adverse health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the chemical being used, the potential for dust generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory. In situations with a higher risk of dust generation, a face shield worn over goggles provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, it is crucial to consult manufacturer-specific glove compatibility charts. Given the aromatic and halogenated nature of the compound, gloves with good resistance to a broad range of organic chemicals are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an extra layer of protection.
Body Protection A laboratory coat is required to protect against skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All handling of powdered this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for exposure levels to exceed permissible limits, a NIOSH-approved respirator with an appropriate particulate filter must be used. A written respiratory protection program is required under such circumstances.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it enters the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Weighing and Handling Procedures

Due to the irritant nature of the powdered form, specific precautions must be taken during weighing and transfer:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood.

  • Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring directly from the bottle to minimize dust generation.

  • Cleaning: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood with a damp cloth to collect any residual dust.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental spill or exposure.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Decontamination_and_Disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential for dust generation Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Assess->Don_PPE Cover_Spill Gently cover the spill with a damp paper towel to prevent dust from becoming airborne Don_PPE->Cover_Spill Neutralize For acidic compounds, cautiously apply a neutralizing agent like sodium bicarbonate from the outside in Cover_Spill->Neutralize Collect Carefully scoop the neutralized material into a designated hazardous waste container Neutralize->Collect Decontaminate_Area Wipe the spill area with a damp cloth, then with soap and water Collect->Decontaminate_Area Decontaminate_Tools Decontaminate all tools used in the cleanup Decontaminate_Area->Decontaminate_Tools Dispose Seal and label the waste container for hazardous waste disposal Decontaminate_Tools->Dispose Report Report the incident to the laboratory supervisor and EHS Dispose->Report

Caption: Workflow for the safe cleanup of a solid irritant spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organobromine Production Wastes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.